molecular formula C50H72O2 B1680773 Sarcinaxanthin CAS No. 11031-47-3

Sarcinaxanthin

Numéro de catalogue: B1680773
Numéro CAS: 11031-47-3
Poids moléculaire: 705.1 g/mol
Clé InChI: XFXHBQLETDDGGF-XUYZKQIISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sarcinaxanthin is an antioxidative carotenoid.

Propriétés

Numéro CAS

11031-47-3

Formule moléculaire

C50H72O2

Poids moléculaire

705.1 g/mol

Nom IUPAC

(E)-4-[(1R,3R)-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,3R)-3-[(E)-4-hydroxy-3-methylbut-2-enyl]-2,2-dimethyl-6-methylidenecyclohexyl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,2-dimethyl-4-methylidenecyclohexyl]-2-methylbut-2-en-1-ol

InChI

InChI=1S/C50H72O2/c1-37(19-15-21-39(3)25-33-47-43(7)27-31-45(49(47,9)10)29-23-41(5)35-51)17-13-14-18-38(2)20-16-22-40(4)26-34-48-44(8)28-32-46(50(48,11)12)30-24-42(6)36-52/h13-26,33-34,45-48,51-52H,7-8,27-32,35-36H2,1-6,9-12H3/b14-13+,19-15+,20-16+,33-25+,34-26+,37-17+,38-18+,39-21+,40-22+,41-23+,42-24+/t45-,46-,47+,48+/m0/s1

Clé InChI

XFXHBQLETDDGGF-XUYZKQIISA-N

SMILES

CC(=CCC1CCC(=C)C(C1(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=C)CCC(C2(C)C)CC=C(C)CO)C)C)CO

SMILES isomérique

C/C(=C\C[C@@H]1C([C@@H](C(=C)CC1)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@H]2C([C@H](CCC2=C)C/C=C(/CO)\C)(C)C)\C)\C)/C)/C)(C)C)/CO

SMILES canonique

CC(=CCC1CCC(=C)C(C1(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=C)CCC(C2(C)C)CC=C(C)CO)C)C)CO

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Sarcinaxanthin; 

Origine du produit

United States

Foundational & Exploratory

Elucidation of the Sarcinaxanthin Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcinaxanthin is a C50 carotenoid, a class of natural pigments with significant potential in the pharmaceutical and nutraceutical industries due to their potent antioxidant properties. Produced by a limited number of bacteria, including Micrococcus luteus, this compound's unique γ-cyclic structure sets it apart from more common C40 carotenoids.[1] This technical guide provides a comprehensive overview of the elucidation of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic steps, and key intermediates. Furthermore, it presents quantitative data from heterologous production studies and outlines the experimental protocols necessary for its study and production.

The this compound Biosynthesis Pathway

The biosynthesis of this compound from the ubiquitous precursor Farnesyl pyrophosphate (FPP) is a multi-step enzymatic process. The pathway has been elucidated through the cloning and heterologous expression of the this compound biosynthesis gene cluster (crt) from Micrococcus luteus in non-carotenogenic hosts like Escherichia coli.[1][2] The core pathway involves the sequential action of seven key enzymes encoded by the crtE, crtB, crtI, crtE2, crtYg, crtYh, and crtX genes.[1]

The pathway can be summarized in the following key stages:

  • Formation of the C40 Backbone: The initial steps mirror the biosynthesis of common C40 carotenoids. Geranylgeranyl pyrophosphate (GGPP) synthase (CrtE), phytoene synthase (CrtB), and phytoene desaturase (CrtI) catalyze the conversion of FPP to the central C40 intermediate, lycopene.[1]

  • Elongation to C50 Carotenoids: Lycopene then undergoes two successive elongation steps catalyzed by the lycopene elongase, CrtE2. This enzyme adds two C5 isoprene units, first forming the C45 intermediate nonaflavuxanthin, and subsequently the C50 intermediate flavuxanthin.[1]

  • Cyclization to this compound: The final step in the formation of the this compound core structure is the cyclization of the acyclic flavuxanthin. This reaction is catalyzed by a heterodimeric C50 carotenoid γ-cyclase composed of the CrtYg and CrtYh gene products.[1]

  • Glucosylation: this compound can be further modified by glycosylation. The glycosyl transferase encoded by the crtX gene attaches glucose moieties to the this compound molecule, forming this compound monoglucoside and diglucoside.[1]

This compound Biosynthesis Pathway Diagram

Sarcinaxanthin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Lycopene Lycopene (C40) FPP->Lycopene CrtE, CrtB, CrtI Nonaflavuxanthin Nonaflavuxanthin (C45) Lycopene->Nonaflavuxanthin CrtE2 Flavuxanthin Flavuxanthin (C50) Nonaflavuxanthin->Flavuxanthin CrtE2 This compound This compound (C50) Flavuxanthin->this compound CrtYg, CrtYh Glucosides This compound Glucosides This compound->Glucosides CrtX Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_production Carotenoid Production cluster_analysis Analysis Gene Amplification Gene Amplification Vector & Insert Prep Vector & Insert Prep Gene Amplification->Vector & Insert Prep Ligation & Transformation Ligation & Transformation Vector & Insert Prep->Ligation & Transformation Verification Verification Ligation & Transformation->Verification Cultivation Cultivation Verification->Cultivation Induction Induction Cultivation->Induction Harvesting Harvesting Induction->Harvesting Extraction Extraction Harvesting->Extraction HPLC-DAD Analysis HPLC-DAD Analysis Extraction->HPLC-DAD Analysis MS/MS Analysis MS/MS Analysis HPLC-DAD Analysis->MS/MS Analysis

References

A Technical Guide to Microbial Production of Sarcinaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the microbial production of sarcinaxanthin, a C50 carotenoid with significant antioxidant properties. The document details the microorganisms involved, their cultivation, and the biosynthesis of this valuable compound. It further provides detailed experimental protocols for extraction, purification, and quantification, and explores the current understanding of the regulatory mechanisms governing its production.

This compound-Producing Microorganisms

This compound is a yellow pigment naturally synthesized by a select group of bacteria, primarily belonging to the phylum Actinobacteria. The most well-documented producers include:

  • Micrococcus luteus : This bacterium is the most extensively studied producer of this compound. Strains such as NCTC 2665 have been instrumental in elucidating the biosynthetic pathway of this C50 carotenoid.[1][2]

  • Kocuria palustris : Isolated from various environments, including the Caatinga soil in Brazil, this bacterium has been shown to produce significant quantities of this compound.[3][4][5][6] Studies have also highlighted the influence of environmental factors on its production.[3][4][5][6]

  • Micrococcus yunnanensis : This species has also been identified as a natural source of this compound and its glucosylated derivatives.

Biosynthesis of this compound

The biosynthetic pathway of this compound has been extensively characterized in Micrococcus luteus. It is a multi-step process involving a series of enzymes encoded by the carotenoid (crt) gene cluster.

The key genes and their functions in the this compound biosynthesis pathway are:

  • crtE : Encodes for geranylgeranyl pyrophosphate synthase.

  • crtB : Encodes for phytoene synthase.

  • crtI : Encodes for phytoene desaturase.

  • crtE2 : Encodes for lycopene elongase.

  • crtYg and crtYh : These two genes encode the subunits of the C50 carotenoid γ-cyclase, which catalyzes the cyclization of the acyclic precursor to form the γ-rings of this compound.

  • crtX : Encodes a glycosyltransferase responsible for the glucosylation of this compound to form its mono- and diglucoside derivatives.[1][2]

Biosynthesis Pathway Diagram

Sarcinaxanthin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP crtE Phytoene Phytoene GGPP->Phytoene crtB Lycopene Lycopene (C40) Phytoene->Lycopene crtI Nonaflavuxanthin Nonaflavuxanthin (C45) Lycopene->Nonaflavuxanthin crtE2 Flavuxanthin Flavuxanthin (C50) Nonaflavuxanthin->Flavuxanthin crtE2 This compound This compound (C50) Flavuxanthin->this compound crtYg + crtYh Sarcinaxanthin_Glucosides This compound Glucosides This compound->Sarcinaxanthin_Glucosides crtX

This compound biosynthesis pathway in Micrococcus luteus.

Quantitative Data on this compound Production

The production of this compound varies among different microorganisms and can be significantly enhanced through genetic engineering and optimization of cultivation conditions.

MicroorganismStrainProduction LevelNotes
Escherichia coli (Recombinant)XL1-Blue(pAC-LYC) with Otnes7 genesup to 2.5 mg/g cell dry weightHeterologous expression of crtE2, crtYg, and crtYh from M. luteus Otnes7.[1][2][7]
Kocuria palustrisFT-7.22112,480 µg/LProduction in Tryptic Soy Broth (TSB) medium under optimized conditions.[3][4][5][6]

Experimental Protocols

This section provides detailed methodologies for the cultivation of this compound-producing microorganisms and the subsequent extraction, purification, and quantification of the target compound.

Cultivation of Microorganisms

4.1.1. Cultivation of Micrococcus luteus

  • Media: Luria-Bertani (LB) broth or Tryptic Soy Broth (TSB).

  • Temperature: 30°C.

  • Agitation: 225 rpm.

  • Incubation Time: 24-48 hours.

  • Procedure:

    • Inoculate a single colony of M. luteus into a starter culture of 10 mL of LB or TSB medium.

    • Incubate the starter culture overnight at 30°C with shaking at 225 rpm.

    • Use the starter culture to inoculate a larger volume of the same medium (e.g., 1% v/v).

    • Incubate the production culture for 24 to 48 hours under the same conditions.

4.1.2. Cultivation of Kocuria palustris

  • Media: Tryptic Soy Broth (TSB).

  • Temperature: 30°C.

  • Agitation: 250 rpm.

  • pH: 7.0.

  • Aeration: 1.0 vvm (in a bioreactor).

  • Light: Exposure to light has been shown to enhance production.[3][4][5][6]

  • Procedure:

    • Prepare a seed culture by inoculating K. palustris in TSB medium and incubating at 30°C with agitation.

    • Transfer the seed culture to a larger production vessel (shake flask or bioreactor) containing TSB medium.

    • Maintain the cultivation parameters as listed above for optimal production.

Extraction of this compound

4.2.1. From Micrococcus luteus

This protocol involves enzymatic lysis to improve extraction efficiency.

  • Reagents:

    • Lysozyme solution (20 mg/mL)

    • Lipase

    • Methanol

    • Acetone

  • Procedure:

    • Harvest the bacterial cells by centrifugation.

    • Wash the cell pellet with deionized water.

    • Treat the cells with lysozyme and lipase to degrade the cell wall and membrane.

    • Extract the pigments with a mixture of methanol and acetone (e.g., 7:3 v/v).

    • Centrifuge to pellet the cell debris and collect the supernatant containing the carotenoids.

4.2.2. General Protocol for Bacterial Carotenoids

This is a more general protocol that can be adapted for various bacterial species.

  • Reagents:

    • Methanol

    • Acetone

  • Procedure:

    • Harvest cells by centrifugation.

    • Wash the pellet with a suitable buffer or saline solution.

    • Resuspend the pellet in a small volume of methanol.

    • Add a larger volume of acetone and mix thoroughly.

    • Incubate for a period to allow for complete extraction.

    • Centrifuge to remove cell debris and collect the pigment-containing supernatant.

Purification of this compound

Column chromatography is the standard method for purifying this compound from the crude extract.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of non-polar to polar solvents. A common system starts with hexane and gradually introduces a more polar solvent like acetone or ethyl acetate.

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in the initial non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica gel to settle into a packed bed.

    • Sample Loading: Concentrate the crude this compound extract to a small volume and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, resulting in a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Elution: Begin eluting the column with the non-polar solvent. Less polar compounds will elute first. Gradually increase the polarity of the mobile phase by adding increasing proportions of the more polar solvent. This will elute compounds of increasing polarity. This compound, being a xanthophyll, is relatively polar and will elute with a more polar solvent mixture.

    • Fraction Collection: Collect the eluate in fractions and monitor the separation by thin-layer chromatography (TLC) or by observing the color of the bands moving down the column.

    • Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of this compound.

  • Column: A C18 or C30 reversed-phase column is suitable. C30 columns often provide better resolution for carotenoid isomers.[8]

  • Mobile Phase: A gradient system is typically used. For a C18 column, a mobile phase consisting of a mixture of methanol, water, acetonitrile, and dichloromethane has been reported for the separation of similar carotenoids.[9] A gradient of acetone and water is also a common choice.

  • Detection: A photodiode array (PDA) or UV-Vis detector set at the maximum absorption wavelength of this compound (around 420-480 nm).

  • General Procedure:

    • Prepare a standard solution of purified this compound of a known concentration.

    • Generate a calibration curve by injecting a series of dilutions of the standard solution and plotting the peak area against the concentration.

    • Prepare the sample for injection by dissolving the extracted and purified this compound in a suitable solvent and filtering it through a 0.22 µm filter.

    • Inject the sample into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Regulation of this compound Production

The regulation of this compound biosynthesis is a complex process that is not yet fully understood. However, studies have indicated that both genetic and environmental factors play a crucial role.

Genetic Regulation

The crt genes responsible for this compound biosynthesis are often found clustered together on the bacterial chromosome, suggesting that they may be co-regulated as an operon. While the specific transcriptional regulators of the this compound gene cluster in Micrococcus luteus and Kocuria species have not been definitively identified, research in other Actinobacteria suggests potential regulatory mechanisms. For instance, in some bacteria, the expression of carotenoid biosynthesis genes is controlled by MarR-family transcriptional regulators, which can respond to various environmental signals.

Environmental Factors

Environmental conditions can significantly influence the production of this compound.

  • Light: In Kocuria palustris, exposure to light has been shown to increase the yield of this compound.[3][4][5][6] This suggests the presence of light-sensing regulatory pathways that upregulate the expression of the crt genes.

  • Aeration and Agitation: Increased aeration and agitation also enhance this compound production in Kocuria palustris.[3][4][5][6] This is likely due to the increased availability of oxygen, which is required for some of the enzymatic steps in the carotenoid biosynthesis pathway and for overall metabolic activity.

  • Nutrient Availability: The composition of the growth medium, including the carbon and nitrogen sources, can impact biomass production and, consequently, the overall yield of this compound.

Experimental Workflow for Studying Gene Regulation

Gene_Regulation_Workflow Cultivation Cultivate Microorganism under Different Conditions (e.g., Light vs. Dark) RNA_Extraction Total RNA Extraction Cultivation->RNA_Extraction Sarcinaxanthin_Quantification This compound Quantification (HPLC) Cultivation->Sarcinaxanthin_Quantification RT_qPCR Reverse Transcription Quantitative PCR (RT-qPCR) RNA_Extraction->RT_qPCR Analysis Analysis of crt Gene Expression Levels RT_qPCR->Analysis Correlation Correlate Gene Expression with this compound Production Analysis->Correlation Sarcinaxanthin_Quantification->Correlation

Workflow for investigating the effect of environmental factors on crt gene expression.

Conclusion and Future Perspectives

Significant progress has been made in understanding the microbial production of this compound, particularly in Micrococcus luteus. The elucidation of the biosynthetic pathway and the successful heterologous expression in E. coli have paved the way for the biotechnological production of this valuable carotenoid. However, further research is needed to fully unravel the regulatory networks that control this compound biosynthesis. A deeper understanding of these signaling pathways will be crucial for developing strategies to further enhance production yields through metabolic engineering and process optimization. The potent antioxidant properties of this compound make it a promising candidate for applications in the pharmaceutical, nutraceutical, and cosmetic industries, warranting continued investigation into its microbial production and biological activities.

References

Characterization of the Sarcinaxanthin Gene Cluster in Micrococcus luteus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcinaxanthin, a C50 carotenoid produced by Micrococcus luteus, exhibits significant antioxidant properties, making it a compound of interest for the pharmaceutical, cosmetic, and nutraceutical industries. The biosynthesis of this yellow pigment is orchestrated by a specific gene cluster. This technical guide provides an in-depth overview of the this compound gene cluster, its constituent genes, and the biochemical pathway it governs. Furthermore, it outlines detailed experimental protocols for the characterization of this gene cluster, from its initial cloning and heterologous expression to the functional analysis of its enzymatic products. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and application of carotenoids and microbial metabolic engineering.

The this compound Biosynthesis Gene Cluster

The this compound biosynthesis gene cluster in Micrococcus luteus is a contiguous set of genes responsible for the conversion of the central metabolic precursor, Farnesyl Pyrophosphate (FPP), into the final product, this compound, and its glucosylated derivatives. The core genes identified within this cluster and their respective functions are detailed below.[1][2]

Table 1: Genes of the this compound Biosynthesis Cluster in Micrococcus luteus

GeneEncoded EnzymeFunction in the Pathway
crtE Geranylgeranyl Pyrophosphate (GGPP) SynthaseCatalyzes the condensation of FPP with isopentenyl pyrophosphate (IPP) to form GGPP, the precursor for C40 carotenoids.[1][2][3]
crtB Phytoene SynthaseCatalyzes the head-to-head condensation of two GGPP molecules to form phytoene, the first committed step in carotenoid biosynthesis.[1][2][3]
crtI Phytoene DesaturaseIntroduces a series of desaturations into the phytoene molecule to produce the red-colored carotenoid, lycopene.[1][2][3]
crtE2 Lycopene ElongaseExtends the C40 backbone of lycopene by adding two C5 isoprenoid units, a key step in the formation of C50 carotenoids.[1][2]
crtYg C50 Carotenoid γ-Cyclase SubunitForms a heterodimeric cyclase with CrtYh to catalyze the formation of γ-rings at both ends of the C50 carotenoid backbone.[1][2]
crtYh C50 Carotenoid γ-Cyclase SubunitForms a heterodimeric cyclase with CrtYg.[1][2]
crtX Glycosyl TransferaseTransfers one or two glucose moieties to the hydroxyl groups of this compound to form this compound monoglucoside and diglucoside.[1][2][3]

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal isoprenoid precursor, FPP. The pathway proceeds through the formation of the C40 carotenoid lycopene, which is then elongated and cyclized to form the characteristic C50 γ-cyclic structure of this compound.[1][4][5][6][7]

Sarcinaxanthin_Pathway FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene (C40) Phytoene->Lycopene CrtI Nonaflavuxanthin Nonaflavuxanthin (C45) Lycopene->Nonaflavuxanthin CrtE2 Flavuxanthin Flavuxanthin (C50) Nonaflavuxanthin->Flavuxanthin CrtE2 This compound This compound (C50) Flavuxanthin->this compound CrtYg/CrtYh Sarcinaxanthin_Glucoside This compound Glucoside(s) This compound->Sarcinaxanthin_Glucoside CrtX

Caption: The biosynthetic pathway of this compound in Micrococcus luteus.

Quantitative Data on this compound Production

The heterologous expression of the this compound gene cluster in Escherichia coli has been successfully demonstrated, providing a platform for the biotechnological production of this valuable carotenoid. The yields of this compound can vary depending on the host strain, expression system, and cultivation conditions.

Table 2: Heterologous Production of this compound in E. coli

Host StrainExpression SystemProductTiterReference
E. coli (lycopene-producing)Plasmid-based expression of crtE2, crtYg, crtYh from M. luteus Otnes7This compoundUp to 2.5 mg/g cell dry weight[1][4][5][7]
E. coliPlasmid-based expression of the complete crt gene cluster from M. luteus NCTC2665This compound10 to 15 µg/g cell dry weight[1][2]

Experimental Protocols for Gene Cluster Characterization

A systematic approach is required to fully characterize the this compound gene cluster. This involves the cloning of the gene cluster, its heterologous expression to confirm functionality, and detailed analysis of the resulting carotenoid products. The following protocols provide a framework for these key experiments.

Caption: A generalized experimental workflow for the characterization of the this compound gene cluster.

Cloning of the this compound Gene Cluster

Objective: To isolate the entire this compound gene cluster from M. luteus genomic DNA and clone it into a suitable expression vector.

Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from a pure culture of M. luteus NCTC2665 or another this compound-producing strain using a commercial genomic DNA purification kit or standard phenol-chloroform extraction methods.

  • Primer Design: Design forward and reverse primers that flank the entire this compound gene cluster (crtE to crtX). Incorporate restriction enzyme sites into the 5' ends of the primers that are compatible with the multiple cloning site of the chosen expression vector (e.g., pET-28a, pACYCDuet-1).

  • PCR Amplification: Perform a high-fidelity PCR to amplify the entire gene cluster. Due to the large size of the cluster, a long-range PCR protocol with an appropriate polymerase is recommended.

  • Vector and Insert Preparation: Digest both the purified PCR product and the expression vector with the selected restriction enzymes. Purify the digested DNA fragments using gel electrophoresis and a gel extraction kit.

  • Ligation: Ligate the digested gene cluster insert into the linearized expression vector using T4 DNA ligase.

  • Transformation and Verification: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α). Select for transformants on antibiotic-containing medium. Verify the correct insertion of the gene cluster by colony PCR, restriction digestion analysis, and Sanger sequencing.

Heterologous Expression and Functional Complementation

Objective: To express the cloned this compound gene cluster in a heterologous host and confirm the production of this compound.

Methodology:

  • Host Strain Selection: Choose a suitable E. coli expression host. For enhanced production, a strain engineered to produce high levels of lycopene can be utilized.

  • Transformation: Transform the verified expression plasmid containing the this compound gene cluster into the chosen E. coli expression host.

  • Cultivation and Induction:

    • Inoculate a single colony into a suitable liquid medium (e.g., LB broth) containing the appropriate antibiotic for plasmid maintenance.

    • Grow the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

    • Induce gene expression by adding an appropriate inducer (e.g., IPTG for lac-based promoters) to the culture.

    • Continue cultivation at a lower temperature (e.g., 20-25°C) for 24-48 hours to promote proper protein folding and pigment production.

  • Observation of Phenotype: A successful expression of the gene cluster will result in a visible yellow to orange pigmentation of the bacterial pellet upon centrifugation.

Carotenoid Extraction and Analysis

Objective: To extract the carotenoids produced by the recombinant E. coli and identify and quantify this compound and its precursors.

Methodology:

  • Cell Harvesting: Harvest the cells from the induced culture by centrifugation.

  • Carotenoid Extraction:

    • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

    • Extract the carotenoids by resuspending the cell pellet in a solvent mixture, typically acetone or a mixture of methanol and acetone.

    • Facilitate cell lysis and pigment extraction by sonication or bead beating.

    • Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the carotenoids.

    • Repeat the extraction process until the cell pellet is colorless.

    • Pool the supernatants and evaporate the solvent under a stream of nitrogen.

  • HPLC-DAD-MS Analysis:

    • Resuspend the dried carotenoid extract in a suitable solvent (e.g., acetone or a mixture of methyl tert-butyl ether and methanol).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a photodiode array (DAD) detector and coupled to a mass spectrometer (MS).

    • Use a C30 reverse-phase column for optimal separation of carotenoids.

    • Develop a gradient elution method using a mobile phase consisting of solvents such as methanol, methyl tert-butyl ether, and water.

    • Identify the peaks corresponding to this compound, its glucosides, and biosynthetic intermediates (lycopene, nonaflavuxanthin, flavuxanthin) by comparing their retention times, UV/Vis absorption spectra, and mass-to-charge ratios with authentic standards or literature data.

  • Quantification: Quantify the amount of this compound produced by creating a standard curve with a purified this compound standard.

Functional Analysis of Individual Genes

Objective: To elucidate the specific function of each gene within the cluster.

Methodology:

  • Gene Knockout in M. luteus:

    • Generate a gene knockout mutant for each of the crt genes in M. luteus using techniques such as homologous recombination.

    • Analyze the carotenoid profile of each mutant to determine the metabolic intermediate that accumulates, thereby inferring the function of the knocked-out gene.

  • Sub-cloning and Heterologous Expression of Gene Subsets:

    • Create a series of expression plasmids, each containing a different subset of the crt genes.

    • For example, to confirm the function of crtE2, crtYg, and crtYh, transform a lycopene-producing E. coli strain with a plasmid containing only these three genes and analyze for the production of this compound.

    • Systematically express different combinations of the genes to reconstruct the pathway in a stepwise manner in the heterologous host.

Conclusion

The characterization of the this compound gene cluster in Micrococcus luteus has unveiled the genetic and biochemical basis for the synthesis of this C50 carotenoid. The detailed methodologies presented in this guide provide a robust framework for the further investigation of this pathway, including the optimization of its heterologous expression for industrial-scale production. A thorough understanding of this gene cluster and its regulation will be pivotal for harnessing the full biotechnological potential of this compound and for the discovery of novel carotenoid structures with enhanced biological activities.

References

A Technical Guide to the Natural Sources of Sarcinaxanthin and its Glucosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural sources of the C50 carotenoid sarcinaxanthin and its glucosylated derivatives. It details the biosynthetic pathways, quantitative yields from various microorganisms, and the experimental protocols for their extraction and analysis, aiming to serve as a valuable resource for research and development in pharmaceuticals, nutraceuticals, and biotechnology.

Natural Sources and Biosynthesis

This compound is a rare γ-cyclic C50 carotenoid primarily produced by bacteria belonging to the phylum Actinobacteria. The most well-characterized natural source is the bacterium Micrococcus luteus.[1][2][3][4][5] Other reported producers include Micrococcus yunnanensis and Kocuria palustris.[6][7]

The biosynthesis of this compound in Micrococcus luteus has been fully elucidated.[1][2][3][4][5] It proceeds from the common C40 carotenoid precursor, lycopene. The key enzymes involved are encoded by a gene cluster typically containing crtE, crtB, crtI, crtE2, crtYg, crtYh, and crtX.[1][2][4] The glucosylation of this compound to form this compound monoglucoside and diglucoside is catalyzed by a glycosyltransferase, the product of the crtX gene.[1][3][4]

Quantitative Data on this compound Production

The production of this compound varies between different microbial strains and can be significantly enhanced through metabolic engineering. The following table summarizes the reported yields of this compound from various natural and engineered microbial sources.

Microorganism StrainProductYieldReference
Micrococcus luteus NCTC 2665This compound10-15 µg/g cell dry weight (CDW)[3]
Engineered Escherichia coli expressing M. luteus Otnes7 genesThis compoundUp to 2.5 mg/g CDW[1][2][4]
Engineered Escherichia coli expressing M. luteus NCTC 2665 genesThis compound~2.3 mg/g CDW (98% of total carotenoids)[3]
Micrococcus yunnanensis AOY-1This compound and its glucosidesNot explicitly quantified in abstracts[7][8]

Experimental Protocols

Cultivation of Microorganisms

Micrococcus luteus strains can be cultivated in standard laboratory media such as Tryptic Soy Broth or Nutrient Broth. For high-yield production in engineered E. coli, strains are typically grown in rich media like Luria-Bertani (LB) broth, often supplemented with inducers for gene expression (e.g., m-toluic acid for the Pm/xylS promoter system).[3] Cultures are generally incubated at temperatures between 25-37°C with agitation.[3]

Extraction of this compound and its Glucosides

A general protocol for the extraction of carotenoids from bacterial cells can be adapted for this compound.

  • Cell Harvesting : Bacterial cells are harvested from the culture medium by centrifugation.

  • Cell Lysis : The cell pellet is washed and then subjected to lysis to release the intracellular carotenoids. This can be achieved by enzymatic treatment (e.g., lysozyme), physical methods (e.g., sonication, bead beating), or a combination thereof.

  • Solvent Extraction : The lysed cell suspension is extracted with an organic solvent or a mixture of solvents. Common solvents for carotenoid extraction include acetone, methanol, ethanol, and chloroform.[9][10][11][12] A mixture of methanol and acetone is often effective. The extraction is typically performed in the dark to prevent photodegradation of the carotenoids.

  • Phase Separation and Concentration : After extraction, the solvent phase containing the carotenoids is separated from the cell debris and aqueous phase, often by centrifugation. The solvent is then evaporated under reduced pressure to concentrate the carotenoid extract.

Purification and Identification
  • Chromatography : The crude extract can be purified using chromatographic techniques. Column chromatography with silica gel or C18 as the stationary phase is commonly used for the separation of carotenoids.[12][13]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the method of choice for the final purification and quantification of this compound and its glucosides. A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of solvents like methanol, acetonitrile, and water.[12]

  • Spectroscopic Analysis : The identification and structural elucidation of the purified compounds are performed using spectroscopic methods:

    • UV-Vis Spectroscopy : To determine the characteristic absorption spectra of the carotenoids.

    • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern. Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been used for this compound.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : For the complete structural elucidation of the molecules.[7]

Visualizations

Biosynthetic Pathway of this compound and its Glucosides

The following diagram illustrates the key steps in the biosynthesis of this compound and its glucosides in Micrococcus luteus.

Sarcinaxanthin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Lycopene Lycopene (C40) FPP->Lycopene crtE, crtB, crtI Nonaflavuxanthin Nonaflavuxanthin (C45) Lycopene->Nonaflavuxanthin crtE2 Flavuxanthin Flavuxanthin (C50) Nonaflavuxanthin->Flavuxanthin crtE2 This compound This compound (C50) Flavuxanthin->this compound crtYg, crtYh Sarcinaxanthin_Mono This compound Monoglucoside This compound->Sarcinaxanthin_Mono crtX Sarcinaxanthin_Di This compound Diglucoside Sarcinaxanthin_Mono->Sarcinaxanthin_Di crtX

Biosynthesis of this compound and its Glucosides.
Experimental Workflow for this compound Extraction and Analysis

This diagram outlines the general workflow for the extraction, purification, and identification of this compound from microbial cultures.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification & Analysis Cultivation Microbial Cultivation Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Lysis Cell Lysis Harvesting->Lysis Solvent_Extraction Solvent Extraction Lysis->Solvent_Extraction Concentration Concentration (Evaporation) Solvent_Extraction->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography HPLC HPLC Column_Chromatography->HPLC UV_Vis UV-Vis Spectroscopy HPLC->UV_Vis MS Mass Spectrometry HPLC->MS NMR NMR Spectroscopy HPLC->NMR

Workflow for this compound Extraction and Analysis.

References

Sarcinaxanthin: A Technical Guide to its Antioxidant Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcinaxanthin is a C50 carotenoid, a class of natural pigments recognized for their potent antioxidant properties.[1] With a molecular formula of C50H72O2, its extended polyene chain is fundamental to its reactivity with radical species.[2][3] This technical guide provides an in-depth exploration of the known and putative antioxidant mechanisms of this compound, offering detailed experimental protocols and quantitative data to support further research and development. While direct evidence for all its mechanisms is still emerging, this document synthesizes the current understanding and draws parallels with structurally similar, well-researched carotenoids to propose likely pathways of action.

Core Antioxidant Mechanisms of this compound

The antioxidant activity of this compound is multifaceted, primarily revolving around its ability to neutralize reactive oxygen species (ROS) through direct quenching and potential modulation of cellular antioxidant pathways.

Singlet Oxygen Quenching

One of the most well-documented antioxidant activities of this compound is its exceptional ability to quench singlet oxygen (¹O₂), a high-energy, non-radical ROS that can inflict significant damage to cellular components.[4] The quenching process involves the physical transfer of energy from singlet oxygen to the this compound molecule, which then dissipates this energy as heat, returning to its ground state without being chemically altered.

Free Radical Scavenging

While specific quantitative data for this compound's scavenging of various free radicals is not yet widely available, as a carotenoid, it is expected to be a potent scavenger of peroxyl radicals, hydroxyl radicals, and other free radical species. This activity is attributed to the ability of its conjugated double bond system to delocalize unpaired electrons, thereby stabilizing the radical.

Inhibition of Lipid Peroxidation

This compound has demonstrated significant capabilities in inhibiting lipid peroxidation. In the β-carotene/linoleic acid assay, an extract containing this compound from Kocuria palustris showed a high degree of antioxidant activity, indicating its potential to protect cell membranes from oxidative damage.

Quantitative Antioxidant Activity of this compound

The following table summarizes the available quantitative data on the antioxidant activity of this compound and its glucosylated derivatives.

Antioxidant AssayCompoundResultSource
Singlet Oxygen QuenchingThis compoundIC50: 57 µM[4]
Singlet Oxygen QuenchingThis compound monoglucosideIC50: 54 µM[4]
Singlet Oxygen QuenchingThis compound diglucosideIC50: 74 µM[4]
β-carotene/linoleic acid systemThis compound extract76.53 ± 0.09% inhibition

Probable Signaling Pathway: The Keap1-Nrf2-ARE Pathway

While direct experimental evidence for this compound's interaction with the Keap1-Nrf2-ARE pathway is currently lacking, the well-established role of the structurally similar C40 carotenoid, astaxanthin, in activating this pathway provides a strong basis for a hypothetical mechanism. It is plausible that this compound, as a potent antioxidant, can induce the expression of a suite of antioxidant and detoxification enzymes through the activation of the Nrf2 transcription factor.

The proposed mechanism involves the dissociation of Nrf2 from its cytosolic repressor, Keap1, followed by its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below to facilitate further research into the antioxidant properties of this compound.

Singlet Oxygen (¹O₂) Quenching Assay

Principle: This assay measures the ability of an antioxidant to quench singlet oxygen, which is generated photosensitively. The quenching is monitored by observing the bleaching of a singlet oxygen-sensitive probe.

Protocol:

  • Prepare a solution of a photosensitizer (e.g., methylene blue or rose bengal) in a suitable solvent (e.g., ethanol or a buffered solution).

  • Add a singlet oxygen probe (e.g., 1,3-diphenylisobenzofuran - DPBF) to the photosensitizer solution.

  • Add the test compound (this compound) at various concentrations to the mixture.

  • Expose the mixture to a specific wavelength of light to excite the photosensitizer and generate singlet oxygen.

  • Monitor the decrease in absorbance of the DPBF at its maximum absorption wavelength (around 415 nm) over time.

  • The rate of DPBF bleaching is inversely proportional to the singlet oxygen quenching ability of the test compound.

  • Calculate the IC50 value, which is the concentration of the antioxidant required to inhibit the bleaching of DPBF by 50%.

β-Carotene/Linoleic Acid Bleaching Assay

Principle: This assay evaluates the ability of an antioxidant to inhibit the oxidation of linoleic acid and the subsequent bleaching of β-carotene.

Protocol:

  • Prepare an emulsion of β-carotene and linoleic acid in an aqueous solution, typically using a surfactant like Tween 40.

  • Add the test compound (this compound) at various concentrations to the emulsion.

  • Induce the oxidation of linoleic acid by heating the mixture (e.g., at 50°C). The free radicals generated from linoleic acid oxidation will attack and bleach the β-carotene.

  • Measure the absorbance of the β-carotene at 470 nm at regular intervals.

  • The rate of β-carotene bleaching is inversely proportional to the antioxidant activity of the test compound.

  • Calculate the percentage of antioxidant activity (inhibition of bleaching) relative to a control without the antioxidant.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

  • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Add the test compound (this compound) at various concentrations to the DPPH solution.

  • Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at the maximum absorption wavelength of DPPH (around 517 nm).

  • The decrease in absorbance is proportional to the radical scavenging activity of the test compound.

  • Calculate the percentage of radical scavenging activity and, if desired, the IC50 value.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Generate the ABTS•+ by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at its maximum absorption wavelength (around 734 nm).

  • Add the test compound (this compound) at various concentrations to the ABTS•+ solution.

  • Measure the decrease in absorbance after a specific incubation time.

  • The degree of decolorization is proportional to the antioxidant's radical scavenging capacity.

  • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

The following diagrams illustrate the proposed antioxidant mechanisms of action for this compound.

Sarcinaxanthin_Antioxidant_Mechanisms cluster_direct Direct Antioxidant Action cluster_indirect Indirect Antioxidant Action (Hypothetical) This compound This compound ROS Reactive Oxygen Species (¹O₂, ROO•, OH•) Neutralized_ROS Neutralized Species This compound->Neutralized_ROS Quenching / Scavenging Sarcinaxanthin_indirect This compound Nrf2_activation Nrf2 Activation Sarcinaxanthin_indirect->Nrf2_activation Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, GCL) Nrf2_activation->Antioxidant_Enzymes Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Enzymes->Cellular_Protection Nrf2_Pathway_Hypothesis cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces Dissociation (Hypothesized) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_inactive Inactive Keap1 Keap1_Nrf2->Keap1_inactive Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Transcription Gene Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) Antioxidant_Genes->Transcription Cellular_Response Enhanced Antioxidant and Detoxification Capacity Transcription->Cellular_Response Translation

References

Spectroscopic Analysis of Sarcinaxanthin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize sarcinaxanthin, a C50 carotenoid. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the analytical methodologies and structural elucidation of this compound.

Introduction to this compound

This compound is a C50 carotenoid produced by several bacteria, including Micrococcus luteus and Micrococcus yunnanensis.[1][2][3][4][5] It is a yellow pigment with a γ-cyclic structure at both ends of the polyene chain.[6] The extended conjugated double bond system is responsible for its characteristic light absorption properties and its antioxidant activity. This guide details the key spectroscopic methods used for its identification and quantification.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily UV-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

UV-Vis spectroscopy is used to determine the electronic absorption spectrum of this compound, which is characteristic of its long polyene chain. The absorption maxima (λmax) are sensitive to the solvent used.

Table 1: UV-Visible Absorption Maxima of this compound

Solventλmax (nm)Reference
Not specified450[7]
Chloroform492[8]

Note: The absorption spectra of carotenoids typically show fine structure with multiple peaks or shoulders.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignmentReference
0.73sgem. dimethyl[6]
0.96sgem. dimethyl[6]
1.67sside-chain CH₃[6]
1.98sin-chain CH₃[6]
2.3mallylic CH₂ and CH[6]
4.03sCH₂OH[6]
4.53br s=CH₂[6]
4.76br s=CH₂[6]
~5.6tisopropylidene H[6]
6.0-7.0molefinic H[6]

s: singlet, t: triplet, m: multiplet, br s: broad singlet

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Reference
FAB-MS/MSPositive704.55 [M]⁺105.0362, 42.9831, 69.0291, 119.0275[9][10]
LC-MSPositive705.1 [M+H]⁺Not specified[1][11]

Experimental Protocols

The following sections outline the general methodologies for the extraction, purification, and spectroscopic analysis of this compound.

  • Cell Culture: Micrococcus luteus or other this compound-producing strains are cultured in an appropriate medium (e.g., nutrient broth) at 30°C with agitation.[1]

  • Cell Lysis and Extraction: The bacterial cells are harvested and lysed, often using lysozyme treatment. The carotenoids are then extracted with a solvent such as acetone or a mixture of organic solvents.[6]

  • Saponification: The crude extract may be saponified using a solution of potassium hydroxide in methanol to remove lipids and chlorophylls.[6]

  • Chromatographic Purification: The saponified extract is subjected to chromatographic separation. Techniques like column chromatography (e.g., on acetylated polyamide) or thin-layer chromatography (TLC) on silica gel are commonly used.[6] High-performance liquid chromatography (HPLC) is also a powerful tool for both purification and quantification.[1]

  • UV-Vis Spectroscopy: Purified this compound is dissolved in a suitable solvent (e.g., chloroform, ethanol), and the absorption spectrum is recorded using a double beam UV-Vis spectrophotometer.[12]

  • NMR Spectroscopy: For NMR analysis, the purified sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃). Spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz).[1]

  • Mass Spectrometry: For LC-MS analysis, the sample is introduced into the mass spectrometer via an HPLC system.[1] For techniques like FAB-MS, the sample is mixed with a matrix and ionized.[9][10]

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Micrococcus luteus proceeds from the precursor molecule farnesyl pyrophosphate (FPP).[1][2][4] The key steps involve the formation of the C40 carotenoid lycopene, followed by elongation and cyclization to yield the C50 this compound backbone.[1][2][4] This can be further modified by glucosylation.[1][2]

Sarcinaxanthin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) CrtEBI CrtE, CrtB, CrtI FPP->CrtEBI Lycopene Lycopene (C40) CrtE2 CrtE2 (Lycopene elongase) Lycopene->CrtE2 Nonaflavuxanthin Nonaflavuxanthin (C45) Flavuxanthin Flavuxanthin (C50) Nonaflavuxanthin->Flavuxanthin CrtYgYh CrtYg, CrtYh (γ-cyclase) Flavuxanthin->CrtYgYh This compound This compound (C50) CrtX CrtX (Glucosyltransferase) This compound->CrtX Sarcinaxanthin_MG This compound Monoglucoside Sarcinaxanthin_MG->CrtX Sarcinaxanthin_DG This compound Diglucoside CrtEBI->Lycopene CrtE2->Nonaflavuxanthin CrtYgYh->this compound CrtX->Sarcinaxanthin_MG CrtX->Sarcinaxanthin_DG

Caption: Biosynthetic pathway of this compound and its glucosides in M. luteus.

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is depicted below.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Spectroscopic Analysis Culture Bacterial Culture Extraction Extraction Culture->Extraction Purification Purification (Chromatography) Extraction->Purification UVVis UV-Vis Spectroscopy Purification->UVVis NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS

Caption: General experimental workflow for this compound analysis.

References

Sarcinaxanthin: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcinaxanthin is a C50 carotenoid, a class of natural pigments synthesized by various microorganisms.[1][2] As a polyterpenoid, it is characterized by an extended system of conjugated double bonds, which is responsible for its distinctive color and potent antioxidative properties.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and application of this promising bioactive compound.

Physical and Chemical Properties

This compound's unique chemical structure dictates its physical characteristics and reactivity. The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties of this compound
PropertyValueSource
Appearance Solid powder[3]
Solubility Soluble in DMSO[3]
Storage Condition Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years)[3]
Table 2: Chemical and Molecular Properties of this compound
PropertyValueSource
Molecular Formula C50H72O2[3][4][5]
Molecular Weight 705.1 g/mol [3][4]
Exact Mass 704.5532 Da[3][5]
Elemental Analysis C, 85.17%; H, 10.29%; O, 4.54%[3]
IUPAC Name (E)-4-[(1R,3R)-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,3R)-3-[(E)-4-hydroxy-3-methylbut-2-enyl]-2,2-dimethyl-6-methylidenecyclohexyl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,2-dimethyl-4-methylidenecyclohexyl]-2-methylbut-2-en-1-ol[4]
InChI Key XFXHBQLETDDGGF-XUYZKQIISA-N[3][5]
CAS Number 11031-47-3[4]
Table 3: Spectral Data for this compound
Spectral Data TypeKey FeaturesSource
Mass Spectrometry (FAB-MS/MS) Precursor m/z: 704.55[4][6]
¹H NMR (in CDCl₃) δ 0.73 and 0.96 (gem. dimethyl), 1.67 (side-chain CH₃), 1.98 (in-chain CH₃), 4.03 (CH₂OH), 4.53 and 4.76 (CH₂), ~5.6 (isopropylidene H), 6-7 (olefinic H)[7]
UV/Vis Absorption λmax at approximately 450 nm[1]

Experimental Protocols

Extraction of this compound from Micrococcus luteus

This protocol is adapted from the methodology described for the extraction of carotenoids from Micrococcus luteus.[1]

Materials:

  • Micrococcus luteus cell culture

  • Deionized H₂O

  • Lysozyme (20 mg/ml)

  • Lipase

  • Methanol

  • Acetone

  • Centrifuge

  • Vortex mixer

Procedure:

  • Harvest the Micrococcus luteus cells from the culture by centrifugation.

  • Wash the cell pellet with deionized H₂O.

  • Treat the washed cells with lysozyme (20 mg/ml) and lipase to facilitate cell lysis.

  • Extract the pigments from the treated cells using a mixture of methanol and acetone (7:3, v/v).

  • Vortex the mixture thoroughly to ensure complete extraction.

  • Centrifuge the mixture to pellet the cell debris.

  • Collect the supernatant containing the extracted this compound for further analysis.

Extraction of this compound from Recombinant Escherichia coli

This protocol is designed for the extraction of heterologously produced this compound in E. coli.[1]

Materials:

  • Recombinant E. coli cell culture

  • Deionized H₂O

  • Methanol

  • Acetone

  • Centrifuge

  • Vortex mixer

  • Water bath or incubator at 55°C

Procedure:

  • Centrifuge a 50-ml aliquot of the recombinant E. coli cell culture at 10,000 × g for 3 minutes.

  • Wash the resulting cell pellet with deionized H₂O.

  • Freeze and then thaw the cell pellet to aid in cell disruption.

  • Add 4 ml of a methanol-acetone mixture (7:3, v/v) to the cell pellet.

  • Incubate the mixture at 55°C for 15 minutes, with thorough vortexing every 5 minutes to ensure efficient extraction.

  • Centrifuge the mixture to separate the cell debris.

  • Collect the supernatant containing the extracted this compound.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Two HPLC protocols are commonly used for the analysis of this compound.[1]

a) Fast, High-Throughput Quantification:

  • Column: Zorbax RR SB RP C₁₈ column (2.1 by 30-mm)

  • Mobile Phase: Isocratic elution with 100% methanol.

  • Flow Rate: 0.4 ml/min.

  • Injection Volume: 10 µl.

  • Run Time: 5 minutes.

  • Detection: Wavelength chromatogram at peak λmax, 450 ± 16 nm.

b) High-Resolution Qualitative Analysis:

  • This method provides higher resolution for the qualitative detection of all carotenoids in an extract and allows for the determination of UV/Vis spectra and molecular masses of unknown carotenoids. Specific column and gradient details may vary depending on the complexity of the sample.

Analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the identity of this compound and to determine the molecular masses of other carotenoids present in the extract.[1]

  • The HPLC system is coupled to a mass spectrometer.

  • Mass spectrometry detection is used to confirm the identities of known peaks for quantification and to determine the molecular masses of unknown carotenoids.

Biosynthetic and Signaling Pathways

Biosynthesis of this compound

The biosynthetic pathway for the γ-cyclic C50 carotenoid this compound in Micrococcus luteus has been elucidated.[1][2][8] It begins with the common precursor farnesyl pyrophosphate (FPP) and proceeds through several intermediates to form this compound, which can be further glucosylated.

Sarcinaxanthin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Lycopene Lycopene (C40) FPP->Lycopene crtE, crtB, crtI Nonaflavuxanthin Nonaflavuxanthin (C45) Lycopene->Nonaflavuxanthin crtE2 Flavuxanthin Flavuxanthin (C50) Nonaflavuxanthin->Flavuxanthin crtE2 This compound This compound (C50) Flavuxanthin->this compound crtYg, crtYh Sarcinaxanthin_Glucosides This compound Glucosides This compound->Sarcinaxanthin_Glucosides crtX

Caption: Biosynthetic pathway of this compound in Micrococcus luteus.

Hypothesized Signaling Pathway Involvement of this compound

While a specific signaling pathway directly activated by this compound has not been fully elucidated, its strong antioxidative properties suggest a role in mitigating oxidative stress.[1] Carotenoids, in general, are known to influence various cellular signaling pathways. For instance, some carotenoids can modulate the STAT3/EGFR signaling pathway, which is implicated in cell proliferation and survival.[9] Furthermore, carotenoids can serve as precursors for the synthesis of plant hormones like abscisic acid (ABA), which is involved in stress responses.

The following diagram illustrates a hypothesized signaling pathway where this compound, through its antioxidant activity, could influence downstream cellular processes.

Sarcinaxanthin_Signaling cluster_stress Cellular Stress ROS Reactive Oxygen Species (ROS) STAT3_EGFR STAT3/EGFR Pathway ROS->STAT3_EGFR activates This compound This compound This compound->ROS quenches Antioxidant_Defense Enhanced Antioxidant Defense This compound->Antioxidant_Defense ABA_Biosynthesis Abscisic Acid (ABA) Biosynthesis This compound->ABA_Biosynthesis precursor Cell_Proliferation Cell Proliferation & Survival STAT3_EGFR->Cell_Proliferation promotes Stress_Response Stress Response ABA_Biosynthesis->Stress_Response mediates

References

An In-depth Technical Guide to the Discovery and Isolation of Sarcinaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcinaxanthin is a C50 carotenoid, a class of natural pigments with significant potential in various industrial applications due to their vibrant color and potent antioxidant properties. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the isolation and purification of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the exploration and application of this unique carotenoid. The guide includes detailed experimental protocols, summarized quantitative data, and visual representations of key pathways and workflows to facilitate a deeper understanding and practical application of the information presented.

Introduction: The Discovery of a C50 Carotenoid

This compound was first identified as a C50 carotenoid, distinguishing it from the more common C40 carotenoids. Its discovery and structural elucidation have been subjects of scientific inquiry, revealing a unique γ-cyclic structure that contributes to its distinct properties. This pigment is notably produced by the bacterium Micrococcus luteus, particularly strains isolated from marine environments, which exhibit characteristically intense yellow or orange colonies due to high levels of this compound accumulation.[1][2] The extended polyene chain of C50 carotenoids like this compound is associated with enhanced antioxidant capabilities, making it a compound of interest for pharmaceutical and nutraceutical applications.[1]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Micrococcus luteus has been elucidated through the cloning and characterization of its biosynthetic gene cluster.[1][3][4] This cluster, comprising genes such as crtE, crtB, crtI, crtE2, crtYg, and crtYh, orchestrates the conversion of the precursor molecule farnesyl pyrophosphate (FPP) into this compound.[1][3][4]

The pathway initiates with the synthesis of the C40 carotenoid, lycopene, from FPP. Subsequently, the enzyme lycopene elongase, encoded by crtE2, extends the C40 backbone to a C50 structure through the intermediate nonaflavuxanthin to produce flavuxanthin. The final cyclization to form the characteristic γ-rings of this compound is catalyzed by the C50 carotenoid cyclase, a heterodimeric enzyme composed of the crtYg and crtYh gene products.[1][3][4] Additionally, the gene crtX has been identified to be responsible for the glucosylation of this compound, leading to the formation of its mono- and diglucoside derivatives.[1][3][4]

The heterologous expression of this gene cluster in non-carotenogenic hosts like Escherichia coli has been successfully demonstrated, enabling the production of this compound for research and potential commercial purposes.[1][3][4]

Sarcinaxanthin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Lycopene Lycopene (C40) FPP->Lycopene crtE, crtB, crtI Nonaflavuxanthin Nonaflavuxanthin (C45) Lycopene->Nonaflavuxanthin crtE2 Flavuxanthin Flavuxanthin (C50) Nonaflavuxanthin->Flavuxanthin crtE2 This compound This compound (C50) Flavuxanthin->this compound crtYg, crtYh Sarcinaxanthin_Glucosides This compound Glucosides This compound->Sarcinaxanthin_Glucosides crtX

This compound Biosynthetic Pathway

Quantitative Data Summary

This section summarizes the key quantitative data related to the production, spectroscopic characteristics, and biological activity of this compound.

Table 1: Heterologous Production of this compound in E. coli
Host StrainGenetic ModificationProduction Yield (mg/g cell dry weight)Reference
E. coli XL1-BluepCRT-EBIE2YgYh-266510-15 µg/g[3]
E. coli XL1-Blue(pAC-LYC)pCRT-E2YgYh-2665~2.3 mg/g[3]
E. coli XL1-Blue(pAC-LYC)pCRT-E2YgYh-Otnes7up to 2.5 mg/g[1][4]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueParameterValueReference
UV-Vis Spectroscopy λmax (in Methanol)~450 nm[3]
Mass Spectrometry Molecular FormulaC50H72O2[3]
Molecular Weight704.55 g/mol [3]
¹H NMR (in CDCl₃) Chemical Shift (δ)Specific shifts for protonsSee detailed NMR data below
¹³C NMR (in CDCl₃) Chemical Shift (δ)Specific shifts for carbonsSee detailed NMR data below
Table 3: Biological Activity of this compound
ActivityAssayIC50 ValueReference
Antioxidant Singlet Oxygen Quenching57 µM

Detailed Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound.

Extraction of this compound from Micrococcus luteus
  • Cell Harvesting: Cultivate Micrococcus luteus in a suitable broth medium at 30°C with agitation (e.g., 225 rpm) for 24-48 hours. Harvest the cells by centrifugation at 10,000 x g for 3 minutes.

  • Cell Lysis: Wash the cell pellet with deionized water. Resuspend the cells in a buffer and treat with lysozyme (e.g., 20 mg/mL) and lipase to digest the cell wall. The enzymatic lysis of M. luteus can be monitored by the decrease in optical density of the cell suspension at 450 nm.

  • Solvent Extraction: Following enzymatic treatment, extract the pigments from the cell debris using a mixture of methanol and acetone (e.g., 7:3 v/v).[3] Perform the extraction at an elevated temperature (e.g., 55°C) for 15 minutes with intermittent vortexing to enhance efficiency.[3]

  • Phase Separation and Concentration: Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the carotenoids. The extract can be concentrated under reduced pressure.

Purification of this compound

4.2.1. Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 plates.

  • Mobile Phase: A mixture of petroleum ether, diethyl ether, and acetone (e.g., 75:15:10, v/v/v) can be used for the separation of carotenoids.

  • Procedure: Apply the concentrated extract onto the TLC plate and develop the chromatogram in a chamber saturated with the mobile phase. This compound will appear as a distinct yellow-orange spot. The separated compound can be scraped from the plate and eluted with a suitable solvent for further analysis.

4.2.2. High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column is commonly used for carotenoid separation.

  • Mobile Phase: A gradient elution system is typically employed. For example, a gradient of methanol and acetonitrile can be used. A fast, high-throughput method may use isocratic elution with methanol for rapid quantification.[3]

  • Detection: A photodiode array (PDA) detector is used to monitor the elution profile at the maximum absorbance wavelength of this compound (~450 nm).

  • Fraction Collection: Fractions corresponding to the this compound peak can be collected for further characterization.

Spectroscopic Analysis
  • UV-Vis Spectroscopy: Dissolve the purified this compound in a suitable solvent (e.g., methanol) and record the absorption spectrum to determine the maximum absorption wavelengths (λmax).

  • Mass Spectrometry (MS): Analyze the purified sample by LC-MS to confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation, dissolve the purified this compound in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

Visualizations of Experimental Workflows and Signaling Pathways

This section provides diagrams created using the DOT language to visualize key processes.

Experimental_Workflow cluster_Cultivation Cultivation cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis Cultivation Micrococcus luteus Cultivation Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Lysis Enzymatic Cell Lysis (Lysozyme/Lipase) Harvesting->Lysis Solvent_Extraction Solvent Extraction (Methanol/Acetone) Lysis->Solvent_Extraction TLC Thin-Layer Chromatography Solvent_Extraction->TLC HPLC High-Performance Liquid Chromatography TLC->HPLC UV_Vis UV-Vis Spectroscopy HPLC->UV_Vis MS Mass Spectrometry HPLC->MS NMR NMR Spectroscopy HPLC->NMR

Experimental Workflow for this compound Isolation

Conclusion

This technical guide has provided a detailed overview of the discovery, biosynthesis, and methodologies for the isolation and characterization of this compound. The quantitative data and experimental protocols presented herein are intended to equip researchers and professionals with the necessary information to further investigate and utilize this promising C50 carotenoid. The unique structure and potent antioxidant properties of this compound warrant continued exploration for its potential applications in the pharmaceutical, nutraceutical, and biotechnology industries. The heterologous production systems described offer a scalable platform for generating this compound, paving the way for future research and development.

References

The Biological Role of Sarcinaxanthin in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcinaxanthin, a C50 carotenoid, is a vibrant yellow pigment produced by various bacteria, notably from the genera Micrococcus and Kocuria. Beyond its contribution to colony coloration, this compound plays a crucial multifaceted role in bacterial physiology, primarily centered on mitigating environmental stressors. Its extended polyene chain and terminal glucoside moieties endow it with potent antioxidant and photoprotective properties, which are vital for bacterial survival in diverse and often harsh environments. This technical guide provides an in-depth exploration of the biological functions of this compound, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its biosynthetic pathway and relevant experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development who are interested in the potential applications of this unique carotenoid.

Core Biological Functions of this compound

The primary biological roles of this compound in bacteria are intrinsically linked to its molecular structure. The long conjugated double bond system is an efficient scavenger of reactive oxygen species (ROS), while its overall structure contributes to the integrity of the cell membrane.

Potent Antioxidant Activity

This compound exhibits significant antioxidant activity, protecting bacterial cells from oxidative damage induced by endogenous metabolic byproducts and exogenous stressors. Its primary mechanism of action involves the quenching of singlet oxygen (¹O₂), a highly reactive and damaging ROS.[1][2] The C50 structure of this compound, with its numerous conjugated double bonds, allows it to efficiently absorb the energy of singlet oxygen, dissipating it as heat and preventing it from damaging cellular components like DNA, proteins, and lipids.[1]

Photoprotection

In bacteria exposed to light, particularly UV radiation, this compound acts as a photoprotective agent.[3] It absorbs light in the UV-A and blue regions of the spectrum, shielding the cell's vital components from photodamage. This is particularly crucial for non-photosynthetic bacteria that may inhabit environments with high levels of solar radiation. The photoprotective capacity of this compound can be quantified by its Sun Protection Factor (SPF), which has been demonstrated in bacterial extracts.[3]

Membrane Stabilization

While specific quantitative data on the effect of this compound on bacterial membrane fluidity is not extensively available in the reviewed literature, the role of carotenoids in modulating membrane properties is well-established. Carotenoids insert into the lipid bilayer, where they can influence membrane fluidity, permeability, and stability. It is hypothesized that this compound, with its large C50 backbone, can span the bacterial membrane, interacting with the fatty acyl chains of phospholipids. This interaction can help to regulate membrane fluidity, maintaining an optimal state for the function of membrane-bound proteins and transport systems, especially under conditions of thermal or osmotic stress. Further research is required to quantify the precise impact of this compound on the biophysical properties of bacterial membranes.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.

Table 1: Antioxidant Activity of this compound and its Glucosides

CompoundAssayIC50 (µM)Source
This compoundSinglet Oxygen (¹O₂) Quenching57[1]
This compound MonoglucosideSinglet Oxygen (¹O₂) Quenching54[1]
This compound DiglucosideSinglet Oxygen (¹O₂) Quenching74[1]

Table 2: Photoprotective Activity of this compound-producing Bacteria

Bacterial StrainParameterValueSource
Kocuria palustris (Isolate FT-7.22)Sun Protection Factor (SPF)9.36 ± 0.52[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in bacteria.

Extraction of this compound from Bacterial Cells

This protocol is adapted from methods used for general carotenoid extraction from bacteria and can be optimized for specific this compound-producing strains.

Materials:

  • Bacterial cell pellet

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Petroleum ether or Hexane (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Glass vials

Procedure:

  • Harvest bacterial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with sterile distilled water and centrifuge again to remove residual medium.

  • Resuspend the cell pellet in a mixture of acetone and methanol (e.g., 7:3 v/v). The volume should be sufficient to fully immerse the pellet.

  • Perform cell disruption. This can be achieved by sonication on ice, bead beating, or enzymatic lysis (e.g., with lysozyme for Gram-positive bacteria). The chosen method should be optimized to ensure efficient cell breakage without degrading the carotenoids.

  • Centrifuge the mixture at high speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet the cell debris.

  • Carefully collect the supernatant containing the extracted pigments.

  • Repeat the extraction process with the cell debris until the pellet is colorless.

  • Pool the supernatants and transfer them to a separatory funnel.

  • Add an equal volume of petroleum ether or hexane and an equal volume of saturated NaCl solution to the pooled supernatant.

  • Shake the funnel vigorously and then allow the phases to separate. The carotenoids will partition into the upper organic phase.

  • Collect the upper organic phase and wash it twice with distilled water to remove residual acetone and methanol.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a low temperature (e.g., < 40°C) under reduced pressure.

  • Redissolve the dried carotenoid extract in a known volume of a suitable solvent (e.g., acetone or ethanol) for quantification and further analysis.

  • Store the extract at -20°C or below in the dark to prevent degradation.

Singlet Oxygen (¹O₂) Quenching Assay

This protocol describes a common method for determining the singlet oxygen quenching capacity of carotenoids.

Materials:

  • This compound extract or purified compound

  • Singlet oxygen sensitizer (e.g., Rose Bengal, Methylene Blue)

  • Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran - DPBF)

  • Solvent (e.g., ethanol, chloroform)

  • Light source (e.g., halogen lamp with appropriate filters)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the this compound extract or purified compound in a suitable solvent.

  • Prepare a stock solution of the singlet oxygen sensitizer (e.g., Rose Bengal at 10 µM).

  • Prepare a stock solution of the singlet oxygen trap (e.g., DPBF at 50 µM).

  • In a quartz cuvette, mix the sensitizer and the trap solutions.

  • Add different concentrations of the this compound solution to the cuvette. A control with no this compound should also be prepared.

  • Expose the cuvette to a light source that excites the sensitizer but not the trap or the carotenoid directly. The light source should be equipped with filters to select the appropriate wavelength.

  • Monitor the decrease in absorbance of the singlet oxygen trap (e.g., DPBF at around 415 nm) over time using a UV-Vis spectrophotometer. The rate of absorbance decrease is proportional to the concentration of singlet oxygen.

  • The quenching rate constant can be calculated by plotting the reciprocal of the trap's decay rate against the concentration of the quencher (this compound).

  • The IC50 value, the concentration of the quencher required to reduce the singlet oxygen-induced decay of the trap by 50%, can also be determined.

In Vitro Sun Protection Factor (SPF) Determination

This spectrophotometric method provides an estimate of the SPF of a bacterial extract containing this compound.

Materials:

  • This compound extract

  • Ethanol or other suitable solvent

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a solution of the this compound extract in ethanol at a known concentration (e.g., 1 mg/mL).

  • Using the UV-Vis spectrophotometer, measure the absorbance of the solution in a 1 cm quartz cuvette at 5 nm intervals from 290 nm to 320 nm. Use ethanol as the blank.

  • Calculate the SPF using the Mansur equation: SPF = CF × Σ EE(λ) × I(λ) × Abs(λ) (from 290 to 320 nm) Where:

    • CF = Correction Factor (equal to 10)

    • EE(λ) = Erythemal effect spectrum

    • I(λ) = Solar intensity spectrum

    • Abs(λ) = Absorbance of the sample at wavelength λ

  • The values for EE(λ) × I(λ) are constants and are provided in the table below (as established by Sayre et al., 1979).

Table 3: Normalized product function values used in the calculation of SPF.

Wavelength (λ) nmEE × I (Normalized)
2900.0150
2950.0817
3000.2874
3050.3278
3100.1864
3150.0839
3200.0180

Visualizations

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of this compound and a general workflow for its analysis.

Biosynthetic Pathway of this compound

Sarcinaxanthin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI Nonaflavuxanthin Nonaflavuxanthin Lycopene->Nonaflavuxanthin CrtE2 Flavuxanthin Flavuxanthin Nonaflavuxanthin->Flavuxanthin CrtE2 This compound This compound Flavuxanthin->this compound CrtYg/Yh Sarcinaxanthin_Glucoside This compound Glucoside This compound->Sarcinaxanthin_Glucoside CrtX CrtE GGPP synthase CrtB Phytoene synthase CrtI Phytoene desaturase CrtE2 Lycopene elongase CrtYg_Yh Lycopene cyclase CrtX Glycosyltransferase

Caption: Biosynthesis of this compound from farnesyl pyrophosphate.

Experimental Workflow for this compound Analysis

Sarcinaxanthin_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Biological Activity Assays Culture Bacterial Culture Harvest Cell Harvesting Culture->Harvest Extraction Carotenoid Extraction Harvest->Extraction Quantification Quantification (UV-Vis) Extraction->Quantification Identification Identification (HPLC, LC-MS) Extraction->Identification Bioassays Biological Activity Assays Extraction->Bioassays Antioxidant Antioxidant Assays (e.g., ¹O₂ quenching) Bioassays->Antioxidant Photoprotection Photoprotection Assays (e.g., SPF) Bioassays->Photoprotection Membrane Membrane Fluidity Analysis Bioassays->Membrane

Caption: General workflow for the extraction and analysis of this compound.

Signaling Pathways and Regulatory Networks

Currently, there is a lack of direct evidence in the scientific literature implicating this compound as a signaling molecule in specific bacterial signaling pathways. While carotenoids, as antioxidants, can indirectly influence signaling pathways by modulating the cellular redox state, a direct role for this compound in binding to regulatory proteins or acting as a second messenger has not been established.

The biosynthesis of this compound is, however, likely regulated in response to environmental cues such as light exposure and oxidative stress. The expression of the crt gene cluster, which encodes the enzymes for this compound biosynthesis, is a potential point of regulation. Future research, including transcriptomic and proteomic studies of this compound-producing bacteria under various stress conditions, is needed to elucidate the regulatory networks that control its production and its potential downstream effects on other cellular processes.

Conclusion and Future Directions

This compound is a C50 carotenoid with significant potential, primarily due to its potent antioxidant and photoprotective properties. This technical guide has summarized the current understanding of its biological roles in bacteria, provided quantitative data on its activities, and detailed experimental protocols for its investigation. The provided visualizations offer a clear overview of its biosynthesis and analytical workflow.

Despite the existing knowledge, several areas warrant further investigation. A critical next step is to obtain quantitative data on the impact of this compound on bacterial membrane fluidity and to explore its role in membrane stabilization under various stress conditions. Furthermore, elucidating the regulatory mechanisms that govern this compound biosynthesis and its potential integration into broader cellular signaling networks will provide a more complete picture of its physiological importance. For drug development professionals, the potent antioxidant and photoprotective properties of this compound make it an attractive candidate for applications in cosmetics, nutraceuticals, and potentially as an adjunct in therapies where oxidative stress is a contributing factor. Further preclinical and clinical studies are necessary to fully realize its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Sarcinaxanthin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcinaxanthin is a C50 carotenoid, a class of natural pigments recognized for their significant antioxidant properties.[1] Found in bacteria such as Micrococcus luteus and Micrococcus yunnanensis, this rare carotenoid and its glucosylated derivatives are of increasing interest for their potential applications in pharmaceuticals, nutraceuticals, and cosmetics.[1][2] The unique structure of this compound contributes to its potent ability to quench singlet oxygen and scavenge free radicals, suggesting its utility in mitigating oxidative stress-related conditions. This document provides detailed protocols for the extraction and purification of this compound, enabling researchers to obtain high-purity material for further investigation into its biological activities and therapeutic potential.

Biological Source and Biosynthesis

The primary natural source of this compound is the bacterium Micrococcus luteus.[2][3][4] The biosynthetic pathway for this compound in M. luteus has been elucidated and involves the extension of the common C40 carotenoid backbone. The process begins with the precursor molecule farnesyl pyrophosphate (FPP) and proceeds through the formation of lycopene (a C40 carotenoid), which is then elongated to C45 and C50 carotenoids, ultimately leading to this compound.[3][4][5] Glucosylated forms of this compound are also produced through the action of a glycosyl transferase.[3][4] Heterologous expression of the this compound biosynthetic gene cluster in Escherichia coli has been achieved, offering a potential alternative for production.[3][4][5]

Extraction Protocols

The effective extraction of this compound from microbial biomass is a critical first step. As carotenoids are lipophilic compounds located within the cell, disruption of the cell wall is essential to achieve high extraction efficiency.[6][7]

Protocol 1: Solvent Extraction from Micrococcus luteus

This protocol is a standard method for carotenoid extraction from bacterial sources.

Materials:

  • Micrococcus luteus cell pellet

  • Methanol

  • Hexane

  • Water (deionized)

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Rotary evaporator

  • Nitrogen gas line

Procedure:

  • Harvest Micrococcus luteus cells from the culture broth by centrifugation at 4,000 x g for 15 minutes. Discard the supernatant.[8]

  • To the cell pellet, add 1 mL of methanol and 2 mL of hexane.[8]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell disruption.[8]

  • To induce phase separation, add 1 mL of water to the mixture.[8]

  • Vortex again for 1 minute.[8]

  • Centrifuge at 4,000 x g for 20 minutes to separate the layers.[8]

  • The upper, colored hexane phase contains the extracted this compound. Carefully collect this phase.

  • Repeat the extraction process with the remaining pellet and aqueous phase by adding another 2 mL of hexane to maximize the yield.

  • Pool the hexane extracts.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • For final drying, use a gentle stream of nitrogen gas.

  • Store the dried extract at -20°C under a nitrogen atmosphere to prevent degradation.[9]

Advanced Extraction Methods

While solvent extraction is widely used, other techniques can offer improved efficiency and reduced solvent consumption.[10] These methods typically require specialized equipment.

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. It can often be performed at lower temperatures, reducing the risk of thermal degradation.[6][10]

  • Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and biomass rapidly, leading to faster extraction times. However, careful control of temperature is necessary to prevent degradation of the target compound.[10]

  • Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is considered a "green" technique due to the non-toxic nature of CO2. The selectivity of SFE can be adjusted by modifying pressure and temperature.[10]

Comparison of Extraction Methods for Carotenoids

While specific comparative data for this compound extraction is limited, the following table, based on data for the related carotenoid astaxanthin, provides an overview of the advantages and disadvantages of different methods.

Extraction MethodTypical SolventsAdvantagesDisadvantagesTypical Yield (Astaxanthin)
Solvent Extraction Acetone, Methanol, Hexane, EthanolHigh efficiency, well-establishedPotential for solvent toxicity, environmental concerns, risk of residual solventsUp to 48.64 µg/g with acetone[10]
Ultrasound-Assisted Extraction (UAE) Ethanol, Olive OilIncreased efficiency, reduced solvent use, lower temperaturesRequires specialized equipment, potential for compound degradation91.4% recovery with olive oil[6]
Microwave-Assisted Extraction (MAE) Acetone, EthanolRapid extraction, reduced solvent consumptionRisk of thermal degradation, scalability challengesUp to 100% recovery with acetone[10]
Supercritical Fluid Extraction (SFE) Supercritical CO2 (often with a co-solvent like ethanol)Environmentally friendly, high purityHigh initial equipment cost, may require co-solvents for polar compounds~80.6% recovery[9]

Purification Protocol

Following extraction, the crude extract will contain a mixture of this compound, other carotenoids, lipids, and cellular debris. Column chromatography is a standard method for purifying carotenoids.

Protocol 2: Column Chromatography Purification

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane

  • Acetone

  • Collection tubes

  • Rotary evaporator

  • Nitrogen gas line

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:acetone) and carefully load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent mixture, such as 95:5 (v/v) hexane:acetone.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of acetone. For example, you can use a stepwise gradient: 90:10, 85:15, and 80:20 (v/v) hexane:acetone.

  • The different carotenoids will separate based on their polarity and travel down the column at different rates. This compound, being a xanthophyll, is more polar than carotenes like lycopene.

  • Collect the colored fractions in separate tubes. The main this compound fraction will appear as a distinct yellow-orange band.

  • Analysis of Fractions: Analyze the collected fractions using thin-layer chromatography (TLC) or HPLC to identify the fractions containing pure this compound.

  • Solvent Evaporation: Pool the pure fractions and evaporate the solvent using a rotary evaporator at a temperature below 40°C.

  • Dry the purified this compound under a stream of nitrogen.

  • Storage: Store the purified this compound at -20°C or lower, under a nitrogen atmosphere, and protected from light to prevent degradation.[11]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the identification and quantification of carotenoids. A C30 column is often recommended for optimal separation of carotenoid isomers.[12]

Protocol 3: Sample Preparation for HPLC Analysis
  • Accurately weigh a small amount of the purified this compound.

  • Dissolve the sample in a suitable HPLC-grade solvent (e.g., a mixture of methanol, methyl-tert-butyl ether, and water).

  • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

  • The sample is now ready for injection into the HPLC system.

HPLC Analysis Parameters

The following table provides typical HPLC conditions for carotenoid analysis that can be adapted for this compound.

ParameterCondition
Column C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[12]
Mobile Phase Gradient of Methanol, Methyl-tert-butyl ether, and Water[12]
Flow Rate 1.0 mL/min[13]
Column Temperature 20-30°C[12][14]
Detection Wavelength 450-480 nm (Visible range for carotenoids)[14][15]
Injection Volume 5-20 µL[13]

Storage and Stability

Carotenoids, including this compound, are susceptible to degradation by light, heat, and oxygen.[10][11] For long-term storage, purified this compound should be kept as a dry powder or dissolved in an oxygen-free solvent at low temperatures (-20°C or -80°C).[9][11] It is crucial to store samples in amber vials under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light and oxygen.[11][16]

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Micrococcus luteus cell culture centrifugation Cell Harvesting (Centrifugation) start->centrifugation lysis Cell Lysis & Solvent Addition (Methanol/Hexane) centrifugation->lysis phase_sep Phase Separation lysis->phase_sep collection Collection of Hexane Phase phase_sep->collection evaporation Solvent Evaporation collection->evaporation crude_extract Crude this compound Extract evaporation->crude_extract column_prep Silica Gel Column Chromatography crude_extract->column_prep fraction_collection Fraction Collection column_prep->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling final_evap Final Solvent Evaporation pooling->final_evap pure_sarc Purified this compound final_evap->pure_sarc hplc HPLC Analysis pure_sarc->hplc

Caption: Workflow for this compound Extraction and Purification.

Putative Signaling Pathway for Antioxidant Activity

While specific signaling pathways for this compound are still under investigation, its potent antioxidant activity suggests it may interact with pathways known to be modulated by other carotenoids like astaxanthin, such as the Nrf2/Keap1 pathway, which is a key regulator of the cellular antioxidant response.[17]

signaling_pathway cluster_nucleus Cell Nucleus ros Oxidative Stress (e.g., ROS) keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 induces dissociation sarc This compound sarc->keap1_nrf2 promotes dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus are Antioxidant Response Element (ARE) antioxidant_genes Expression of Antioxidant Genes (e.g., SOD, CAT, GSH-Px) are->antioxidant_genes activates cellular_protection Cellular Protection antioxidant_genes->cellular_protection leads to

Caption: Putative Nrf2-Mediated Antioxidant Pathway for this compound.

References

Application Notes and Protocols for HPLC Quantification of Sarcinaxanthin in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcinaxanthin is a C50 carotenoid pigment produced by several bacterial species, most notably Micrococcus luteus.[1][2][3] This rare xanthophyll has garnered interest due to its potential antioxidant properties.[4][5] Accurate quantification of this compound in bacterial cultures is crucial for various research and development applications, including strain optimization, bioprocess development, and the evaluation of its therapeutic potential. This document provides a detailed protocol for the extraction and High-Performance Liquid Chromatography (HPLC) quantification of this compound from bacterial cultures.

Experimental Protocols

Bacterial Cultivation

Micrococcus luteus or other this compound-producing strains can be cultivated in appropriate media, such as Luria-Bertani (LB) broth.[3] For recombinant E. coli strains engineered to produce this compound, cultivation is typically performed at 30°C with agitation.[1] Induction of gene expression, if applicable, may be carried out using an appropriate inducer like m-toluic acid for Pm promoter-based systems.[1]

Protocol for Cultivation of this compound-Producing Bacteria:

  • Prepare sterile Luria-Bertani (LB) broth.

  • Inoculate the broth with a fresh colony of the this compound-producing bacterial strain.

  • Incubate the culture at 30°C with shaking at 180-225 rpm for 24-48 hours, or until desired cell density is reached.[1][3]

  • For recombinant strains, add the appropriate inducer at the optimal time point for protein expression and carotenoid production.[1]

Extraction of this compound

The extraction of carotenoids from bacterial cells is a critical step for accurate quantification. A common and effective method involves a one-step extraction with a mixture of hexane and methanol.[6]

Protocol for this compound Extraction:

  • Harvest bacterial cells from a known volume of culture by centrifugation (e.g., 4,000 x g for 15 minutes).[6]

  • Discard the supernatant.

  • To the cell pellet, add 1 mL of methanol and 2 mL of hexane.[6]

  • Vortex the mixture vigorously for 2 minutes to ensure complete cell lysis and extraction of the lipophilic this compound.[6]

  • Add 1 mL of water to the mixture to induce phase separation.[6]

  • Vortex for 1 minute and then centrifuge at 4,000 rpm for 20 minutes to separate the phases.[6]

  • Carefully collect the upper hexane phase containing the this compound.

  • Filter the extract through a 0.2 µm nylon filter before HPLC analysis.[6]

HPLC Quantification

HPLC is a powerful technique for the separation and quantification of carotenoids.[7][8] A reversed-phase C18 or C30 column is typically used for carotenoid analysis.[6][9][10][11] Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector at the maximum absorbance wavelength of this compound.

HPLC System and Conditions:

  • HPLC System: An Agilent Ion Trap SL mass spectrometer or a similar system equipped with a UV-Vis or PDA detector can be used.[1]

  • Column: A Spherisorb C18 column or a C30 column is suitable for separating carotenoids.[6][10][11]

  • Mobile Phase: A gradient of acetone and water is often effective. For example, a non-linear gradient from 50% to 100% acetone.[6]

  • Flow Rate: A typical flow rate is 1.0 - 1.3 mL/min.[9]

  • Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound. While the exact λmax in the mobile phase should be determined, carotenoids like this compound typically absorb in the 400-500 nm range.[12]

  • Injection Volume: 5-20 µL.[9][13]

Protocol for HPLC Analysis:

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the filtered this compound extract onto the column.

  • Run the gradient program to separate the carotenoids.

  • Identify the this compound peak based on its retention time and comparison with a standard (if available) or by mass spectrometry. The precursor ion m/z for this compound is 704.55 [M]+.[14]

  • Integrate the peak area of the this compound peak.

Quantification:

Quantification is achieved by creating a standard curve using a purified this compound standard. If a commercial standard is unavailable, it must be purified from a high-producing bacterial strain and its concentration determined spectrophotometrically using its molar extinction coefficient.

Protocol for Standard Curve Generation:

  • Prepare a stock solution of purified this compound of known concentration in an appropriate solvent (e.g., hexane or ethanol).

  • Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

  • Inject each standard into the HPLC system under the same conditions as the samples.

  • Plot the peak area of the this compound peak against the corresponding concentration for each standard.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the peak area and x is the concentration.

  • Use the equation of the line to calculate the concentration of this compound in the unknown samples based on their measured peak areas.

Data Presentation

Table 1: HPLC Gradient for this compound Analysis (Example)

Time (minutes)% Acetone% Water
05050
151000
201000
215050
255050

Table 2: Quantitative Data of this compound Production in Different Bacterial Strains (Hypothetical Data for Illustration)

Bacterial StrainCultivation Time (h)This compound (mg/g CDW*)Reference
Micrococcus luteus NCTC 2665480.85[1]
Micrococcus luteus Otnes7481.20[1]
Recombinant E. coli (pAC-LYC)(pCRT-E2YgYh-2665)482.30[1]
Micrococcus yunnanensis AOY-172Not specified[4][5]

*CDW: Cell Dry Weight

Visualizations

Experimental_Workflow cluster_cultivation 1. Bacterial Cultivation cluster_extraction 2. This compound Extraction cluster_analysis 3. HPLC Analysis & Quantification A Inoculation of This compound-Producing Strain B Incubation (30°C, 180-225 rpm) A->B C Induction (if applicable) B->C D Cell Harvesting (Centrifugation) C->D Culture Harvest E Addition of Methanol/Hexane D->E F Vortexing & Phase Separation E->F G Collection of Hexane Phase F->G H Filtration of Extract G->H Crude Extract I Injection into HPLC H->I J Chromatographic Separation (C18/C30 Column) I->J K Detection (UV-Vis/PDA) J->K L Quantification (Standard Curve) K->L Sarcinaxanthin_Biosynthesis cluster_pathway This compound Biosynthetic Pathway FPP Farnesyl Pyrophosphate (FPP) Lycopene Lycopene FPP->Lycopene crtE, crtB, crtI Flavuxanthin Flavuxanthin Lycopene->Flavuxanthin crtE2 This compound This compound Flavuxanthin->this compound crtYg, crtYh Sarcinaxanthin_Glucoside This compound Glucoside This compound->Sarcinaxanthin_Glucoside crtX

References

Application Note: LC-MS Analysis of Sarcinaxanthin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcinaxanthin is a C50 carotenoid pigment produced by bacteria such as Micrococcus luteus.[1][2][3][4][5] Its extended polyene structure suggests potent antioxidant properties, making it a compound of interest for the pharmaceutical, nutraceutical, and cosmetic industries. Accurate and reliable analytical methods are crucial for the identification, quantification, and characterization of this compound and its derivatives in various biological matrices. This application note provides detailed protocols for the extraction and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound production in recombinant E. coli hosts, as determined by LC-MS analysis.

Table 1: this compound Production in Recombinant E. coli

Host StrainGenetic ModificationThis compound TiterReference
E. coli XL1-BluepAC-LYC, pCRT-E2YgYh-2665~2.3 mg/g CDW[1]
E. colipCRT-E2YgYhX-O710 to 15 µg/g CDW[1]
E. coli (lycopene-producing)Otnes7-derived genesup to 2.5 mg/g CDW[1][2]

CDW: Cell Dry Weight

Experimental Protocols

Extraction of this compound

This protocol is adapted from methods used for extracting carotenoids from bacterial cells.[1]

Materials:

  • Bacterial cell pellet (e.g., M. luteus or recombinant E. coli)

  • Methanol

  • Acetone

  • Deionized water

  • Lysozyme (for M. luteus)

  • Lipase (for M. luteus)

  • 0.05% Butylated hydroxytoluene (BHT) in organic solvents (optional, for stabilization)[1]

  • Centrifuge

  • Vortex mixer

  • Water bath or incubator at 55°C

Procedure for Micrococcus luteus:

  • Harvest cells by centrifugation and wash the pellet with deionized water.

  • Treat the cells with lysozyme (20 mg/ml) and lipase to facilitate cell lysis.[1]

  • Extract the pigments by adding a mixture of methanol and acetone (7:3, v/v).[1]

  • Vortex thoroughly and incubate as needed to ensure complete extraction.

  • Centrifuge to pellet cell debris.

  • Collect the supernatant containing the carotenoid extract.

Procedure for Recombinant E. coli:

  • Harvest 50 mL of cell culture by centrifugation at 10,000 x g for 3 minutes.[1]

  • Wash the cell pellet with deionized water.

  • Freeze and thaw the cell pellet to aid in cell disruption.[1]

  • Add 4 mL of a methanol-acetone mixture (7:3, v/v). To enhance stability, 0.05% BHT can be added to the solvent.[1]

  • Incubate at 55°C for 15 minutes, with thorough vortexing every 5 minutes.[1]

  • Centrifuge to pellet the cell debris.

  • Carefully transfer the supernatant containing the extracted this compound to a clean tube for LC-MS analysis.

LC-MS Analysis of this compound

Two distinct HPLC protocols are presented: a rapid, high-throughput method for quantification and a slower, high-resolution method for qualitative analysis.[1]

Instrumentation:

  • Agilent 1100 series HPLC system with a diode array detector (DAD) or equivalent.

  • Agilent Ion Trap SL mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source or equivalent.[1]

Protocol 2.1: Fast, High-Throughput Quantitative Analysis

  • Column: Zorbax RR SB RP C18, 2.1 x 30 mm.[1]

  • Mobile Phase: Isocratic elution with 100% methanol.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Run Time: 5 minutes.[1]

  • Injection Volume: 10 µL.[1]

  • Quantification: Based on the extracted wavelength chromatogram at the peak's λmax (e.g., 450 ± 16 nm for this compound).[1] Standards such as trans-beta-apo-8′-carotenal and lycopene can be used for calibration.[1]

Protocol 2.2: High-Resolution Qualitative Analysis

  • Column: Zorbax SB RP C18, 2.1 x 150 mm.[1]

  • Mobile Phase: Isocratic elution with methanol/acetonitrile (7:3, v/v).[1]

  • Flow Rate: 250 µL/min.[1]

  • Run Time: 25 minutes.[1]

  • Injection Volume: 10 or 20 µL.[1]

Mass Spectrometry Parameters (APCI Source):

  • Ionization Mode: Positive scan mode.[1]

  • Dry Temperature: 325°C.[1]

  • Vaporizer Temperature: 350°C.[1]

  • Nebulizer Pressure: 50 lb/in².[1]

  • Dry Gas Flow: 5.0 L/min.[1]

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Micrococcus luteus begins with the precursor molecule farnesyl pyrophosphate (FPP) and proceeds through several intermediates.[2][3][4] The key enzymatic steps are catalyzed by products of the crt gene cluster.

Sarcinaxanthin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Lycopene Lycopene (C40) FPP->Lycopene crtE, crtB, crtI Nonaflavuxanthin Nonaflavuxanthin (C45) Lycopene->Nonaflavuxanthin crtE2 Flavuxanthin Flavuxanthin (C50) Nonaflavuxanthin->Flavuxanthin crtE2 This compound This compound (C50) Flavuxanthin->this compound crtYg, crtYh Sarcinaxanthin_Glucoside This compound Diglucoside This compound->Sarcinaxanthin_Glucoside crtX

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for LC-MS Analysis

The overall workflow from sample preparation to data analysis is depicted below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Cell_Culture Bacterial Cell Culture Harvesting Cell Harvesting Cell_Culture->Harvesting Extraction Solvent Extraction Harvesting->Extraction HPLC HPLC Separation Extraction->HPLC MS Mass Spectrometry (APCI) HPLC->MS Qualitative Qualitative Analysis (MS Spectra) MS->Qualitative Quantitative Quantitative Analysis (Chromatogram) MS->Quantitative

Caption: Experimental workflow for LC-MS analysis.

References

Application Notes and Protocols for Heterologous Production of Sarcinaxanthin in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sarcinaxanthin is a C50 carotenoid with potential applications in the pharmaceutical, nutraceutical, and cosmetic industries due to its antioxidant properties. This document provides a detailed guide for the heterologous production of this compound in the bacterium Escherichia coli. The protocols outlined below are based on established methodologies for the expression of the this compound biosynthesis gene cluster from Micrococcus luteus. By following these procedures, researchers can engineer E. coli strains capable of producing this valuable carotenoid.

The biosynthesis of this compound from the precursor farnesyl pyrophosphate (FPP) involves a series of enzymatic reactions.[1][2][3][4][5][6] The key genes involved in this pathway have been identified in Micrococcus luteus and include crtE (GGPP synthase), crtB (phytoene synthase), crtI (phytoene desaturase), crtE2 (lycopene elongase), crtYg and crtYh (C50 carotenoid cyclases), and crtX (glucosyl transferase).[1][2] This document will focus on the expression of the necessary genes in E. coli to convert lycopene to this compound, a strategy that has been shown to be effective.[2][3]

Data Presentation

Table 1: Quantitative Data on Heterologous Production of this compound in E. coli

ParameterValueHost StrainGenetic ModificationReference
This compound TiterUp to 2.5 mg/g cell dry weightE. coli (lycopene-producing)Expression of crtE2, crtYg, and crtYh from M. luteus Otnes7[1][3][4][6]
This compound Titer (initial)10 - 15 µg/g cell dry weightE. coliExpression of the complete M. luteus NCTC2665 gene cluster[2][3]
Lycopene Accumulation (host)1.8 mg/g cell dry weightE. coli XL1-Blue(pAC-LYC)Harboring Pantoea ananatis crtEIB genes[2][3]
Total Carotenoid Accumulation2.3 mg/g cell dry weightE. coli(pAC-LYC)(pCRT-E2YgYh-2665)~98% identified as this compound[2]

Signaling Pathways and Experimental Workflows

Sarcinaxanthin_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP crtE Phytoene Phytoene GGPP->Phytoene crtB Lycopene Lycopene (C40) Phytoene->Lycopene crtI Nonaflavuxanthin Nonaflavuxanthin (C45) Lycopene->Nonaflavuxanthin crtE2 Flavuxanthin Flavuxanthin (C50) Nonaflavuxanthin->Flavuxanthin crtE2 This compound This compound (C50) Flavuxanthin->this compound crtYg, crtYh Sarcinaxanthin_Glucoside This compound Diglucoside This compound->Sarcinaxanthin_Glucoside crtX

Caption: Biosynthetic pathway of this compound from FPP.

Heterologous_Production_Workflow cluster_host_prep Host Preparation cluster_sarcinaxanthin_expression This compound Gene Expression cluster_production_analysis Production and Analysis Host_Strain Select E. coli Host (e.g., XL1-Blue) Lycopene_Plasmid Transform with Lycopene Biosynthesis Plasmid (pAC-LYC) Host_Strain->Lycopene_Plasmid Transformation Transform Lycopene-Producing E. coli with this compound Expression Plasmid Lycopene_Plasmid->Transformation Sarcinaxanthin_Genes Clone this compound Genes (crtE2, crtYg, crtYh) into an Expression Vector Sarcinaxanthin_Genes->Transformation Cultivation Cultivate Recombinant E. coli Induction Induce Gene Expression (e.g., with m-toluic acid) Cultivation->Induction Harvesting Harvest Cells by Centrifugation Induction->Harvesting Extraction Extract Carotenoids Harvesting->Extraction Analysis Analyze by HPLC Extraction->Analysis

Caption: Experimental workflow for heterologous production of this compound in E. coli.

Experimental Protocols

Preparation of a Lycopene-Producing E. coli Host

This protocol describes the generation of an E. coli strain capable of producing lycopene, which will serve as the precursor for this compound synthesis.

Materials:

  • E. coli strain (e.g., XL1-Blue)

  • Plasmid pAC-LYC (harboring the Pantoea ananatis crtEIB genes)

  • LB medium and agar plates with appropriate antibiotics

  • Standard molecular biology reagents and equipment for transformation

Procedure:

  • Prepare competent E. coli XL1-Blue cells using a standard protocol (e.g., calcium chloride method).

  • Transform the competent cells with the pAC-LYC plasmid.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

  • Incubate the plates overnight at 37°C.

  • Select individual colonies and confirm the presence of the pAC-LYC plasmid and lycopene production (colonies will appear red).

  • Prepare a glycerol stock of the confirmed lycopene-producing strain for long-term storage at -80°C.

Construction of this compound Expression Plasmid

This protocol details the cloning of the this compound biosynthesis genes from Micrococcus luteus into an E. coli expression vector.

Materials:

  • Genomic DNA from Micrococcus luteus (e.g., NCTC2665 or Otnes7)

  • E. coli expression vector (e.g., pUC19-based vector with an inducible promoter)

  • Restriction enzymes and T4 DNA ligase

  • PCR primers for amplifying crtE2, crtYg, and crtYh

  • Standard molecular biology reagents and equipment for PCR, cloning, and sequencing

Procedure:

  • Design and synthesize PCR primers to amplify the crtE2, crtYg, and crtYh genes from M. luteus genomic DNA. Incorporate appropriate restriction sites for cloning.

  • Perform PCR to amplify the target genes.

  • Digest the PCR products and the expression vector with the corresponding restriction enzymes.

  • Ligate the digested gene fragments into the expression vector to create the this compound expression plasmid (e.g., pCRT-E2YgYh).

  • Transform the ligation mixture into a suitable E. coli cloning strain.

  • Select transformed colonies and verify the correct insertion of the genes by restriction analysis and DNA sequencing.

Heterologous Production of this compound

This protocol outlines the cultivation of the engineered E. coli strain for this compound production.

Materials:

  • Lycopene-producing E. coli host strain harboring the this compound expression plasmid

  • LB medium with appropriate antibiotics

  • Inducer (e.g., m-toluic acid for the Pm promoter)

Procedure:

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with the required antibiotics.

  • Grow the culture overnight at 30°C with shaking (180 rpm).[3][5]

  • Inoculate 100 mL of pre-warmed LB medium in a 500 mL shake flask with 1% of the overnight culture.[2][3][5]

  • Add the inducer to the culture to the desired final concentration (e.g., 0.5 mM m-toluic acid).[2][3][5]

  • Incubate the culture at 30°C with shaking (180 rpm) for 24-48 hours.[3][5] To prevent photoisomerization of the carotenoids, it is recommended to perform cultivation and subsequent extraction under dim or red light.[7]

Extraction of this compound

This protocol describes the extraction of carotenoids from the cultured E. coli cells.

Materials:

  • Recombinant E. coli culture

  • Methanol

  • Acetone

  • Dichloromethane

  • Centrifuge and centrifuge tubes

Procedure:

  • Harvest 10 mL of the bacterial culture by centrifugation at 4,000 x g for 4 minutes at 4°C.[7]

  • Discard the supernatant.

  • Resuspend the cell pellet in a suitable solvent mixture for carotenoid extraction. A common method involves a mixture of methanol, acetone, and dichloromethane to ensure the solubilization of both polar and nonpolar carotenoids.[7]

  • Vortex the mixture vigorously to ensure complete extraction.

  • Centrifuge the mixture to pellet cell debris.

  • Carefully transfer the supernatant containing the extracted carotenoids to a new tube.

  • Dry the extract under a stream of nitrogen or in a vacuum concentrator.

  • Resuspend the dried extract in a suitable solvent for HPLC analysis (e.g., acetone or a mixture compatible with the HPLC mobile phase).

Analysis of this compound by HPLC

This protocol provides a general method for the analysis and quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Extracted carotenoid sample

  • HPLC system with a diode array detector

  • C30 reverse-phase column

  • HPLC-grade solvents (e.g., methanol, acetonitrile, ethyl acetate, ammonium acetate)

Procedure:

  • Equilibrate the C30 column with the initial mobile phase. A C30 column is particularly effective for separating carotenoid isomers.[7][8]

  • Set the column temperature (e.g., 28°C) and sample temperature (e.g., 10°C).[7]

  • Inject 20-100 µL of the extracted sample.

  • Run a gradient elution program to separate the carotenoids. An example gradient could involve varying concentrations of methanol, acetonitrile, and ethyl acetate.

  • Monitor the elution profile at a suitable wavelength for this compound (e.g., 440 nm).[7]

  • Identify the this compound peak based on its retention time and absorption spectrum compared to a standard or literature data.

  • Quantify the amount of this compound by comparing the peak area to a standard curve of a known carotenoid.

References

Application Notes and Protocols for Sarcinaxanthin Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcinaxanthin is a C50 carotenoid, a class of natural pigments known for their potent antioxidant properties.[1] As a potential therapeutic agent and a valuable natural colorant, understanding its stability under various environmental conditions is crucial for formulation development, shelf-life determination, and ensuring its efficacy and safety. This document provides a comprehensive guide to conducting stability testing of this compound, including detailed protocols for forced degradation studies and a stability-indicating analytical method.

Carotenoids, in general, are susceptible to degradation by factors such as light, heat, oxygen, and extreme pH levels.[2][3] This degradation can occur through isomerization (conversion from trans to cis isomers) and oxidation, leading to a loss of color and biological activity.[4][5] Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method capable of separating the intact drug substance from its degradation products.[6][7]

Principle of this compound Stability Testing

The stability of this compound is assessed by subjecting it to a variety of stress conditions that mimic potential storage and handling scenarios. These "forced degradation" studies accelerate the degradation process, allowing for the rapid identification of potential degradation pathways and the development of a stability-indicating analytical method. The primary analytical technique for quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), owing to its ability to separate complex mixtures of structurally similar compounds.[8][9]

Materials and Equipment

Reagents
  • This compound reference standard (high purity)

  • HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

  • Reagent-grade water (e.g., Milli-Q or equivalent)

  • Formic acid or acetic acid (for mobile phase modification)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Butylated hydroxytoluene (BHT) or other suitable antioxidant

  • Nitrogen gas

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system equipped with:

    • Photodiode Array (PDA) or UV-Vis detector

    • Autosampler

    • Column oven

  • C18 or C30 reverse-phase HPLC column

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Sonication bath

  • Centrifuge

  • Environmental chamber or oven for temperature and humidity control

  • Photostability chamber with a light source conforming to ICH Q1B guidelines[10]

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm)

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh a known amount of this compound reference standard.

  • Dissolve the standard in a suitable organic solvent (e.g., a mixture of methanol and MTBE) to prepare a stock solution of known concentration. To minimize degradation, perform this step under dim light and consider adding an antioxidant like BHT.[4]

  • Store the stock solution at -20°C or below in an amber vial, protected from light.

Forced Degradation Studies

Forced degradation studies should be performed on a solution of this compound. The goal is to achieve approximately 10-30% degradation of the active substance.[11]

  • To separate aliquots of the this compound stock solution, add equal volumes of 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw a sample, neutralize it (for the acid-stressed sample, add an equivalent amount of NaOH; for the base-stressed sample, add an equivalent amount of HCl), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • To an aliquot of the this compound stock solution, add a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature and monitor the degradation over time (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

  • Place an aliquot of the this compound stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

  • Monitor the degradation at various time points (e.g., 1, 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw a sample, cool it to room temperature, and dilute it with the mobile phase for HPLC analysis.

  • Expose an aliquot of the this compound stock solution to a light source within a photostability chamber. The light source should comply with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

  • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber to serve as a dark control.

  • Analyze both the exposed and control samples by HPLC at appropriate time intervals.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.

  • Column: A C30 reverse-phase column is often preferred for carotenoid analysis due to its enhanced ability to separate geometric isomers. A C18 column can also be used.

  • Mobile Phase: A gradient elution is typically required to separate this compound from its more polar degradation products. A common mobile phase system consists of:

    • Solvent A: Acetonitrile/Methanol/Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid).

    • Solvent B: Methyl tert-butyl ether (MTBE) or another non-polar solvent.

  • Gradient Program: The gradient should start with a higher proportion of the aqueous-organic phase (Solvent A) and gradually increase the proportion of the non-polar solvent (Solvent B) to elute the non-polar this compound.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a controlled temperature, for instance, 25-30°C, to ensure reproducible retention times.[12]

  • Detection Wavelength: The UV-Vis spectrum of this compound should be recorded, and the wavelength of maximum absorbance (λmax) should be used for quantification. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify potential co-eluting peaks.

  • Injection Volume: Typically 10-20 µL.

The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of this compound from its degradation products in the forced degradation samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Data Presentation

Quantitative data from the stability studies should be summarized in a clear and structured table for easy comparison.

Table 1: Summary of this compound Stability under Forced Degradation Conditions

Stress ConditionDurationTemperature (°C)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Retention Time)
Control (Initial) 0-1000-
0.1 M HCl 24 hours60DataDataData
0.1 M NaOH 24 hours60DataDataData
3% H₂O₂ 24 hoursRoom TempDataDataData
Thermal 24 hours80DataDataData
Photolytic Specify lux hours and UV energySpecifyDataDataData

Note: The data in this table should be populated with the results from the experimental work.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential degradation pathways.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Stress (80°C) stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis (Quantification, Peak Purity) hplc->data

Caption: Experimental workflow for this compound stability testing.

Degradation_Pathway cluster_degradation Putative Degradation Pathways This compound This compound (trans-isomer) cis_isomers Cis-isomers This compound->cis_isomers Light, Heat epoxides Epoxides This compound->epoxides Oxidation (O₂, H₂O₂) apocarotenoids Apocarotenoids (shorter chain aldehydes/ketones) This compound->apocarotenoids Oxidative Cleavage other_oxidation Other Oxidation Products This compound->other_oxidation Oxidation epoxides->apocarotenoids Further Oxidation

Caption: Putative degradation pathways of this compound.

Conclusion

This application note provides a comprehensive framework for assessing the stability of this compound. By following these protocols, researchers and drug development professionals can generate robust stability data, develop a validated stability-indicating analytical method, and gain a deeper understanding of the degradation profile of this promising C50 carotenoid. This information is critical for ensuring the quality, safety, and efficacy of this compound-containing products. It is important to note that the specific degradation pathways for this compound have not been fully elucidated, and the proposed pathways are based on the known degradation patterns of other carotenoids. Further investigation using techniques like LC-MS/MS would be necessary to identify and characterize the specific degradation products.

References

Application Notes and Protocols: Sarcinaxanthin in Photoprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcinaxanthin is a C50 carotenoid, a rare class of pigments produced by certain microorganisms, including bacteria like Micrococcus luteus and Kocuria palustris.[1] Like other carotenoids, this compound possesses a unique structure with an extended system of conjugated double bonds, which is responsible for its potent antioxidant properties. This structural feature allows it to efficiently quench singlet oxygen and scavenge other reactive oxygen species (ROS), which are key mediators of photodamage in the skin.[2][3] Ultraviolet (UV) radiation from sun exposure is a primary cause of skin damage, leading to erythema (sunburn), premature aging (photoaging), and an increased risk of skin cancer.[1][4] The application of potent antioxidants like this compound presents a promising strategy for mitigating these detrimental effects.

These application notes provide an overview of the mechanisms of action of this compound in photoprotection and detailed protocols for its extraction, purification, and evaluation of its photoprotective efficacy. While direct quantitative data on the photoprotective effects of this compound in skin models is still emerging, the provided protocols are based on established methods for evaluating similar carotenoids, such as astaxanthin.

Mechanism of Action in Photoprotection

The photoprotective effects of this compound are believed to be mediated through several mechanisms, primarily centered around its powerful antioxidant capacity.

  • Reactive Oxygen Species (ROS) Quenching: UV radiation generates ROS, such as singlet oxygen (¹O₂) and free radicals, in the skin.[1] These highly reactive molecules can damage cellular components, including lipids, proteins, and DNA. This compound, with its long polyene chain, is highly effective at quenching singlet oxygen and neutralizing free radicals, thereby preventing oxidative stress.[2][3]

  • Anti-inflammatory Effects: UV exposure triggers an inflammatory cascade in the skin, characterized by the release of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).[5][6][7][8] By reducing ROS levels, this compound can indirectly inhibit the activation of pro-inflammatory signaling pathways, such as NF-κB and MAPK, which are often triggered by oxidative stress.

  • Protection Against DNA Damage: UV radiation can directly and indirectly cause DNA damage, leading to the formation of cyclobutane pyrimidine dimers (CPDs) and other photoproducts.[1][9][10][11] This DNA damage can result in mutations and contribute to the development of skin cancer. By mitigating oxidative stress, this compound helps protect DNA from indirect damage.

Quantitative Data

While extensive research on the photoprotective effects of this compound in skin models is ongoing, its antioxidant activity has been quantified. The following table summarizes the available data on its singlet oxygen quenching activity.

CompoundAssayIC50 Value (µM)Source
This compoundSinglet Oxygen (¹O₂) Quenching57[1]
This compound MonoglucosideSinglet Oxygen (¹O₂) Quenching54[1]
This compound DiglucosideSinglet Oxygen (¹O₂) Quenching74[1]

Proposed Signaling Pathways in Photoprotection

The following diagram illustrates the proposed signaling pathways through which this compound may exert its photoprotective effects. UV radiation activates multiple stress-related pathways, leading to inflammation and cellular damage. This compound is hypothesized to intervene by reducing the initial oxidative stress.

Sarcinaxanthin_Photoprotection_Pathway cluster_uv UV Radiation cluster_cell Skin Cell (e.g., Keratinocyte) UV UVB/UVA ROS ↑ Reactive Oxygen Species (ROS) UV->ROS DNA_Damage DNA Damage (e.g., CPDs) UV->DNA_Damage MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis DNA_Damage->Apoptosis Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Inflammation NFkB->Inflammation Inflammation->Apoptosis This compound This compound This compound->ROS Inhibits

Caption: Proposed mechanism of this compound's photoprotective action.

Experimental Protocols

The following are detailed protocols for the extraction, purification, and evaluation of the photoprotective properties of this compound.

Protocol 1: Extraction and Purification of this compound from Micrococcus luteus

This protocol is adapted from methods described for carotenoid extraction from bacteria.

Workflow Diagram:

Extraction_Purification_Workflow Start Start: M. luteus Culture Centrifugation 1. Cell Harvesting (Centrifugation) Start->Centrifugation Lysis 2. Cell Lysis (e.g., Sonication, Enzymatic) Centrifugation->Lysis Extraction 3. Solvent Extraction (e.g., Acetone/Methanol) Lysis->Extraction Evaporation 4. Solvent Evaporation Extraction->Evaporation Purification 5. Chromatographic Purification (e.g., HPLC) Evaporation->Purification End Pure this compound Purification->End

Caption: Workflow for this compound extraction and purification.

Materials:

  • Micrococcus luteus culture

  • Centrifuge and appropriate tubes

  • Sonicator or lysozyme

  • Acetone, Methanol (HPLC grade)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 or C30 column

  • This compound standard (if available for quantification)

Procedure:

  • Cell Culture and Harvest:

    • Culture Micrococcus luteus in an appropriate broth medium until a high cell density is achieved.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Wash the cell pellet with sterile distilled water and re-centrifuge.

  • Cell Lysis:

    • Resuspend the cell pellet in a minimal volume of buffer.

    • Lyse the cells using either physical methods (e.g., sonication on ice) or enzymatic methods (e.g., incubation with lysozyme).

  • Solvent Extraction:

    • Add a mixture of acetone and methanol (e.g., 7:3 v/v) to the lysed cells.

    • Vortex or stir the mixture vigorously for an extended period (e.g., 1-2 hours) in the dark to prevent photodegradation of the carotenoids.

    • Centrifuge the mixture to pellet the cell debris.

    • Collect the supernatant containing the carotenoid extract.

    • Repeat the extraction process with the pellet until it is colorless.

  • Solvent Evaporation:

    • Pool the supernatants and evaporate the solvents using a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C).

  • Purification:

    • Redissolve the crude extract in a suitable solvent for HPLC injection.

    • Purify this compound using a preparative HPLC system with a C18 or C30 column. A gradient of solvents like methanol, acetonitrile, and dichloromethane can be used for elution.

    • Collect the fractions corresponding to the this compound peak, identified by its characteristic absorption spectrum.

  • Quantification:

    • Quantify the purified this compound using an analytical HPLC with a photodiode array (PDA) detector.

    • Compare the peak area with a standard curve generated from a known concentration of a this compound standard or a suitable carotenoid standard like β-carotene, with appropriate correction for molar extinction coefficients.

Protocol 2: In Vitro Assessment of Photoprotection in Human Keratinocytes (HaCaT cells)

This protocol outlines the steps to evaluate the ability of this compound to protect human skin cells from UV-induced damage.

Workflow Diagram:

InVitro_Photoprotection_Workflow cluster_assays Endpoint Assays Start Start: Culture HaCaT Cells Pretreatment 1. Pre-treatment with this compound Start->Pretreatment UV_Irradiation 2. UVB Irradiation Pretreatment->UV_Irradiation Post_Incubation 3. Post-irradiation Incubation UV_Irradiation->Post_Incubation Viability Cell Viability (MTT Assay) Post_Incubation->Viability DNA_Damage DNA Damage (Comet Assay) Post_Incubation->DNA_Damage Inflammation Inflammatory Markers (ELISA for IL-6, TNF-α) Post_Incubation->Inflammation

Caption: Workflow for in vitro photoprotection assessment.

Materials:

  • Human keratinocyte cell line (HaCaT)

  • Cell culture medium (e.g., DMEM) and supplements

  • This compound stock solution (dissolved in a biocompatible solvent like DMSO)

  • UVB light source with a calibrated radiometer

  • Reagents for endpoint assays:

    • MTT assay kit for cell viability

    • Comet assay kit for DNA damage

    • ELISA kits for IL-6 and TNF-α

Procedure:

  • Cell Culture and Plating:

    • Culture HaCaT cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

    • Seed the cells in appropriate culture plates (e.g., 96-well plates for MTT assay, 6-well plates for other assays) and allow them to adhere overnight.

  • Pre-treatment:

    • Treat the cells with various non-cytotoxic concentrations of this compound for a specified period (e.g., 24 hours) before UV exposure. Include a vehicle control (solvent only).

  • UVB Irradiation:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Irradiate the cells with a specific dose of UVB (e.g., 20-50 mJ/cm²). Cover a set of control plates with a UV-opaque material.

  • Post-irradiation Incubation:

    • Replace the PBS with fresh culture medium (with or without this compound, depending on the experimental design) and incubate for a further period (e.g., 24 hours).

  • Endpoint Assays:

    • Cell Viability (MTT Assay): Assess the metabolic activity of the cells as an indicator of viability. A higher absorbance value in this compound-treated cells compared to the UV-only control indicates a protective effect.

    • DNA Damage (Comet Assay): Evaluate DNA strand breaks in individual cells. A reduction in the "comet tail" length in this compound-treated cells compared to the UV-only control signifies protection against DNA damage.[8][12][13][14]

    • Inflammatory Markers (ELISA): Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant. A decrease in cytokine levels in this compound-treated cells compared to the UV-only control suggests an anti-inflammatory effect.[5][6]

Conclusion and Future Directions

This compound is a promising natural compound for photoprotection due to its potent antioxidant properties. The protocols provided here offer a framework for its extraction, purification, and the systematic evaluation of its efficacy in protecting skin cells from UV-induced damage. Future research should focus on generating robust quantitative data on the photoprotective effects of this compound in both in vitro and in vivo models. This will be crucial for its potential development as a functional ingredient in sun care and skin health products. Studies should aim to determine its efficacy in reducing erythema, preventing the formation of sunburn cells, and modulating the expression of genes involved in inflammation and photoaging.

References

Investigating the Antioxidant Capacity of Sarcinaxanthin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcinaxanthin, a C50 carotenoid, is a natural pigment produced by various bacteria, including Micrococcus luteus. Carotenoids are well-established as potent antioxidants, and this compound is of growing interest for its potential therapeutic applications. These application notes provide a comprehensive overview of the antioxidant capacity of this compound, including its known activity, proposed mechanisms, and detailed protocols for its evaluation. While quantitative data for some standard antioxidant assays are not yet publicly available, this document provides the methodologies to enable researchers to perform these assessments.

Mechanisms of Antioxidant Action

The antioxidant activity of carotenoids like this compound is primarily attributed to their long conjugated polyene chain, which can effectively delocalize unpaired electrons and quench reactive oxygen species (ROS). The primary mechanisms of action include:

  • Singlet Oxygen Quenching: Carotenoids can physically quench singlet oxygen, a high-energy form of oxygen, by absorbing its excess energy and dissipating it as heat, thus returning the singlet oxygen to its ground state without being chemically altered themselves.

  • Radical Scavenging: this compound can also act as a chemical scavenger of free radicals through mechanisms such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

    • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.

    • Single Electron Transfer (SET): The antioxidant donates an electron to a free radical, also resulting in its neutralization.

Quantitative Antioxidant Data

While research on this compound is ongoing, some quantitative data on its antioxidant capacity is available. The following table summarizes the known values.

Antioxidant AssayTest Organism/SystemIC50 / ActivityReference
Singlet Oxygen QuenchingChemical AssayIC50: 57 µM[1]
DPPH Radical Scavenging Data not availableTo be determined experimentally
ABTS Radical Scavenging Data not availableTo be determined experimentally
Cellular Antioxidant Activity Data not availableTo be determined experimentally

Note: IC50 is the concentration of an antioxidant required to inhibit 50% of the specified activity. A lower IC50 value indicates a higher antioxidant capacity.

Experimental Protocols

Detailed protocols for key antioxidant assays are provided below to enable researchers to evaluate the antioxidant capacity of this compound.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.

Materials:

  • This compound extract or purified compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay: a. To each well of a 96-well plate, add 100 µL of the DPPH solution. b. Add 100 µL of the different concentrations of this compound solution or the positive control to the wells. c. For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • % Scavenging = [ (A_control - A_sample) / A_control ] * 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of this compound that causes 50% scavenging of the DPPH radical.

DPPH_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with this compound DPPH_sol->Mix Sarc_sol Prepare this compound Dilutions Sarc_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

Caption: Workflow for determining antioxidant capacity using the ABTS assay.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Materials:

  • HepG2 human liver cancer cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well black, clear-bottom tissue culture plates

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) - a peroxyl radical initiator

  • This compound

  • Quercetin (as a positive control)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Treatment with this compound: a. Remove the culture medium and wash the cells with PBS. b. Treat the cells with various concentrations of this compound and the positive control (quercetin) in treatment medium for 1 hour.

  • Loading with DCFH-DA: a. Remove the treatment medium and wash the cells with PBS. b. Add medium containing 25 µM DCFH-DA to each well and incubate for 1 hour.

  • Induction of Oxidative Stress: a. Remove the DCFH-DA solution and wash the cells with PBS. b. Add 600 µM AAPH solution to all wells except the blank wells.

  • Fluorescence Measurement: Immediately measure the fluorescence emission at 535 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour.

  • Data Analysis: a. Calculate the area under the curve (AUC) for the fluorescence kinetics. b. Calculate the CAA value:

    • CAA unit = 100 - (∫SA / ∫CA) * 100
    • Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

CAA_Assay Seed Seed HepG2 Cells in 96-well plate Treat Treat cells with This compound Seed->Treat Load Load cells with DCFH-DA Treat->Load Induce Induce Oxidative Stress with AAPH Load->Induce Measure Measure Fluorescence (Ex: 485 nm, Em: 535 nm) Induce->Measure Analyze Calculate CAA Value Measure->Analyze

Caption: Hypothesized activation of the Keap1-Nrf2 antioxidant response pathway by this compound.

Conclusion

This compound demonstrates significant antioxidant potential, particularly in quenching singlet oxygen. While comprehensive quantitative data from common antioxidant assays like DPPH and ABTS are not yet available, the provided protocols offer a standardized approach for researchers to determine these values. Furthermore, the potential of this compound to modulate key cellular antioxidant pathways, such as the Keap1-Nrf2 system, warrants further investigation and suggests a multifaceted mechanism of action. These application notes serve as a valuable resource for scientists and drug development professionals interested in exploring the full therapeutic potential of this promising natural compound.

References

Application Note: Protocols for Sarcinaxanthin Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sarcinaxanthin is a C50 carotenoid, a yellow-orange pigment primarily produced by microorganisms such as Micrococcus luteus.[1][2] As a potent antioxidant, this compound has garnered interest for its potential applications in the pharmaceutical, nutraceutical, and food industries.[2] Accurate quantification of this compound in complex biological matrices, such as bacterial fermentation broths, is crucial for research, process optimization, and quality control. This document provides detailed protocols for the extraction, identification, and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and confirmatory analysis by Mass Spectrometry (MS).

Principle

The quantification of this compound involves a multi-step process. First, the pigment is extracted from the cellular matrix, often requiring cell lysis followed by solvent extraction. The resulting extract is then clarified and analyzed by reversed-phase HPLC, which separates this compound from other components. Quantification is achieved by comparing the peak area of the analyte to a standard calibration curve at its maximum absorbance wavelength (~450 nm).[1] The identity of the compound is typically confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Experimental Protocols

Protocol 1: Extraction from Bacterial Cells

This protocol is adapted for Gram-positive bacteria like Micrococcus luteus and can be modified for other microorganisms like recombinant E. coli.[1][3]

Materials:

  • Bacterial cell pellet

  • Deionized H₂O

  • Lysozyme (20 mg/mL) and Lipase[1][3]

  • Methanol (HPLC grade)

  • Acetone (HPLC grade)

  • Butylated hydroxytoluene (BHT)[3]

  • Centrifuge and tubes

  • Vortex mixer

  • Water bath or incubator (55°C)

Procedure:

  • Cell Harvesting: Harvest bacterial cells from the culture broth by centrifugation (e.g., 10,000 x g for 3 minutes). Discard the supernatant.[3]

  • Washing: Wash the cell pellet with deionized H₂O to remove residual media components and centrifuge again. Discard the supernatant.[1][3]

  • Cell Lysis (for M. luteus): Resuspend the pellet and treat with lysozyme and lipase to degrade the cell wall.[1][3] For recombinant E. coli, a freeze-thaw cycle can be used to facilitate cell breakage.[3]

  • Solvent Preparation: Prepare the extraction solvent: a 7:3 (v/v) mixture of methanol and acetone.[1][3] To prevent oxidative degradation of this compound, add 0.05% BHT to the solvent mixture.[3]

  • Extraction: Add 4 mL of the extraction solvent to the treated cell pellet. Vortex thoroughly.[3]

  • Incubation: Incubate the mixture at 55°C for 15 minutes, with vigorous vortexing every 5 minutes to maximize extraction efficiency.[3]

  • Clarification: Centrifuge the mixture at high speed (e.g., 10,000 x g for 5 minutes) to pellet cell debris.

  • Collection: Carefully collect the colored supernatant containing the extracted this compound.

  • Re-extraction (Optional): Repeat the extraction (steps 5-8) on the cell pellet until no more color is extracted. Pool the supernatants.[3]

  • Filtration: Filter the final extract through a 0.2 µm nylon or PTFE syringe filter before HPLC analysis.

Protocol 2: HPLC-DAD Quantification

This method provides a robust approach for the quantification of this compound.

Instrumentation & Conditions:

  • HPLC System: An Agilent 1100 series or equivalent, equipped with a Diode Array Detector (DAD).[1]

  • Column: Zorbax SB RP C18, 2.1 x 150 mm, 5 µm particle size.[1][3]

  • Mobile Phase: Isocratic elution with a 7:3 (v/v) mixture of Methanol/Acetonitrile.[1][3]

  • Flow Rate: 250 µL/min.[1][3]

  • Injection Volume: 10-20 µL, depending on extract concentration.[1][3]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection: Monitor at 450 nm for quantification.[1] Acquire spectra from 200-600 nm to confirm the characteristic carotenoid absorption profile.

Quantification Procedure:

  • Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the prepared sample extract.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 3: LC-MS Confirmation

This protocol is used to confirm the molecular mass of the quantified peak, ensuring it corresponds to this compound.

Instrumentation & Conditions:

  • LC System: Agilent 1100 series HPLC or equivalent.[1]

  • Mass Spectrometer: Agilent Ion Trap SL or similar, equipped with an Atmospheric Pressure Chemical Ionization (APCI) source.[1]

  • LC Conditions: Same as the HPLC-DAD protocol.

  • Ionization Mode: Positive ion mode.[1][3]

  • APCI Source Settings:

    • Dry Temperature: 325°C[1][3]

    • Vaporizer Temperature: 350°C[1][3]

    • Nebulizer Pressure: 50 lb/in²[1][3]

    • Dry Gas Flow: 5.0 L/min[1][3]

  • Data Acquisition: Scan for the expected molecular ion of this compound.

Data Presentation

Quantitative data from method validation and sample analysis should be presented clearly. The following tables provide examples of typical performance characteristics and reported production yields.

Table 1: Representative HPLC Method Performance Characteristics for Carotenoid Analysis

ParameterTypical ValueDescription
Linearity (R²)> 0.99Defines the concentration range over which the detector response is proportional to the analyte concentration.
Limit of Detection (LOD)0.1 - 1 ngThe lowest amount of analyte in a sample that can be detected but not necessarily quantified.[4]
Limit of Quantification (LOQ)0.5 - 5 ngThe lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Recovery85 - 105%The percentage of the true amount of analyte that is detected by the analytical method.
Precision (%RSD)< 15%The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Note: The values presented are typical for carotenoid analysis and should be determined experimentally for each specific matrix and instrument.

Table 2: Reported this compound Production Yields in Engineered E. coli

Host StrainGenetic ModificationProduction YieldReference
E. coli XL1-BluepCRT-EBIE2YgYh-266510 - 15 µg/g CDW[1]
Lycopene-producing E. colipCRT-E2YgYh-O7up to 2.5 mg/g CDW[5]

CDW: Cell Dry Weight

Visualizations

Diagrams are provided to illustrate the experimental workflow and the relevant biosynthetic pathway.

G Workflow for this compound Quantification cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis cluster_data Data Processing A Bacterial Culture (e.g., M. luteus) B Cell Harvesting (Centrifugation) A->B C Enzymatic Lysis (Lysozyme/Lipase) B->C D Solvent Extraction (Methanol:Acetone + BHT) C->D E Centrifuge to Pellet Debris D->E F Collect & Filter Supernatant E->F G HPLC-DAD Analysis (Quantification at 450 nm) F->G H LC-MS Analysis (Confirmation) F->H I Quantification using Calibration Curve G->I

Caption: Experimental workflow for this compound quantification.

G Simplified this compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) Lycopene Lycopene (C40) FPP->Lycopene CrtE, CrtB, CrtI Nonaflavuxanthin Nonaflavuxanthin (C45) Lycopene->Nonaflavuxanthin CrtE2 Flavuxanthin Flavuxanthin (C50) Nonaflavuxanthin->Flavuxanthin CrtYg, CrtYh This compound This compound (C50) Flavuxanthin->this compound CrtYg, CrtYh Glucoside This compound Glucoside This compound->Glucoside CrtX

Caption: Simplified this compound biosynthesis pathway.[1][5]

References

Application Notes and Protocols: Sarcinaxanthin as a Novel Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcinaxanthin, a C50 carotenoid, is a potent antioxidant naturally synthesized by certain bacteria, including Micrococcus luteus and Kocuria palustris. While direct clinical evidence is emerging, its robust antioxidative properties suggest its potential as a novel biomarker for oxidative stress, a key factor in the pathogenesis of numerous chronic diseases, including cancer. This document provides an overview of the proposed application of this compound as a biomarker and detailed protocols for its quantification in biological samples.

Disclaimer: The use of this compound as a clinical biomarker is a novel concept and requires further validation through extensive research. The following information is based on the known antioxidative properties of this compound and established methodologies for other carotenoids.

Potential Application: Biomarker of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. This compound's potent singlet oxygen quenching and radical scavenging activities suggest that its levels in biological fluids could serve as an indicator of an individual's antioxidant capacity and, conversely, the level of oxidative stress.[1][2] Lower levels of this compound could potentially correlate with higher levels of oxidative damage and an increased risk or progression of chronic diseases.

Quantitative Data Summary

Currently, there is no established quantitative data for this compound as a clinical biomarker. However, studies on its antioxidant activity provide a basis for its potential utility. The following table summarizes the reported in vitro antioxidant activity of this compound.

CompoundAssayIC50 Value (µM)Source
This compoundSinglet Oxygen Quenching57[1][2]
This compound monoglucosideSinglet Oxygen Quenching54[1][2]
This compound diglucosideSinglet Oxygen Quenching74[1][2]

Experimental Protocols

The following protocols are adapted from established methods for the quantification of other carotenoids in human serum and can be optimized for this compound.

Protocol 1: Quantification of this compound in Human Serum by LC-MS/MS

This protocol is adapted from a method for fucoxanthinol quantification.[3][4]

1. Sample Preparation (Serum Extraction)

  • Thaw frozen human serum samples at room temperature.

  • To a glass tube, add 1 mL of serum, 0.2 mL of saline, and 2 mL of methanol containing an internal standard (e.g., a stable isotope-labeled this compound, if available, or a related carotenoid not expected to be in the sample).

  • Vortex the mixture thoroughly.

  • Add 4 mL of dichloromethane and centrifuge at 416 x g for 10 minutes at room temperature.

  • Carefully collect the lower organic layer.

  • Repeat the extraction step twice more with 4 mL of dichloromethane each time.

  • Pool the organic layers and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or C30 reverse-phase column suitable for carotenoid separation.

  • Mobile Phase: A gradient of methanol, acetonitrile, and water with a small percentage of a modifier like ammonium acetate or formic acid to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard.

3. Quantification

  • Generate a standard curve using a series of known concentrations of purified this compound.

  • Calculate the concentration of this compound in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: Rapid Quantification of this compound in Human Serum by UHPLC

This protocol is adapted from a rapid method for beta-carotene quantification.[5][6]

1. Sample Preparation

  • Thaw frozen human serum samples at room temperature.

  • Pipette 100 µL of serum into a microcentrifuge tube.

  • Add 100 µL of absolute ethanol and vortex for 10 seconds.

  • Add 500 µL of n-hexane, and vortex for 1 minute.

  • Centrifuge at 1500 x g for 10 minutes.

  • Transfer the n-hexane (upper) layer to a clean tube.

  • Repeat the n-hexane extraction on the remaining serum sample.

  • Pool the n-hexane extracts and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase.

2. UHPLC Analysis

  • UHPLC System: An ultra-high-performance liquid chromatography system.

  • Column: A C8 or C18 column with a small particle size (e.g., 2.6 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and methanol (e.g., 70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector set at the maximum absorbance wavelength for this compound (approximately 450-470 nm).

  • Column Temperature: 40°C.

3. Quantification

  • Prepare a standard curve with known concentrations of this compound.

  • Quantify this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Proposed Role of this compound in Mitigating Oxidative Stress-Induced Cellular Damage

Sarcinaxanthin_Oxidative_Stress ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Damage Oxidative Damage (e.g., Lipid Peroxidation) Cell->Damage leads to Disease Chronic Disease (e.g., Cancer) Damage->Disease contributes to This compound This compound This compound->ROS neutralizes

Caption: this compound may protect cells by neutralizing reactive oxygen species.

General Workflow for this compound Biomarker Analysis

Sarcinaxanthin_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Collect Human Serum Extract Extract Carotenoids Sample->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate Analysis LC-MS/MS or UHPLC Analysis Concentrate->Analysis Quantify Quantification (Standard Curve) Analysis->Quantify Correlate Correlate with Clinical Data Quantify->Correlate

Caption: Workflow for quantifying this compound from serum samples.

Future Directions

Further research is necessary to validate this compound as a reliable biomarker. Key areas for future investigation include:

  • Method Development and Validation: Optimizing and validating the presented protocols specifically for this compound in various biological matrices.

  • Clinical Studies: Conducting observational and interventional studies to establish a correlation between this compound levels, oxidative stress markers, and the incidence or progression of chronic diseases.

  • Investigation of Anticancer Properties: Exploring the direct effects of this compound on cancer cell lines to understand its potential as a therapeutic agent, similar to other carotenoids like astaxanthin.[7][8][9]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sarcinaxanthin Production in Micrococcus luteus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the production of sarcinaxanthin from Micrococcus luteus. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during this compound production and offers practical solutions.

1. Why is my Micrococcus luteus culture not producing the characteristic yellow pigment?

  • Suboptimal Growth Conditions: M. luteus requires specific conditions for optimal growth and pigment production. Verify that the pH of your medium is around 7.0 and the temperature is maintained between 25-32.5°C.[1][2][3]

  • Inappropriate Medium Composition: The carbon and nitrogen sources in your medium can significantly impact pigment yield. While standard nutrient broth can be used, specialized media, such as those containing whey, have been shown to enhance carotenoid production.[2][3][4] Ensure your medium is not depleted of essential nutrients.

  • Insufficient Aeration: As a strict aerobe, M. luteus requires adequate oxygen for growth and carotenoid biosynthesis.[5] Ensure proper agitation (e.g., 175 rpm) in shake flask cultures to facilitate oxygen transfer.[2][3]

  • Incorrect Incubation Time: Pigment production is growth-phase dependent. Maximum yield is typically observed after 36 to 72 hours of incubation.[2][6] Harvesting too early or too late can result in lower yields.

2. My this compound yield is consistently low. How can I improve it?

  • Optimize Culture Parameters: A multi-factorial approach is often necessary for significant yield improvement. The interplay between pH, temperature, agitation, and medium composition is crucial. For instance, one study achieved a two-fold increase in carotenoid production by optimizing these factors.[2]

  • Medium Optimization: The concentration of key media components can be a limiting factor. For whey-based media, a concentration of 3% has been found to be optimal, as higher concentrations can lead to nutrient imbalance.[2]

  • Inoculum Size: The initial cell density can affect the growth kinetics and final product yield. An inoculum size of around 7.5% has been reported to be optimal in some studies.[2][3]

  • Precursor Supply: The biosynthesis of this compound begins with farnesyl pyrophosphate (FPP).[7][8][9] In heterologous expression systems, a bottleneck in the synthesis of the precursor lycopene was identified as a major limiting factor for this compound production.[8][10] While not directly applicable to native M. luteus production, this highlights the importance of a robust precursor supply.

3. The yellow pigment in my extract seems to degrade quickly. What can I do?

  • Light and Heat Sensitivity: Carotenoids are sensitive to light and heat. Conduct extraction procedures under dim light and use cold solvents and refrigerated centrifugation to minimize degradation.

  • Oxidation: Carotenoids are susceptible to oxidation. Work quickly and consider flushing storage vials with an inert gas like nitrogen or argon before sealing and storing at low temperatures (-20°C or below).

  • Solvent Purity: Use high-quality, pure solvents for extraction, as impurities can catalyze the degradation of the pigment.

4. I am having trouble efficiently extracting the pigment from the bacterial cells. What is the recommended procedure?

  • Cell Lysis: M. luteus is a Gram-positive bacterium with a thick cell wall. Efficient cell lysis is critical for releasing the intracellular carotenoids. Enzymatic treatment with lysozyme and lipase prior to solvent extraction can significantly improve yields.[10]

  • Solvent Choice: A mixture of methanol and acetone (e.g., 7:3 v/v) is effective for extracting this compound.[10] Methanol alone has also been used successfully.[5]

  • Mechanical Disruption: In addition to enzymatic treatment, mechanical methods such as sonication or bead beating can be employed to further disrupt the cells, although care must be taken to avoid excessive heat generation.

Quantitative Data on Production Optimization

The following tables summarize key quantitative data from studies on optimizing carotenoid production in M. luteus.

Table 1: Optimal Culture Conditions for Carotenoid Production

ParameterOptimal ValueReference
pH7.0[1][2][5]
Temperature32.5°C[2][3]
Agitation Speed175 rpm[2][3]
Incubation Time72 hours[2][4]
Whey Concentration3%[2][3]
Inoculum Size7.5%[2][3]

Table 2: Carotenoid Yield Under Different Conditions

ConditionTotal Carotenoid YieldReference
Initial (unoptimized)1.1 g/L[2]
Optimized (Whey Medium)2.19 g/L[2][3][11]
Heterologous expression in E. coliup to 2.5 mg/g cell dry weight[7][8][9]

Experimental Protocols

Protocol 1: Carotenoid Extraction from Micrococcus luteus

This protocol is adapted from methodologies described in the literature.[5][10]

  • Cell Harvesting: Centrifuge the M. luteus culture (e.g., at 9,500 x g for 15 minutes at 4°C) to pellet the cells.

  • Washing: Discard the supernatant and wash the cell pellet with deionized water to remove residual media components. Centrifuge again to pellet the washed cells.

  • Enzymatic Lysis (Optional but Recommended): Resuspend the cell pellet in a suitable buffer and treat with lysozyme (e.g., 20 mg/ml) and lipase to digest the cell wall. Incubate under appropriate conditions for the enzymes to act.

  • Solvent Extraction: Add a mixture of methanol and acetone (7:3 v/v) or pure methanol to the cell pellet.[5][10] Vortex or mix vigorously until the solvent turns a deep yellow, indicating the extraction of the pigment.

  • Separation: Centrifuge the mixture (e.g., at 9,500 x g for 15 minutes at 4°C) to pellet the cell debris.

  • Collection: Carefully collect the colored supernatant containing the carotenoid extract.

  • Repeat Extraction: Repeat steps 4-6 with the cell pellet to ensure complete extraction of the pigment. Pool the supernatants.

  • Analysis and Storage: The extract can be analyzed immediately (e.g., by spectrophotometry or HPLC) or stored under an inert atmosphere at -20°C or below, protected from light.

Visualizations: Pathways and Workflows

The following diagrams illustrate the this compound biosynthetic pathway and a general workflow for optimizing its production.

Sarcinaxanthin_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) Lycopene Lycopene (C40) FPP->Lycopene crtE, crtB, crtI Nonaflavuxanthin Nonaflavuxanthin (C45) Lycopene->Nonaflavuxanthin crtE2 (Lycopene elongase) Flavuxanthin Flavuxanthin (C50) Nonaflavuxanthin->Flavuxanthin crtE2 This compound This compound (C50) Flavuxanthin->this compound crtYg, crtYh (γ-cyclases) Sarcinaxanthin_Glucosides This compound Glucosides This compound->Sarcinaxanthin_Glucosides crtX (Glucosyltransferase)

Caption: this compound biosynthetic pathway in M. luteus.

Optimization_Workflow Start Start: Low this compound Yield Culture Culture M. luteus (Baseline Conditions) Start->Culture Extraction Extract Pigment Culture->Extraction Quantify Quantify Yield Extraction->Quantify Check Yield Satisfactory? Quantify->Check End End: Optimized Production Check->End Yes Troubleshoot Troubleshoot / Optimize Check->Troubleshoot No Optimize_Media Optimize Media (Carbon/Nitrogen Source, Whey %) Troubleshoot->Optimize_Media Optimize_Physical Optimize Physical Parameters (pH, Temp, Agitation) Troubleshoot->Optimize_Physical Optimize_Time Optimize Incubation Time & Inoculum Size Troubleshoot->Optimize_Time Optimize_Media->Culture Optimize_Physical->Culture Optimize_Time->Culture

Caption: General workflow for optimizing this compound production.

References

factors affecting Sarcinaxanthin yield in fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Sarcinaxanthin fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing this compound yield in fermentation?

A1: The yield of this compound is influenced by a combination of genetic and environmental factors. Key parameters to control during fermentation include:

  • Genetic Factors: The expression levels of the this compound biosynthetic gene cluster (crtE, crtB, crtI, crtE2, crtYg, crtYh, and crtX) are crucial. In heterologous systems like E. coli, ensuring a balanced expression of these genes is vital to prevent metabolic bottlenecks.[1][2] The availability of the precursor molecule farnesyl pyrophosphate (FPP) is also a significant factor.[1][3][4]

  • Fermentation Medium Composition:

    • Carbon Source: The type and concentration of the carbon source can significantly impact biomass and carotenoid production.[5][6]

    • Nitrogen Source: The nitrogen source is another critical component affecting microbial growth and metabolite synthesis.[5][6]

    • C/N Ratio: The carbon-to-nitrogen ratio can influence whether the cell prioritizes growth or secondary metabolite production.[6]

    • Precursors and Inducers: In heterologous expression systems, the concentration of inducers for gene expression must be optimized.[7]

  • Physical Fermentation Parameters:

    • pH: The pH of the culture medium affects enzyme activity and nutrient uptake. For total carotenoid production in Micrococcus luteus, a pH of 7 has been found to be optimal in some studies.[8][9]

    • Temperature: Temperature influences microbial growth rates and enzyme kinetics. An optimal temperature for total carotenoid production in M. luteus has been reported to be 32.5°C.[9]

    • Aeration and Agitation: Adequate aeration is important for aerobic microorganisms. Agitation helps in the uniform distribution of nutrients and oxygen. An agitation speed of 175 rpm was found to be optimal for total carotenoid production in M. luteus.[9]

Q2: What is a typical yield for this compound in a lab-scale fermentation?

A2: The reported yields for this compound vary depending on the production host and fermentation conditions. In a lycopene-producing E. coli host expressing the this compound biosynthetic genes from a marine M. luteus isolate (Otnes7), yields of up to 2.5 mg per gram of cell dry weight have been achieved in shake flasks.[1][3][4] For the native producer Micrococcus luteus, optimization of fermentation parameters for total carotenoid production has resulted in yields as high as 2.19 g/L.[9] However, it is important to note that M. luteus also produces other carotenoids, such as zeaxanthin.[9][10]

Q3: What is the biosynthetic pathway for this compound?

A3: The biosynthesis of this compound begins with the precursor molecule farnesyl pyrophosphate (FPP). The pathway proceeds through the synthesis of lycopene, which is then elongated and cyclized to form this compound. The key intermediates are C40 lycopene, C45 nonaflavuxanthin, and C50 flavuxanthin.[1][3][4]

Sarcinaxanthin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Lycopene Lycopene (C40) FPP->Lycopene crtE, crtB, crtI Nonaflavuxanthin Nonaflavuxanthin (C45) Lycopene->Nonaflavuxanthin crtE2 Flavuxanthin Flavuxanthin (C50) Nonaflavuxanthin->Flavuxanthin This compound This compound (C50) Flavuxanthin->this compound crtYg, crtYh Glucosylated_this compound This compound Glucoside This compound->Glucosylated_this compound crtX

This compound Biosynthetic Pathway

Troubleshooting Guides

Issue 1: Good Cell Growth but Low or No this compound Yield

This is a common issue where primary metabolism (cell growth) is robust, but secondary metabolism (this compound production) is suppressed.

Troubleshooting_Low_Yield Start Start: Good Biomass, Low this compound Yield Check_Params 1. Verify Fermentation Parameters (pH, Temp, Aeration) Start->Check_Params Check_Media 2. Analyze Medium Composition (C/N ratio, precursors) Check_Params->Check_Media Parameters Optimal Check_Strain 3. Assess Strain Integrity (Genetic stability) Check_Media->Check_Strain Medium Optimal Check_Induction 4. Verify Gene Expression (For E. coli) (Inducer concentration) Check_Strain->Check_Induction Strain Stable End End: Improved Yield Check_Induction->End Expression Confirmed

Troubleshooting Workflow for Low Yield

Possible Causes and Solutions:

  • Suboptimal Fermentation Parameters: Even if conditions support growth, they may not be optimal for secondary metabolite production.

    • Solution: Perform a design of experiments (DoE) to optimize pH, temperature, and aeration for this compound production, not just biomass. Refer to the quantitative data tables below for starting points.

  • Nutrient Repression: High concentrations of easily metabolized carbon or nitrogen sources can repress the genes for secondary metabolism.

    • Solution: Try different carbon sources or adjust the carbon-to-nitrogen (C/N) ratio. In some cases, a nutrient-limiting condition in the stationary phase can trigger carotenoid production.

  • Lack of Precursors: The biosynthesis of this compound depends on the availability of FPP and subsequent intermediates like lycopene.

    • Solution (for E. coli): Overexpress genes from the upstream MEP pathway to increase the FPP pool. Ensure that the lycopene production is not a bottleneck.[1][3]

  • Suboptimal Gene Expression (in E. coli): Incorrect inducer concentration or timing of induction can lead to poor expression of the biosynthetic pathway.

    • Solution: Create an induction profile by testing a range of inducer concentrations at different stages of cell growth (e.g., early-log, mid-log, late-log phase).

  • Strain Instability: Repeated subculturing can lead to mutations and loss of productivity.

    • Solution: Always start fermentations from a freshly prepared culture from a frozen stock.

Issue 2: Inconsistent this compound Yields Between Batches

Variability between fermentation runs can make process development and scale-up challenging.

Possible Causes and Solutions:

  • Inoculum Variability: The age, size, and physiological state of the inoculum can significantly impact fermentation kinetics.

    • Solution: Standardize your inoculum preparation protocol. Use a consistent volume of inoculum from a seed culture grown to a specific optical density.

  • Media Preparation Inconsistencies: Small variations in media components can lead to different outcomes.

    • Solution: Prepare a large batch of media to be used for multiple experiments. Ensure all components are fully dissolved and the final pH is correctly adjusted before sterilization.

  • Fluctuations in Physical Parameters: Inconsistent control of pH, temperature, or dissolved oxygen can lead to batch-to-batch variation.

    • Solution: Calibrate all probes (pH, DO, temperature) before each fermentation run. If using shake flasks, ensure consistent volume, flask size, and shaker speed.

Quantitative Data Summary

The following tables summarize quantitative data from studies on carotenoid production in Micrococcus luteus and this compound production in E. coli.

Table 1: Optimization of Total Carotenoid Production in Micrococcus luteus

ParameterOptimized ValueResulting Yield (Total Carotenoids)Reference
Whey Concentration3 g/L2.19 g/L[9]
Inoculum Size7.5%2.19 g/L[9]
pH7.02.19 g/L[9]
Temperature32.5°C2.19 g/L[9]
Agitation Speed175 rpm2.19 g/L[9]
pH7.01.52 mg/L[8][11]
Temperature28°CNot specified[8]

Note: The 2.19 g/L yield represents a twofold increase from the unoptimized condition of 1.1 g/L.[9]

Table 2: Heterologous Production of this compound in E. coli

ParameterConditionResulting Yield (this compound)Reference
Host StrainLycopene-producing E. coliUp to 2.5 mg/g cell dry weight[1][3][4]
Temperature30°COptimal for production[1]
Agitation180 rpmUsed in production studies[1]
Cultivation Time48 hoursPeak production observed[1]

Experimental Protocols

Protocol 1: Fermentation of M. luteus for Carotenoid Production (Optimized)

This protocol is based on the optimized conditions reported for high-yield total carotenoid production.[9]

1. Inoculum Preparation: a. Prepare a nutrient glucose medium (3.0 g/L beef extract, 5.0 g/L peptone, 10.0 g/L glucose). b. Inoculate 50 mL of the medium in a 250 mL Erlenmeyer flask with a loopful of M. luteus from a fresh agar plate. c. Incubate at 30°C with shaking at 120 rpm for 72 hours.

2. Fermentation: a. Prepare the fermentation medium using whey powder at a concentration of 3 g/L. b. Adjust the pH of the medium to 7.0. c. Dispense the medium into fermentation vessels (e.g., 250 mL flasks containing 50 mL of medium). d. Inoculate the fermentation medium with 7.5% (v/v) of the prepared inoculum. e. Incubate the flasks at 32.5°C in a shaker incubator at 175 rpm for 72 hours.

3. Extraction and Quantification: a. Harvest the cells by centrifugation at 6000 rpm for 15 minutes at 4°C. b. Decant the supernatant and wash the cell pellet with distilled water. c. Macerate the cell pellet in methanol in the dark until the cells become colorless. d. Centrifuge to separate the cell debris from the carotenoid-rich methanol extract. e. Measure the absorbance of the supernatant at the appropriate wavelength for carotenoids (e.g., ~440 nm) and calculate the concentration based on a standard curve or extinction coefficient.

Protocol 2: Heterologous Production of this compound in E. coli

This protocol is a general guide based on methods for producing this compound in a lycopene-producing E. coli host.[1]

1. Strain and Plasmid Preparation: a. Co-transform a suitable E. coli expression host with: i. A plasmid containing the genes for lycopene synthesis (e.g., pAC-LYC). ii. An expression plasmid containing the this compound biosynthesis genes (crtE2, crtYg, crtYh) under the control of an inducible promoter (e.g., Pm promoter in a pJB series vector).

2. Inoculum Preparation: a. Inoculate a single colony of the recombinant E. coli into 10 mL of LB medium with appropriate antibiotics. b. Grow overnight at 37°C with shaking at 225 rpm.

3. Fermentation and Induction: a. Dilute the overnight culture 1:100 into pre-warmed production medium (e.g., Terrific Broth with antibiotics) in shake flasks (e.g., 100 mL of medium in a 500 mL flask). b. Grow the culture at 30°C with shaking at 180 rpm. c. When the culture reaches an OD600 of ~0.6-0.8, add the inducer to the final desired concentration (e.g., 0.5 mM m-toluic acid for the Pm promoter). d. Continue to incubate at 30°C with shaking at 180 rpm for 48 hours.

4. Extraction and Analysis: a. Harvest 50 mL of the cell culture by centrifugation at 10,000 x g for 3 minutes. b. Wash the cell pellet with deionized water. c. Freeze the cell pellet at -20°C and then thaw to facilitate cell lysis. d. Extract the carotenoids with a suitable solvent mixture (e.g., 7:3 methanol:acetone). e. Analyze the extracted pigments by HPLC to quantify this compound.

References

Technical Support Center: Improving the Stability of Sarcinaxanthin Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Sarcinaxanthin is a C50 carotenoid with a unique structure. While research on its stability is ongoing, comprehensive quantitative data is limited. Astaxanthin, a structurally related and well-studied C40 carotenoid, exhibits similar susceptibility to degradation factors. Therefore, the quantitative data and some stability enhancement strategies presented here are based on studies of astaxanthin and should be considered as a proxy to guide experimental design for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound extracts?

A1: Like other carotenoids, this compound is susceptible to degradation from several factors, primarily:

  • Light: Exposure to light, especially UV radiation, can cause photo-oxidation and isomerization, leading to a loss of color and antioxidant activity.[1][2][3]

  • Heat: Elevated temperatures accelerate the rate of oxidation and degradation.[4][5][6]

  • Oxygen: The presence of oxygen is a key factor in the oxidative degradation of the polyene chain of this compound.

  • pH: this compound is more stable in neutral to slightly acidic conditions. Extreme pH levels, particularly acidic conditions, can accelerate its degradation.[4][6][7][8]

Q2: My this compound extract is losing its characteristic color. What could be the cause?

A2: The color of this compound is due to its long conjugated double bond system. A loss of color indicates the chemical structure has been altered, likely through oxidation or isomerization. This is often a result of exposure to light, heat, or oxygen during processing or storage.

Q3: How can I improve the stability of my this compound extracts during storage?

A3: To enhance stability, consider the following:

  • Storage Conditions: Store extracts in a cool, dark place. Refrigeration (4°C) is recommended.[1][4][6] For long-term storage, freezing (-20°C or lower) in an inert atmosphere (e.g., under nitrogen or argon) is ideal.

  • Solvent Choice: The choice of solvent can influence stability. While this compound is soluble in organic solvents like acetone and chloroform, for storage, it's often formulated in edible oils where it can exhibit greater stability.[4]

  • Use of Antioxidants: Adding antioxidants such as ascorbic acid or α-tocopherol can help protect this compound from oxidative degradation.

  • Microencapsulation: Encapsulating the extract in a protective matrix can significantly improve its stability against environmental factors.[4][9][10][11]

Q4: What is microencapsulation and how does it help stabilize this compound?

A4: Microencapsulation is a process where small particles of the this compound extract are coated with a protective material (wall material), such as proteins, polysaccharides, or lipids.[9][10][11] This creates a physical barrier that shields the this compound from light, oxygen, and other pro-degradative factors, thereby enhancing its stability and shelf-life.

Troubleshooting Guides

Issue Possible Causes Recommended Solutions
Rapid degradation of the extract after purification. - Exposure to light and air during the purification process.- Use of high temperatures during solvent evaporation.- Residual acidic or basic contaminants from the purification process.- Work under dim light and use amber-colored glassware.- Purge all solutions and the final extract with an inert gas (nitrogen or argon).- Use a rotary evaporator at low temperatures (<40°C) to remove solvents.- Ensure the final extract is at a neutral pH.
Low yield of this compound after extraction. - Incomplete cell lysis.- Inefficient solvent extraction.- Degradation during extraction.- Employ mechanical cell disruption methods (e.g., bead beating, sonication) in addition to solvent extraction.- Use a sequence of solvents with varying polarities to ensure complete extraction.- Perform the extraction at low temperatures and under minimal light.
Inconsistent results in stability studies. - Variation in storage conditions (temperature and light fluctuations).- Inconsistent preparation of samples.- Issues with the analytical method.- Use calibrated and controlled temperature chambers.- Wrap samples in aluminum foil to protect from light.- Prepare all samples from the same batch of extract and use a standardized protocol.- Validate your analytical method (e.g., HPLC) for linearity, precision, and accuracy.
Precipitation of this compound in aqueous formulations. - this compound is lipophilic and has very low water solubility.- Formulate the extract as an oil-in-water emulsion.- Use techniques like nanoencapsulation or the formation of inclusion complexes with cyclodextrins to improve aqueous dispersibility.[4]

Quantitative Data on Stability

The following tables summarize the stability of astaxanthin under various conditions. This data can serve as a valuable reference for predicting the stability of this compound.

Table 1: Effect of Temperature and Light on Astaxanthin Degradation

Storage ConditionTemperatureDuration (days)Degradation (%)Half-life (days)Kinetic OrderReference
LightRoom Temp (28-30°C)523.5911.24Second[1]
DarkRoom Temp (28-30°C)520.7713.11Second[1]
Dark4°C719.5920.11Second[1]
N/A50°C1 hour>10N/ASecond[5]
N/A70°C1 hour31.35N/ASecond[5]
N/A80°C1 hour38.28N/ASecond[5]

Table 2: Effect of pH on Astaxanthin Stability

pHStorage ConditionObservationReference
3 and 124°C for 14 days in an emulsionHigh stability, no phase separation.[12]
4.0Low temperatureHigh stability.[4]
4.5 vs 5.54°C and 20°CSlightly better stability at pH 5.5.[6]
AcidicUV irradiation and oxygenVery unstable.[8]

Experimental Protocols

Protocol 1: this compound Extraction and Purification

Objective: To extract and purify this compound from microbial biomass (e.g., Micrococcus luteus).

Materials:

  • Microbial cell paste

  • Acetone

  • Methanol

  • Dichloromethane

  • Hexane

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Glass column for chromatography

Procedure:

  • Extraction:

    • Homogenize the wet cell paste with acetone using a mortar and pestle or a blender.

    • Continue extracting with acetone until the cell residue becomes colorless.

    • Pool the acetone extracts and centrifuge to remove cell debris.

    • Transfer the supernatant to a separatory funnel and add an equal volume of hexane and a 10% NaCl solution to facilitate phase separation.

    • Collect the upper hexane layer containing the carotenoids.

  • Purification (Column Chromatography):

    • Concentrate the hexane extract to a small volume using a rotary evaporator at a temperature below 40°C.

    • Prepare a silica gel column equilibrated with hexane.

    • Load the concentrated extract onto the column.

    • Elute the column with a gradient of hexane and acetone (e.g., starting with 100% hexane and gradually increasing the acetone concentration).

    • Collect the orange-colored fraction corresponding to this compound.

    • Evaporate the solvent from the collected fraction under reduced pressure.

    • Store the purified this compound under nitrogen or argon at -20°C in the dark.

Protocol 2: Stability Testing of this compound Extracts

Objective: To evaluate the stability of a this compound extract under different temperature and light conditions.

Materials:

  • Purified this compound extract

  • Solvent (e.g., ethanol or a specific oil)

  • Amber glass vials with screw caps

  • Controlled temperature chambers/incubators

  • Light source with a defined spectrum and intensity (optional, for photostability)

  • HPLC system for quantification

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound extract in the desired solvent at a known concentration.

    • Aliquot the stock solution into several amber glass vials.

    • For photostability testing, use clear glass vials and wrap the control samples in aluminum foil.

  • Storage:

    • Place the vials in controlled temperature chambers at the desired temperatures (e.g., 4°C, 25°C, 40°C).

    • For photostability, place the vials at a fixed distance from the light source.

  • Analysis:

    • At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), remove a vial from each condition.

    • Quantify the remaining this compound concentration using a validated HPLC method (see Protocol 3).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Determine the degradation kinetics by plotting the concentration versus time and fitting the data to zero-order, first-order, or second-order kinetic models.[1]

    • Calculate the half-life (t½) of this compound under each condition.

Protocol 3: HPLC Quantification of this compound

Objective: To separate and quantify this compound in an extract.

Materials:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C18 or C30 reversed-phase HPLC column

  • Mobile phase solvents (e.g., methanol, acetonitrile, dichloromethane, water)

  • This compound standard (if available) or a purified and well-characterized extract

  • Filtration units (0.22 µm)

Procedure:

  • Sample Preparation:

    • Dissolve the this compound extract in a suitable solvent (e.g., a mixture of methanol and dichloromethane).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (example):

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient system. A potential starting point is a mixture of methanol, water, acetonitrile, and dichloromethane (e.g., 70:4:13:13, v/v/v/v).[13]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 480-490 nm (based on the UV-Vis spectrum of this compound).

    • Injection Volume: 20 µL.

  • Quantification:

    • If a standard is available, prepare a calibration curve by injecting known concentrations.

    • If a standard is not available, relative quantification can be performed by comparing peak areas over time in a stability study. The identification of this compound can be confirmed by its characteristic UV-Vis absorption spectrum obtained from the PDA detector.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Intervals cluster_data Data Interpretation prep1 Prepare this compound Stock Solution prep2 Aliquot into Vials prep1->prep2 storage1 Condition 1: 4°C, Dark prep2->storage1 storage2 Condition 2: 25°C, Dark prep2->storage2 storage3 Condition 3: 25°C, Light prep2->storage3 storage4 Condition 4: 40°C, Dark prep2->storage4 analysis1 Remove Samples (t = 0, 1, 3, 7, 14, 28 days) storage1->analysis1 storage2->analysis1 storage3->analysis1 storage4->analysis1 analysis2 Quantify this compound via HPLC analysis1->analysis2 data1 Calculate % Degradation analysis2->data1 data2 Determine Degradation Kinetics and Half-life data1->data2

Caption: Workflow for assessing the stability of this compound extracts.

Degradation_Factors cluster_factors Degradation Factors This compound This compound (Stable) degraded Degraded Products (Loss of Color & Activity) This compound->degraded Degradation light Light (UV) light->this compound heat Heat heat->this compound oxygen Oxygen oxygen->this compound ph Extreme pH ph->this compound

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Sarcinaxanthin Extraction from Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sarcinaxanthin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the extraction and purification of this compound from bacterial sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a C50 carotenoid pigment, a class of natural antioxidants known for their vibrant yellow-orange color. It is primarily produced by bacteria such as Micrococcus luteus. Due to its unique structure with a high number of conjugated double bonds, this compound is investigated for its potent antioxidant properties, which may have applications in the pharmaceutical, nutraceutical, and cosmetic industries.

Q2: Which bacterial strains are the primary sources for this compound extraction?

The most common natural producer of this compound is Micrococcus luteus. Additionally, with advancements in synthetic biology, recombinant Escherichia coli strains have been engineered to produce this compound, often at higher yields than the native producers.

Q3: What are the general steps involved in this compound extraction?

The general workflow for this compound extraction involves:

  • Cultivation and Harvest: Growing the bacterial culture under optimal conditions to maximize pigment production and then harvesting the cells by centrifugation.

  • Cell Lysis: Disrupting the bacterial cell wall to release the intracellular this compound.

  • Solvent Extraction: Using organic solvents to dissolve and extract the pigment from the cell lysate.

  • Purification: Removing impurities such as lipids, proteins, and other cellular debris to obtain pure this compound.

  • Analysis and Quantification: Using techniques like HPLC and spectrophotometry to identify and quantify the extracted this compound.

Q4: How stable is this compound and what are the optimal storage conditions?

This compound, like other carotenoids, is sensitive to degradation from exposure to light, heat, and extreme pH levels.[1][2] It is recommended to perform extraction procedures under dim light and at cool temperatures. For storage, purified this compound should be kept in an airtight container, protected from light, and at low temperatures (e.g., -20°C) to minimize degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound extraction process in a question-and-answer format.

Issue 1: Low Yield of Extracted this compound

Question: My final extract has a very pale yellow color, and the yield is much lower than expected. What could be the problem?

Answer: Low this compound yield can be attributed to several factors, from suboptimal bacterial growth to inefficient extraction. Here’s a step-by-step troubleshooting approach:

  • Suboptimal Cultivation Conditions:

    • Incorrect Growth Phase: Ensure you are harvesting the bacteria at the optimal growth phase for pigment production, typically during the late logarithmic or early stationary phase.

    • Nutrient Limitation: The composition of the growth medium, including carbon and nitrogen sources, can significantly impact carotenoid production.[3] Consider optimizing the medium if yields are consistently low.

    • Environmental Stress: Factors like pH, temperature, and aeration can influence pigment synthesis.[4] Ensure these are maintained at optimal levels for your specific bacterial strain.

  • Inefficient Cell Lysis:

    • Incomplete Disruption: The tough cell wall of Micrococcus luteus can be difficult to break. If you are not seeing a significant color change in the cell pellet after lysis, the disruption was likely incomplete.

    • Enzyme Inactivity: If using enzymatic lysis (e.g., lysozyme), ensure the enzyme is active and used at the correct concentration and incubation time.

    • Alternative Lysis Methods: For recombinant E. coli, a simple freeze-thaw cycle is often sufficient. For M. luteus, consider combining enzymatic treatment with physical methods like sonication or bead beating for more effective lysis.

  • Inefficient Solvent Extraction:

    • Incorrect Solvent Choice: this compound is a xanthophyll, a more polar type of carotenoid. While non-polar solvents can be used, polar solvents or mixtures are generally more effective. A 7:3 (v/v) mixture of methanol and acetone is a commonly used and effective solvent system.

    • Insufficient Solvent Volume: Use a sufficient volume of solvent to ensure complete extraction. Multiple extraction rounds (until the cell pellet is colorless) are recommended.

    • Inadequate Mixing: Ensure thorough mixing of the cell lysate with the solvent to maximize the contact between the pigment and the solvent.

Issue 2: Degradation of this compound During Extraction

Question: My extract appears brownish or has lost its vibrant yellow color. How can I prevent pigment degradation?

Answer: this compound is susceptible to degradation, which can be minimized by controlling the experimental conditions.

  • Light Exposure: Carotenoids are notoriously light-sensitive.[5] Perform all extraction and purification steps under dim or red light. Wrap your tubes and flasks in aluminum foil to protect the extract from light.

  • High Temperatures: Elevated temperatures can accelerate the degradation of this compound.[6][7] Avoid excessive heat during cell lysis and solvent evaporation. If a heating step is necessary, keep it brief and at the lowest effective temperature.

  • Oxidation: The conjugated double bonds in this compound are prone to oxidation. Work quickly and consider flushing your storage containers with an inert gas like nitrogen or argon to displace oxygen.

  • pH Extremes: Strong acidic or alkaline conditions can degrade carotenoids.[8] Ensure that the pH of your solutions remains close to neutral unless a specific pH is required for a particular step.

Issue 3: Impure this compound Extract

Question: My final product contains impurities. How can I improve the purity of my this compound extract?

Answer: A crude bacterial extract will contain various cellular components that need to be removed.

  • Common Impurities: The most common impurities in a this compound extract are lipids, proteins, and other cellular debris.[9]

  • Initial Cleanup: After solvent extraction, centrifuge the mixture at high speed to pellet the cell debris. Carefully collect the supernatant containing the pigment.

  • Lipid Removal: Lipids are a major contaminant. A saponification step (treatment with a mild base like potassium hydroxide) can be used to hydrolyze lipids, making them more water-soluble and easier to separate from the carotenoid-containing organic phase.

  • Chromatographic Purification: For high-purity this compound, chromatographic techniques are essential.

    • Column Chromatography: Silica gel or other suitable stationary phases can be used to separate this compound from other pigments and impurities based on polarity.

    • High-Performance Liquid Chromatography (HPLC): For analytical and preparative purposes, HPLC provides excellent resolution and is the method of choice for obtaining highly pure this compound.

Data Presentation

Table 1: Comparison of Solvent Systems for Carotenoid Extraction

While specific quantitative data for this compound is limited, the following table, based on the extraction of the similar carotenoid astaxanthin, illustrates the relative effectiveness of different solvent systems. The optimal choice may vary depending on the specific bacterial strain and experimental conditions.

Solvent SystemRelative Extraction EfficiencyReference
Methanol:Acetone (7:3, v/v)High
AcetoneHigh
EthanolModerate to High
MethanolModerate
Hexane:Isopropanol (1:1, v/v)Moderate
HexaneLow to Moderate

Experimental Protocols

Protocol 1: this compound Extraction from Micrococcus luteus
  • Cell Culture and Harvest:

    • Inoculate M. luteus in a suitable broth medium and incubate at 30°C with shaking until the culture reaches the stationary phase.

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet with deionized water and centrifuge again.

  • Cell Lysis:

    • Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl with lysozyme).

    • Incubate at 37°C for at least 1 hour to allow for enzymatic digestion of the cell wall.

  • Solvent Extraction:

    • Add a 7:3 (v/v) mixture of methanol and acetone to the cell lysate.

    • Vortex vigorously for 20 minutes at room temperature, protected from light.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the cell debris.

    • Carefully collect the supernatant containing the this compound.

    • Repeat the extraction with the pellet until it becomes colorless.

  • Purification and Analysis:

    • Pool the supernatants and evaporate the solvent under a stream of nitrogen.

    • Resuspend the dried extract in a suitable solvent for purification by column chromatography or HPLC.

Protocol 2: this compound Extraction from Recombinant E. coli
  • Cell Culture and Harvest:

    • Grow the recombinant E. coli strain in LB broth with the appropriate antibiotic and inducer (if applicable) at 30°C with shaking.

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet with deionized water.

  • Cell Lysis:

    • Perform a freeze-thaw cycle to disrupt the cell walls: freeze the cell pellet at -20°C and then thaw at room temperature.

  • Solvent Extraction:

    • Add a 7:3 (v/v) mixture of methanol and acetone to the thawed cell pellet.

    • Vortex vigorously for 15-20 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and repeat the extraction on the pellet.

  • Purification and Analysis:

    • Proceed with solvent evaporation and purification as described in Protocol 1.

Visualizations

Sarcinaxanthin_Extraction_Workflow cluster_cultivation Cultivation & Harvest cluster_lysis Cell Lysis cluster_extraction Extraction & Purification Cultivation Bacterial Cultivation Harvest Cell Harvesting (Centrifugation) Cultivation->Harvest Lysis Cell Disruption Harvest->Lysis Cell Pellet Solvent_Extraction Solvent Extraction Lysis->Solvent_Extraction Cell Lysate Purification Purification Solvent_Extraction->Purification Analysis Analysis (HPLC/Spectrophotometry) Solvent_Extraction->Analysis Crude Extract Purification->Analysis

Caption: General workflow for this compound extraction from bacteria.

Troubleshooting_Low_Yield cluster_cultivation Cultivation Issues cluster_lysis Lysis Inefficiency cluster_extraction Extraction Problems Start Low this compound Yield Check_Growth Verify Optimal Growth Conditions (Phase, Medium, pH, Temp) Start->Check_Growth Check_Lysis Assess Cell Disruption Efficiency (Enzyme activity, Physical methods) Start->Check_Lysis Check_Extraction Review Extraction Protocol (Solvent choice, Volume, Repetitions) Start->Check_Extraction

References

Technical Support Center: Enhancing Sarcinaxanthin Production through Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the metabolic engineering of microorganisms for increased sarcinaxanthin yield.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments, providing potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
1. Low or No this compound Production Inefficient precursor supply: The native methylerythritol 4-phosphate (MEP) pathway in E. coli may not produce sufficient farnesyl pyrophosphate (FPP) and lycopene.[1]- Overexpress key enzymes of the MEP pathway: Increase the expression of genes such as dxs (1-deoxy-D-xylulose-5-phosphate synthase) to enhance the overall flux. - Introduce a heterologous mevalonate (MVA) pathway: This can supplement the precursor pool. - Co-express a lycopene synthesis cassette: Use a high-efficiency lycopene production plasmid, such as pAC-LYC, to ensure sufficient substrate for the C50 pathway enzymes.[1]
Suboptimal expression of this compound biosynthesis genes (crtE2, crtYg, crtYh): Codon usage, promoter strength, or plasmid copy number may be inadequate.- Codon-optimize the genes: Adapt the codon usage of the Micrococcus luteus genes for optimal expression in the chosen host (e.g., E. coli). - Test different promoters and plasmids: Use a range of promoter strengths and plasmid copy numbers to balance enzyme expression and metabolic burden.
Poor activity of C50 carotenoid enzymes: The C50 carotenoid elongase (CrtE2) and cyclases (CrtYg, CrtYh) are membrane-associated, and their proper folding and function can be challenging in a heterologous host.- Optimize cultivation temperature: Lowering the temperature (e.g., to 20-30°C) after induction can improve protein folding. - Co-express molecular chaperones: Chaperones can assist in the correct folding of heterologously expressed proteins. - Use engineered host strains: Strains like Lemo21(DE3) allow for tunable expression, which can be beneficial for membrane protein production.
2. Accumulation of Lycopene (Red Colony Color) Inefficient conversion of lycopene to C50 carotenoids: The downstream enzymes (CrtE2, CrtYg, CrtYh) may be the bottleneck.- Increase the expression of crtE2, crtYg, and crtYh: Use stronger promoters or higher copy number plasmids for these genes relative to the lycopene synthesis genes. - Verify enzyme activity: Ensure that the expressed enzymes are active through in vitro assays or by analyzing cell extracts for intermediate products.
3. Accumulation of Intermediates (e.g., Nonaflavuxanthin, Flavuxanthin) Imbalanced enzyme activity in the C50 pathway: The activity of CrtE2 might be higher than that of CrtYg/Yh, or the two cyclase subunits may not be functioning optimally together.- Modulate the relative expression levels: Fine-tune the expression of crtE2, crtYg, and crtYh using a library of promoters with varying strengths. - Ensure proper assembly of the cyclase: CrtYg and CrtYh function as a complex; ensure their coordinated expression.
4. Poor Cell Growth After Induction Metabolic burden: High-level expression of the this compound pathway can divert resources from essential cellular processes.- Use lower induction levels: Decrease the concentration of the inducer (e.g., IPTG, m-toluic acid). - Optimize induction time: Induce expression at a later stage of cell growth (mid- to late-log phase). - Switch to a weaker promoter or lower copy number plasmid.
Toxicity of intermediates: Accumulation of certain metabolic intermediates can be toxic to the host cells.- Identify and quantify accumulated intermediates: Use HPLC or LC-MS to determine which compounds are building up. - Address the bottleneck: Enhance the activity of the downstream enzyme to convert the toxic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway for this compound?

A1: this compound biosynthesis in Micrococcus luteus begins with the central isoprenoid precursor, farnesyl pyrophosphate (FPP). FPP is converted to the C40 carotenoid lycopene by the enzymes CrtE, CrtB, and CrtI. Lycopene is then elongated and cyclized in a series of steps to form this compound. The key genes involved are crtE (GGPP synthase), crtB (phytoene synthase), crtI (phytoene desaturase), crtE2 (lycopene elongase), crtYg and crtYh (C50 carotenoid γ-cyclase), and crtX (glucosyltransferase for glucosylation of this compound).[1][2][3]

Q2: Which host organism is best for heterologous production of this compound?

A2: Escherichia coli is a commonly used host for heterologous production of carotenoids, including this compound, due to its well-understood genetics and rapid growth.[1] However, since lycopene synthesis can be a bottleneck in E. coli, it is often necessary to co-express a lycopene biosynthesis gene cluster, for instance from Pantoea ananatis, to achieve high yields.[1] Other hosts like Saccharomyces cerevisiae are also potential candidates for carotenoid production.

Q3: How can I increase the precursor supply for this compound synthesis?

A3: Since all C50 carotenoids are derived from the C40 carotenoid lycopene, strategies to increase lycopene production are crucial.[1][2] In E. coli, the MEP pathway produces the isoprenoid building blocks. Enhancing this pathway by overexpressing rate-limiting enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (dxs) can increase the precursor pool. Additionally, redirecting central carbon metabolism towards pyruvate and glyceraldehyde-3-phosphate, the initial substrates of the MEP pathway, can be beneficial.

Q4: What are the optimal fermentation conditions for this compound production?

A4: Optimal fermentation conditions can vary depending on the host and expression system. For carotenoid production in general, factors such as temperature, pH, aeration, and media composition are critical. For this compound production in E. coli, cultivation at 30°C with agitation at 180 rpm in shake flasks has been reported.[1] The highest carotenoid abundance was typically observed after 24 to 48 hours of cultivation.[1] It is recommended to perform optimization experiments for your specific strain and setup.

Q5: How do I extract and quantify this compound from my cultures?

A5: A common method for carotenoid extraction from E. coli involves cell harvesting by centrifugation, followed by extraction with a solvent mixture like acetone/methanol.[1] The extracted pigments can then be separated and quantified using High-Performance Liquid Chromatography (HPLC) with a C30 column, which is well-suited for separating carotenoid isomers.[1] Quantification is typically done by comparing the peak area to a standard curve of a known concentration of purified this compound or a related carotenoid.

Data Presentation

Table 1: Metabolic Engineering Strategies and their Impact on this compound Yield in E. coli

Strain/Genetic ModificationHostKey Engineering StrategyThis compound Yield (μg/g CDW)Fold IncreaseReference
E. coli expressing M. luteus NCTC2665 crtEBIE2YgYhE. coli XL1-BlueExpression of the complete gene cluster from a wild-type strain.10 - 15-[1][3]
E. coli expressing M. luteus Otnes7 crtE2YgYh in a lycopene-producing host (pAC-LYC)E. coli XL1-BlueExpression of C50 pathway genes from a high-producing marine isolate in an engineered lycopene host.up to 2,500~150x[1][2]

CDW: Cell Dry Weight

Experimental Protocols

Protocol 1: General Method for Cloning and Expression of this compound Biosynthesis Genes in E. coli
  • Gene Amplification and Plasmid Construction:

    • Amplify the this compound biosynthesis genes (crtE2, crtYg, crtYh) from the genomic DNA of Micrococcus luteus (preferably a high-yield strain like Otnes7) using PCR with primers containing appropriate restriction sites.

    • Digest the PCR products and a suitable expression vector (e.g., pJBphOx with a tunable Pm-xylS promoter) with the corresponding restriction enzymes.

    • Ligate the digested gene fragments into the vector to create the expression plasmid (e.g., pCRT-E2YgYh).

  • Transformation:

    • Transform the constructed plasmid into a competent E. coli host strain. For optimal results, use a host already engineered for high-level lycopene production (e.g., E. coli XL1-Blue containing the pAC-LYC plasmid).

  • Cultivation and Induction:

    • Inoculate a single colony of the transformed E. coli into LB medium containing the appropriate antibiotics and grow overnight at 37°C.

    • Dilute the overnight culture 1:100 into fresh medium and grow at 30°C with shaking (e.g., 180 rpm).

    • When the culture reaches an OD600 of 0.6-0.8, induce gene expression by adding the appropriate inducer (e.g., 0.5 mM m-toluic acid for the Pm-xylS promoter).

  • Harvesting:

    • Continue to cultivate the cells for 24-48 hours post-induction.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

Protocol 2: Extraction and Quantification of this compound
  • Cell Lysis and Extraction:

    • Wash the harvested cell pellet with distilled water and re-centrifuge.

    • Resuspend the pellet in acetone and vortex vigorously.

    • Add an equal volume of methanol and continue to vortex until the cell debris turns white.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the carotenoids.

    • Repeat the extraction process until the pellet is colorless.

  • Phase Separation (if necessary):

    • Combine the supernatants and add an equal volume of diethyl ether and water.

    • Mix gently and allow the phases to separate. The carotenoids will be in the upper ether phase.

    • Collect the ether phase and evaporate to dryness under a stream of nitrogen.

  • Quantification:

    • Resuspend the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of methanol, acetonitrile, and dichloromethane).

    • Filter the sample through a 0.22 µm filter.

    • Inject the sample into an HPLC system equipped with a C30 reverse-phase column and a photodiode array (PDA) detector.

    • Separate the carotenoids using a suitable gradient elution program.

    • Identify the this compound peak based on its retention time and absorption spectrum (λmax ≈ 416, 440, 470 nm).

    • Quantify the amount of this compound by comparing the peak area to a standard curve.

Visualizations

Sarcinaxanthin_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene (C40) Phytoene->Lycopene CrtI Nonaflavuxanthin Nonaflavuxanthin (C45) Lycopene->Nonaflavuxanthin CrtE2 Flavuxanthin Flavuxanthin (C50) Nonaflavuxanthin->Flavuxanthin CrtE2 This compound This compound (C50) Flavuxanthin->this compound CrtYg + CrtYh Sarcinaxanthin_Glucoside This compound Glucoside This compound->Sarcinaxanthin_Glucoside CrtX

Caption: this compound biosynthesis pathway from FPP.

Troubleshooting_Workflow Start Start: Low this compound Yield CheckPrecursor Analyze Precursors (Lycopene Accumulation?) Start->CheckPrecursor CheckGrowth Check Cell Growth and Viability CheckPrecursor->CheckGrowth No (Lycopene low) OptimizePrecursor Enhance Precursor Supply: - Overexpress MEP pathway genes - Add MVA pathway - Use pAC-LYC CheckPrecursor->OptimizePrecursor Yes (Lycopene high) CheckIntermediates Analyze Intermediates (LC-MS/HPLC) CheckGrowth->CheckIntermediates Good Growth ReduceBurden Reduce Metabolic Burden: - Lower inducer concentration - Weaker promoter/plasmid - Optimize induction time CheckGrowth->ReduceBurden Poor Growth OptimizeExpression Optimize C50 Gene Expression: - Codon optimization - Promoter tuning - Lower temperature CheckIntermediates->OptimizeExpression No Intermediates BalancePathway Balance C50 Pathway Enzymes: - Fine-tune relative expression of  CrtE2, CrtYg, CrtYh CheckIntermediates->BalancePathway Intermediates Accumulate OptimizePrecursor->CheckGrowth End Improved Yield OptimizeExpression->End ReduceBurden->CheckIntermediates BalancePathway->End

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Overcoming Low Yield in Heterologous Sarcinaxanthin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in heterologous sarcinaxanthin production.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production in heterologous hosts like Escherichia coli.

Problem 1: Very low or no colored colonies/pellet after induction.

Potential CauseSuggested Solution
Inefficient Precursor Supply: The host's native metabolic pathway produces insufficient farnesyl pyrophosphate (FPP) or lycopene, which are precursors for this compound.- Engineer the host for high-level lycopene production. This can be achieved by overexpressing genes from the MEP pathway (e.g., dxs, dxr, ispA, idi) in E. coli. - Co-transform with a lycopene-producing plasmid. Use a compatible plasmid that expresses the necessary genes (crtE, crtB, crtI) to provide a steady supply of lycopene.
Inefficient this compound Biosynthesis Genes: The codon usage of the Micrococcus luteus genes (crtE2, crtYg, crtYh, crtX) may not be optimal for the expression host.- Codon-optimize the this compound gene cluster for your specific expression host (e.g., E. coli K-12).
Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG, m-toluate) may be too high, causing metabolic burden, or too low, resulting in insufficient gene expression.[1][2]- Perform an inducer concentration titration. Test a range of inducer concentrations (e.g., 0.05 mM to 1 mM IPTG) to find the optimal level for this compound production.[1][2]
Poor Gene Expression: The promoter strength may be inadequate, or the plasmid copy number may be too low.- Use a stronger, tightly regulated promoter. The T7 promoter is a common choice for high-level expression in E. coli.[3] - Utilize a high-copy-number plasmid for the this compound biosynthesis genes.
Incorrect Gene Assembly or Plasmid Construction: Errors during cloning can lead to non-functional enzymes.- Verify the plasmid sequence through Sanger sequencing. - Ensure the correct gene order in the operon, which can influence expression levels.[4]

Problem 2: Accumulation of colored intermediates (e.g., lycopene), but low final this compound yield.

Potential CauseSuggested Solution
Bottleneck at the Lycopene Elongase Step: The CrtE2 enzyme may be inefficient at converting lycopene to its C50 backbone.- Increase the expression level of crtE2 relative to the other this compound genes. This can be achieved by using a stronger ribosome binding site (RBS) or by placing it earlier in the operon.
Inefficient Cyclization: The CrtYg and CrtYh cyclase subunits may not be functioning optimally.- Ensure both crtYg and crtYh are expressed. These two genes are essential for the cyclization of the C50 backbone. - Consider using genes from a high-producing strain. Genes from the marine M. luteus isolate Otnes7 have been shown to be more efficient than those from the NCTC2665 strain.[1][5][6][7][8]
Suboptimal Culture Conditions: Temperature, pH, and aeration can significantly impact enzyme activity and overall yield.- Optimize fermentation parameters. Test different temperatures (e.g., 25-37°C), pH levels, and shaking speeds to find the optimal conditions for your engineered strain.

Frequently Asked Questions (FAQs)

Q1: What is the basic biosynthetic pathway for this compound?

A1: The heterologous production of this compound in a host like E. coli typically starts from the central metabolite farnesyl pyrophosphate (FPP). The pathway involves the conversion of FPP to the C40 carotenoid lycopene, which is then elongated and cyclized to form the C50 carotenoid this compound. A final glucosylation step can also occur. The key enzymes and their functions are outlined below.[1][5][6]

Sarcinaxanthin_Pathway

Q2: Which E. coli host strain is best for this compound production?

A2: Several E. coli strains can be used, and the optimal choice may depend on the specific expression system. Strains like DH5α, JM109, and SURE have been successfully used for producing other carotenoids and are good starting points.[6] For systems using the T7 promoter, BL21(DE3) and its derivatives are necessary. It is recommended to test several strains to identify the best performer for your specific constructs.[6]

Q3: How can I identify the metabolic bottleneck in my engineered strain?

A3: Identifying bottlenecks is crucial for optimizing yield. Here are two common approaches:

  • Metabolite Analysis: Extract and quantify the carotenoids from your engineered strain using HPLC or LC-MS.[5][7] The accumulation of a specific intermediate (e.g., lycopene) points to a bottleneck in the subsequent enzymatic step.

  • Adjustable Promoter System: Place the this compound biosynthesis genes under the control of an inducible promoter with a titratable response (e.g., the Pm/xylS system). By varying the inducer concentration, you can modulate the expression level of the pathway genes and observe the effect on intermediate accumulation and final product yield, thereby identifying the rate-limiting step.[2]

Bottleneck_Identification

Quantitative Data Summary

The following tables summarize reported yields of this compound and related precursors in engineered E. coli.

Table 1: this compound Production in Engineered E. coli

Host StrainGenetic ModificationThis compound YieldReference
E. coli (lycopene producer)Expressing crtE2, crtYg, crtYh from M. luteus Otnes7Up to 2.5 mg/g cell dry weight[1][5][7][8]
E. coli (lycopene producer)Expressing crtE2, crtYg, crtYh from M. luteus NCTC2665~2.3 mg/g cell dry weight (98% of total carotenoids)[6]
E. coliExpressing full this compound cluster (crtE,B,I,E2,Yg,Yh,X) from M. luteus NCTC266510-15 µg/g cell dry weight[1][6]

Table 2: Lycopene Production in Engineered E. coli (A Key Precursor)

Host StrainGenetic ModificationLycopene Titer (mg/L)Reference
E. coli MG1655Overexpression of crtI, crtE, crtB, dxs, dxr, ispA, idi1595[8]
E. coli DH5αOverexpression of crtI, crtE, crtB, dxs, dxr, ispA, idi~141 (in initial screen)[8]

Key Experimental Protocols

Protocol 1: Carotenoid Extraction from E. coli

This protocol provides a general guideline for extracting carotenoids for subsequent analysis.[5][7]

  • Cell Harvesting: Pellet 1-5 mL of your E. coli culture by centrifugation (e.g., 5,000 x g for 10 min).

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in 1 mL of methanol.

    • Add 1 mL of acetone and vortex vigorously for 20 minutes to disrupt the cells and extract the pigments. Perform this step under dim light to prevent carotenoid degradation.

    • Add 1 mL of petroleum ether (or hexane) and vortex for 1 minute.

  • Phase Separation:

    • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper organic phase containing the carotenoids.

  • Drying and Reconstitution:

    • Evaporate the solvent from the organic phase under a stream of nitrogen.

    • Reconstitute the dried carotenoid extract in a known volume of a suitable solvent for HPLC/LC-MS analysis (e.g., acetone or methyl tert-butyl ether).

Protocol 2: HPLC Analysis of Carotenoids

This is a general method; parameters may need to be optimized for your specific carotenoids and HPLC system.[5][7]

  • Column: A C30 reverse-phase column is recommended for good separation of carotenoid isomers.

  • Mobile Phase: A gradient of methanol, methyl tert-butyl ether, and water is commonly used.

  • Detection: A photodiode array (PDA) detector is used to monitor the absorbance spectrum of the eluting compounds. This compound has characteristic absorption maxima.

  • Quantification: Create a standard curve using a purified this compound standard of known concentration to quantify the amount in your samples.

Experimental_Workflow

References

Technical Support Center: C50 Carotenoid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of C50 carotenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the extraction, purification, and analysis of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are C50 carotenoids, and what makes their purification challenging?

A1: C50 carotenoids are a rare class of natural pigments characterized by a 50-carbon backbone, unlike the more common C40 carotenoids.[1][2] Prominent examples include bacterioruberin, primarily found in halophilic archaea, and decaprenoxanthin, produced by bacteria like Corynebacterium glutamicum.[1][3] Their extended polyene chain and functional groups, such as hydroxyl groups, contribute to their potent antioxidant properties but also to their instability.[4]

The primary challenges in their purification stem from their inherent sensitivity to environmental factors. C50 carotenoids are susceptible to degradation from light, heat, oxygen, and acidic conditions.[5][6] This instability can lead to isomerization from the natural all-trans form to cis isomers, or even complete breakdown, resulting in low yields and impure final products.[5][7] Furthermore, they are often co-extracted with other lipids and cellular components, necessitating multi-step purification protocols to achieve high purity.[8]

Q2: What are the initial steps I should take to maximize the yield of C50 carotenoids from my microbial culture?

A2: Optimizing the initial extraction is critical for a successful purification campaign. The choice of solvent is paramount and depends on the specific C50 carotenoid and the microbial source. For bacterioruberin from halophilic archaea, polar solvents like methanol or acetone are often effective.[3] For decaprenoxanthin from Corynebacterium glutamicum, a mixture of solvents may be required.

To maximize yield, consider the following:

  • Cell Lysis: For efficient extraction from algae and other microorganisms with tough cell walls, mechanical disruption or pre-treatment is often necessary.[5]

  • Solvent Selection: A combination of a polar solvent (e.g., methanol, acetone) to penetrate the aqueous cellular environment and a non-polar solvent (e.g., hexane, petroleum ether) to dissolve the lipophilic carotenoids is a common strategy.[9]

  • Protection from Degradation: Conduct all extraction steps under dim or red light to prevent photoisomerization.[10] It is also crucial to work at low temperatures (e.g., on ice) and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5]

Q3: My purified C50 carotenoid sample is degrading quickly. How can I improve its stability?

A3: The stability of purified C50 carotenoids is a significant concern. To enhance stability:

  • Storage Conditions: Store purified samples in the dark, under an inert atmosphere (nitrogen or argon), and at low temperatures (-20°C or below).[5]

  • Solvent Choice: Dissolve the purified carotenoid in a suitable, high-purity solvent. The choice of solvent can impact stability.

  • Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), during extraction and storage can help prevent oxidative degradation.

  • Crystalline Form: The most stable form for long-term storage is crystalline.[5]

  • Lyophilization: Freeze-drying the purified sample can improve stability by removing water.[11]

Troubleshooting Guides

Issue 1: Low Yield of C50 Carotenoid After Extraction

Symptoms: The initial extract has a pale color, and subsequent quantification shows a low concentration of the target C50 carotenoid.

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis - For robust microorganisms like halophiles, ensure adequate cell disruption. Consider methods like sonication, bead beating, or enzymatic lysis in addition to solvent extraction.[5]
Suboptimal Solvent System - The polarity of the extraction solvent is crucial. For polar C50 carotenoids like bacterioruberin (a xanthophyll), polar solvents like methanol or acetone are effective. For less polar carotenoids, a mixture of solvents (e.g., hexane/acetone) may be necessary.[9] Experiment with different solvent ratios to find the optimal mixture for your specific carotenoid.
Insufficient Extraction Time or Repetitions - Ensure the biomass is in contact with the solvent for an adequate duration. - Perform multiple extraction cycles with fresh solvent until the cell pellet is colorless to ensure complete recovery.
Degradation During Extraction - Work quickly and at low temperatures (4°C or on ice). - Protect the sample from light by using amber vials or wrapping containers in aluminum foil.[5] - Purge solvents with nitrogen or argon to remove dissolved oxygen.
Issue 2: Co-elution of Contaminants During Chromatographic Purification

Symptoms: During HPLC or column chromatography, peaks of impurities overlap with the peak of the target C50 carotenoid, leading to an impure final product.

Potential Cause Troubleshooting Steps
Presence of Other Lipids and Pigments - Saponification: This is a common step to remove interfering lipids and chlorophylls. It involves treating the extract with an alkali (e.g., potassium hydroxide) to hydrolyze fatty acid esters.[12][13] This is particularly useful for xanthophylls that may be esterified. - Pre-purification: Use a preliminary purification step, such as solid-phase extraction (SPE) or open column chromatography with a less selective stationary phase, to remove the bulk of contaminants before high-resolution chromatography.
Inadequate Chromatographic Resolution - Optimize the Mobile Phase: For reverse-phase HPLC, adjust the solvent gradient and composition. For C50 carotenoids, C30 columns often provide better resolution of isomers compared to C18 columns.[7][14] - Change the Stationary Phase: If co-elution persists, try a different type of stationary phase with a different selectivity. - Adjust Flow Rate and Temperature: Lowering the flow rate and optimizing the column temperature can improve peak separation.[15]
Peak Tailing or Fronting - This can indicate column overload or secondary interactions with the stationary phase. Try injecting a smaller sample volume. - Ensure the sample is fully dissolved in the mobile phase.

Experimental Protocols

Protocol 1: General Extraction of C50 Carotenoids from Microbial Biomass
  • Harvesting: Centrifuge the microbial culture to obtain a cell pellet. Wash the pellet with a suitable buffer to remove residual media components.

  • Cell Disruption (if necessary): For cells with resilient walls, resuspend the pellet in a small volume of buffer and perform mechanical lysis (e.g., sonication on ice).

  • Solvent Extraction:

    • Add a 10-fold volume of a suitable solvent or solvent mixture (e.g., acetone:methanol 7:3 v/v) to the cell pellet.

    • Vortex or stir vigorously for 15-20 minutes at 4°C in the dark.

    • Centrifuge to pellet the cell debris and collect the supernatant.

    • Repeat the extraction with fresh solvent until the pellet is colorless.

  • Phase Separation:

    • Combine the solvent extracts.

    • Add an equal volume of a non-polar solvent (e.g., petroleum ether or hexane) and a 0.9% NaCl solution to the extract in a separatory funnel.

    • Shake gently and allow the layers to separate. The carotenoids will partition into the upper organic phase.

    • Collect the organic phase and wash it with distilled water to remove residual polar solvents.

  • Drying and Concentration:

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at low temperature (<35°C).

  • Storage: Redissolve the crude extract in a small volume of a suitable solvent, blanket with nitrogen, and store at -20°C or lower in the dark.

Protocol 2: Saponification of C50 Carotenoid Extract

This protocol is for the removal of lipids and hydrolysis of carotenoid esters.

  • Preparation: Redissolve the crude carotenoid extract in a minimal amount of the extraction solvent.

  • Alkaline Treatment:

    • Add an equal volume of 10% (w/v) potassium hydroxide in methanol.

    • Incubate the mixture in the dark at room temperature for 2-4 hours or overnight for complete saponification. Gentle agitation can be beneficial.

    • Caution: Prolonged or harsh saponification conditions (high temperature) can lead to carotenoid degradation.[7]

  • Extraction of Non-saponifiables:

    • Add water and a non-polar solvent (e.g., diethyl ether or hexane) to the saponified mixture.

    • Mix gently and allow the phases to separate. The carotenoids will be in the upper organic layer.

    • Collect the organic layer and repeat the extraction of the aqueous layer with fresh organic solvent.

  • Washing: Combine the organic extracts and wash with distilled water until the washings are neutral (pH 7).

  • Drying and Concentration: Proceed as described in the general extraction protocol.

Data Presentation

Table 1: Comparison of Extraction Solvents for Bacterioruberin from Haloferax mediterranei

Solvent SystemBacterioruberin Yield (mg/g dry biomass)Reference
Acetone0.52[16]
Methanol0.48[16]
Chloroform:Methanol (1:1)0.65[16]

Table 2: Antioxidant Activity of Selected C50 Carotenoids

CarotenoidAntioxidant AssayActivityReference
BacterioruberinDPPH radical scavengingHigher than β-carotene[2]
ArthroxanthinDPPH radical scavenging73.4% at 100 µg/mL[2]
ArthroxanthinABTS radical scavenging76.1% at 25 µg/mL[2]

Visualizations

experimental_workflow start Microbial Culture (e.g., Halophilic Archaea) harvest Cell Harvesting (Centrifugation) start->harvest lysis Cell Lysis (Sonication/Solvent) harvest->lysis extraction Solvent Extraction (e.g., Acetone/Methanol) lysis->extraction waste Cell Debris & Aqueous Waste lysis->waste saponification Saponification (Optional) (KOH in Methanol) extraction->saponification If lipids/esters present partition Liquid-Liquid Partition (e.g., Hexane/Water) extraction->partition saponification->partition lipids Saponified Lipids saponification->lipids purification Chromatography (Column/HPLC) partition->purification analysis Analysis (UV-Vis, HPLC, MS) purification->analysis impurities Co-eluting Impurities purification->impurities end Pure C50 Carotenoid analysis->end

Caption: Workflow for the purification of C50 carotenoids.

troubleshooting_low_yield problem Problem: Low C50 Carotenoid Yield cause1 Incomplete Cell Lysis problem->cause1 cause2 Suboptimal Solvent problem->cause2 cause3 Degradation problem->cause3 solution1 Optimize Lysis Method (Sonication, Enzymes) cause1->solution1 solution2 Test Different Solvents & Ratios cause2->solution2 solution3 Work at Low Temp, Protect from Light & O2 cause3->solution3

Caption: Troubleshooting logic for low C50 carotenoid yield.

References

methods to prevent Sarcinaxanthin degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sarcinaxanthin Stability

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the handling and storage of this compound.

Frequently Asked Questions (FAQs)

  • Q1: My this compound extract is losing its characteristic yellow-orange color over time. What could be the cause?

    • A1: Color loss in this compound extracts is a primary indicator of degradation. The most common causes are exposure to light, heat, and oxygen. This compound, like other carotenoids, possesses a structure with multiple conjugated double bonds that is susceptible to oxidation and isomerization when exposed to these elements, leading to a loss of color and biological activity.

  • Q2: I need to store my purified this compound for several weeks. What is the best method to ensure its stability?

    • A2: For short- to medium-term storage, it is recommended to store purified this compound in a crystalline form or dissolved in a suitable organic solvent, such as methanol or acetone, with an added antioxidant like Butylated Hydroxytoluene (BHT) (0.05%).[1] Storage should be at low temperatures, preferably -20°C or below, in an amber-colored vial to protect from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.

  • Q3: Can I store this compound-producing bacterial pellets (Micrococcus luteus) for later extraction? If so, how?

    • A3: Yes, you can store bacterial pellets. For optimal preservation of this compound within the cells, it is best to store the cell pellets frozen at -20°C or, for longer-term storage, at -80°C. The pellets should be protected from light and stored in airtight containers to prevent oxidative damage. Lyophilization (freeze-drying) of the cell pellets is another excellent method for long-term preservation.

  • Q4: I am observing a rapid degradation of this compound in my experiments. What procedural steps can I take to minimize this?

    • A4: To minimize degradation during experimental procedures, it is crucial to work under subdued light and to keep samples on ice as much as possible. Use deoxygenated solvents and consider adding antioxidants like BHT to your extraction and mobile phases.[1] Avoid prolonged exposure to acidic or basic conditions, as these can also accelerate degradation.

  • Q5: Are there any specific solvents I should avoid when working with this compound?

    • A5: While this compound is soluble in various organic solvents, prolonged exposure to certain solvents, especially in the presence of light and oxygen, can accelerate degradation. It is advisable to use high-purity solvents and to minimize storage time in solution. For example, some studies on other carotenoids have shown greater degradation in solvents like cyclohexanone.

Data Presentation: Factors Affecting Carotenoid Stability

While specific quantitative data for this compound degradation is limited in publicly available literature, the following table summarizes the expected stability based on general knowledge of carotenoids. This data is intended to provide a comparative understanding of the impact of different storage conditions.

Storage ConditionTemperatureLight ExposureAtmosphereExpected this compound StabilityKey Recommendations
Optimal -20°C to -80°CDarkInert (Nitrogen/Argon)HighStore in a freezer in amber vials, purged with inert gas. Ideal for long-term storage.
Sub-optimal 4°CDarkAirModerateSuitable for short-term storage (days). Keep tightly sealed.
Poor Room Temperature (20-25°C)DarkAirLowSignificant degradation expected over a short period. Avoid for storage.
Very Poor Room Temperature (20-25°C)LightAirVery LowRapid degradation will occur. Avoid these conditions entirely.
Lyophilized 4°C to -20°CDarkVacuum SealedVery HighExcellent for long-term preservation of bacterial biomass or purified compound.
In Solution (with antioxidant) -20°CDarkInert (Nitrogen/Argon)GoodSuitable for stock solutions. Use low-actinic glassware.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

This protocol is designed to assess the stability of this compound under accelerated degradation conditions.

1. Materials:

  • Purified this compound or this compound-rich extract
  • HPLC-grade methanol or acetone
  • Butylated Hydroxytoluene (BHT)
  • Amber glass vials with screw caps
  • Temperature-controlled incubator or oven
  • Light source with controlled intensity (optional, for photostability)
  • HPLC system with a C18 or C30 column and a PDA detector

2. Sample Preparation:

  • Prepare a stock solution of this compound of known concentration in methanol or acetone. For extracts, ensure the initial concentration is determined.
  • To a set of samples, add BHT to a final concentration of 0.05% (w/v) to evaluate its protective effect.
  • Aliquot the solutions into amber glass vials. For studies involving oxygen, do not purge with inert gas. For anaerobic studies, purge the vials with nitrogen or argon before sealing.

3. Storage Conditions:

  • Thermostability: Place vials in incubators at various temperatures (e.g., 25°C, 40°C, 60°C) in the dark.
  • Photostability: Expose vials to a controlled light source at a constant temperature. Wrap control vials in aluminum foil to protect them from light.
  • Oxidative Stability: Store vials at a constant temperature with a normal atmosphere and compare with vials stored under an inert atmosphere.

4. Time Points:

  • Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and then weekly).

5. Quantification of this compound:

  • At each time point, analyze the samples by HPLC.
  • HPLC Conditions (Example):
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol, acetonitrile, and water.
  • Flow Rate: 1.0 mL/min.
  • Detection: PDA detector set at the maximum absorbance wavelength for this compound (approximately 466 nm).
  • Quantification: Calculate the concentration of this compound based on the peak area from a standard calibration curve.

6. Data Analysis:

  • Plot the percentage of this compound remaining versus time for each condition.
  • Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

Visualizations

This compound This compound Degradation Degradation (Loss of Color & Activity) This compound->Degradation leads to Light Light Exposure (UV and Visible) Light->Degradation causes Heat Elevated Temperature Heat->Degradation causes Oxygen Presence of Oxygen Oxygen->Degradation causes Prevention Prevention Methods Prevention->this compound preserves LowTemp Low Temperature Storage (-20°C to -80°C) LowTemp->Prevention InertAtmosphere Inert Atmosphere (Nitrogen/Argon) InertAtmosphere->Prevention LightProtection Protection from Light (Amber Vials/Darkness) LightProtection->Prevention Antioxidants Use of Antioxidants (e.g., BHT) Antioxidants->Prevention Encapsulation Encapsulation (Lyophilization/Spray Drying) Encapsulation->Prevention

Caption: Factors causing this compound degradation and methods for prevention.

start Start: Prepare this compound Solution aliquot Aliquot into Vials start->aliquot storage Store under Different Conditions (Temp, Light, O2) aliquot->storage sampling Sample at Time Points storage->sampling t = 0, 1, 2... hplc HPLC Analysis (Quantify this compound) sampling->hplc data Data Analysis (Degradation Kinetics) hplc->data end End: Determine Stability data->end

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Optimizing HPLC Separation of Sarcinaxanthin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of sarcinaxanthin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance to overcome common challenges in the analysis of these complex xanthophylls.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound isomers?

A1: The main challenge lies in the structural similarity of this compound isomers (cis/trans and positional isomers). These subtle differences in molecular geometry lead to very similar physicochemical properties, making their separation by conventional HPLC methods difficult. Co-elution with other carotenoids or lipid-soluble compounds present in the sample matrix is a common issue.

Q2: Which type of HPLC column is most effective for this compound isomer separation?

A2: For the separation of carotenoid isomers, including xanthophylls like this compound, C30 columns are highly recommended.[1][2][3][4] The long alkyl chain of the C30 stationary phase provides enhanced shape selectivity for hydrophobic, structurally related isomers compared to the more common C18 columns.[2][5] While C18 columns can be used, they often fail to provide adequate resolution for complex isomer mixtures.[2][6]

Q3: What mobile phase composition is typically used for the separation of xanthophyll isomers?

A3: A multi-component mobile phase is usually necessary to achieve optimal separation. Common solvent systems involve mixtures of methanol, methyl tert-butyl ether (MTBE), and water.[4][6] Acetonitrile is also frequently used in combination with other solvents.[7][8][9][10] The exact ratios and gradient elution profile will need to be optimized for your specific application and column. The addition of a small percentage of a modifier like triethylamine (TEA) can sometimes improve peak shape and recovery.[11][12]

Q4: How can I confirm the identity of this compound isomer peaks?

A4: Peak identification should be based on a combination of retention time, UV-Vis spectral data, and mass spectrometry (MS) data. A photodiode array (PDA) detector is crucial for acquiring the full UV-Vis spectrum of each eluting peak, which is characteristic for different carotenoid isomers.[1][13] For unambiguous identification, coupling the HPLC system to a mass spectrometer (HPLC-MS) is the most reliable method.[5][9][10][13]

Q5: Is sample preparation critical for good separation?

A5: Absolutely. Proper sample preparation is vital to remove interfering substances and prevent column contamination. For many biological samples, a saponification step may be necessary to hydrolyze esters and remove lipids that can interfere with the chromatographic separation.[1][12] However, it's important to be aware that saponification can potentially cause isomerization or degradation of carotenoids, so the conditions should be carefully controlled.[12][14] All samples should be filtered through a 0.45-μm filter before injection.[5][9]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of this compound isomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution / Peak Co-elution 1. Inappropriate column chemistry. 2. Mobile phase is too strong or too weak. 3. Inadequate gradient profile. 4. Column temperature is not optimal.1. Switch to a C30 column for better shape selectivity.[2][3][4] 2. Adjust the mobile phase composition. Decrease the strong solvent (e.g., MTBE) percentage for better retention and separation. 3. Optimize the gradient elution program. A shallower gradient can improve the resolution of closely eluting peaks. 4. Optimize the column temperature. Lower temperatures often improve the resolution of carotenoid isomers, though this can increase run time and backpressure.[2][15]
Peak Tailing 1. Active sites on the column packing material (silanol groups). 2. Column overload. 3. Extracolumn dead volume.1. Add a modifier like triethylamine (TEA) to the mobile phase to mask active sites. 2. Reduce the sample concentration or injection volume. 3. Check and minimize the length and diameter of all tubing between the injector, column, and detector.
Peak Fronting 1. Sample solvent is stronger than the mobile phase. 2. Column overload.1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Decrease the amount of sample injected onto the column.
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Column not properly equilibrated. 3. Fluctuations in column temperature. 4. Pump malfunction.1. Prepare the mobile phase accurately and consistently. Use a sparging system to degas solvents.[16] 2. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. 3. Use a column oven to maintain a constant temperature.[2][15] 4. Check the pump for leaks and ensure it is delivering a constant flow rate.
Low Signal Intensity / Poor Sensitivity 1. Low sample concentration. 2. Incorrect detection wavelength. 3. Sample degradation. 4. Detector lamp failure.1. Concentrate the sample before injection. 2. Set the detector to the λmax of this compound isomers (typically around 450-480 nm for similar xanthophylls).[7] 3. Protect samples from light and heat, and consider adding an antioxidant like BHT during extraction.[8] 4. Check the detector lamp's performance and replace it if necessary.
High Backpressure 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. High mobile phase viscosity. 3. Low column temperature.1. Replace the guard column. If the pressure remains high, try back-flushing the analytical column (disconnect from the detector first). 2. Optimize the mobile phase composition to reduce viscosity. 3. Increase the column temperature slightly to decrease viscosity.[15]

Experimental Protocols

Below are representative HPLC methodologies adapted for this compound isomer separation based on successful protocols for other xanthophylls.

Table 1: HPLC Systems for Carotenoid Isomer Separation

ParameterMethod A (Adapted from C30 separations)Method B (Adapted from Chiral separations)
Column C30, 5 µm, 4.6 x 250 mmChiralpak IC, 5 µm, 4.6 x 250 mm
Mobile Phase A: Methanol/Water (96:4, v/v) B: Methyl tert-butyl etherA: Methanol B: Methyl tert-butyl ether
Gradient Isocratic or gradient elution. A typical gradient might be: - 0 min: 90% A, 10% B - 20 min: 40% A, 60% B - 30 min: 40% A, 60% B - 35 min: 90% A, 10% B - 45 min: 90% A, 10% BIsocratic elution with Methanol/MTBE (90:10, v/v)
Flow Rate 1.0 mL/min1.0 - 3.0 mL/min
Column Temp. 20-25°CAmbient
Injection Vol. 10-20 µL10-20 µL
Detection PDA Detector at 450-480 nmPDA Detector at 476 nm[7]

Note: These are starting points. Optimization will be required for your specific sample and instrumentation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Solvent Extraction (e.g., Acetone/Methanol) Sample->Extraction Saponification Saponification (optional) (to remove lipids) Extraction->Saponification Filtration Filtration (0.45 µm) Saponification->Filtration Injection HPLC Injection Filtration->Injection Separation C30 Column Separation Injection->Separation Detection PDA/MS Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram PeakID Peak Identification (Retention Time, UV-Vis, MS) Chromatogram->PeakID Quantification Quantification PeakID->Quantification

Caption: General experimental workflow for HPLC analysis of this compound isomers.

troubleshooting_hplc Start Problem with HPLC Separation PoorRes Poor Resolution? Start->PoorRes PeakShape Poor Peak Shape? PoorRes->PeakShape No Sol_PoorRes1 Optimize Mobile Phase Gradient PoorRes->Sol_PoorRes1 Yes RetentionShift Retention Time Shifting? PeakShape->RetentionShift No Sol_PeakShape1 Check for Column Overload PeakShape->Sol_PeakShape1 Yes LowSignal Low Signal? RetentionShift->LowSignal No Sol_RetentionShift1 Ensure Proper Column Equilibration RetentionShift->Sol_RetentionShift1 Yes Sol_LowSignal1 Check Detector Wavelength & Lamp LowSignal->Sol_LowSignal1 Yes Sol_PoorRes2 Use C30 Column Sol_PoorRes1->Sol_PoorRes2 Sol_PoorRes3 Adjust Column Temperature Sol_PoorRes2->Sol_PoorRes3 Sol_PeakShape2 Dissolve Sample in Mobile Phase Sol_PeakShape1->Sol_PeakShape2 Sol_PeakShape3 Add Mobile Phase Modifier (TEA) Sol_PeakShape2->Sol_PeakShape3 Sol_RetentionShift2 Check Pump and Mobile Phase Prep Sol_RetentionShift1->Sol_RetentionShift2 Sol_LowSignal2 Concentrate Sample Sol_LowSignal1->Sol_LowSignal2

Caption: Troubleshooting decision tree for common HPLC issues.

References

Validation & Comparative

Sarcinaxanthin vs. Astaxanthin: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of carotenoids, astaxanthin has long been lauded for its potent antioxidant properties, earning it the moniker "the king of carotenoids." However, emerging research into other, less common carotenoids like sarcinaxanthin is beginning to shed light on their potential as powerful antioxidants. This guide provides a comprehensive comparison of the antioxidant activities of this compound and astaxanthin, drawing upon available experimental data to offer an objective overview for researchers, scientists, and drug development professionals.

Chemical Structure: The Foundation of Antioxidant Capacity

The antioxidant capabilities of both this compound and astaxanthin are intrinsically linked to their molecular structures. Both are xanthophyll carotenoids, characterized by the presence of oxygen-containing functional groups.

This compound is a C50 carotenoid, possessing a longer polyene chain with 13 conjugated double bonds. This extended system of alternating double and single bonds is crucial for delocalizing electrons and neutralizing reactive oxygen species (ROS).

Astaxanthin , a C40 carotenoid, has a shorter polyene chain with 11 conjugated double bonds. Its structure is distinguished by the presence of hydroxyl (-OH) and keto (C=O) groups on each ionone ring. These functional groups enhance its antioxidant activity and allow it to span the cell membrane, providing protection to both the lipid and aqueous layers of cells[1].

Quantitative Comparison of Antioxidant Activity

Direct comparative studies on the antioxidant activity of this compound and astaxanthin are limited. The following tables summarize the available quantitative data from key antioxidant assays. It is important to note that variations in experimental conditions across different studies can influence the results, making direct comparisons challenging.

Table 1: Singlet Oxygen (¹O₂) Quenching Activity

Singlet oxygen is a highly reactive form of oxygen that can cause significant cellular damage. The efficiency of an antioxidant in neutralizing singlet oxygen is a key measure of its protective capabilities.

CompoundIC50 Value (µM)Rate Constant (M⁻¹s⁻¹)Source
This compound 57Not Reported[2][3]
Astaxanthin Not consistently reported as IC502.15 x 10¹⁰ (all-trans)[1]
5.01 x 10¹⁰ (cis)[1]
2.3-2.5 x 10⁹ (in liposomes)[4]

Note: Lower IC50 values indicate higher antioxidant activity. A higher rate constant indicates more efficient quenching.

Table 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a common method to evaluate the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize free radicals.

CompoundIC50 ValueSource
This compound Data not available for purified compound-
Astaxanthin 17.5 ± 3.6 µg/mL[5]
15.39 µg/mL[6]
39.1 ± 1.14 ppm[7]

Note: Lower IC50 values indicate higher radical scavenging activity.

Table 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

Similar to the DPPH assay, the ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation.

CompoundIC50 ValueSource
This compound Data not available for purified compound-
Astaxanthin 7.7 ± 0.6 µg/mL[5]
20.32 µg/mL[6]

Note: Lower IC50 values indicate higher radical scavenging activity.

Cellular Antioxidant Activity (CAA)

While in vitro chemical assays provide valuable information, cell-based assays like the Cellular Antioxidant Activity (CAA) assay offer a more biologically relevant measure of antioxidant efficacy by considering cellular uptake, metabolism, and localization.

Currently, there is no published data on the cellular antioxidant activity of this compound.

For astaxanthin , studies have demonstrated its ability to protect cells from oxidative damage. For instance, in human dermal fibroblasts, astaxanthin exhibited a pronounced photoprotective effect against UVA-induced oxidative stress[8]. It has also been shown to preserve mitochondrial integrity and function under heat stress in skeletal muscle cells[9][10]. In cultured hepatocytes, astaxanthin was found to enhance glutathione concentrations and prevent lipid peroxidation[11][12].

Signaling Pathways in Antioxidant Defense

The antioxidant effects of many compounds are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes.

This compound

To date, the specific signaling pathways through which this compound may exert its antioxidant effects have not been elucidated.

Astaxanthin: The Nrf2 Signaling Pathway

Astaxanthin has been shown to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like astaxanthin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). The upregulation of these enzymes enhances the cell's capacity to neutralize ROS and protect against oxidative damage.

Astaxanthin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Astaxanthin Astaxanthin Keap1_Nrf2 Keap1-Nrf2 Complex Astaxanthin->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Enzymes Upregulates transcription Cellular_Protection Enhanced Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Figure 1. Astaxanthin-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are generalized protocols for the key antioxidant assays mentioned.

Singlet Oxygen Quenching Assay

This assay measures the ability of an antioxidant to quench singlet oxygen, often generated by a photosensitizer.

Singlet_Oxygen_Quenching_Workflow start Start prepare_solution Prepare reaction mixture: - Photosensitizer (e.g., Rose Bengal) - Singlet oxygen trap (e.g., DPBF) - Solvent start->prepare_solution add_antioxidant Add antioxidant (this compound or Astaxanthin) at various concentrations prepare_solution->add_antioxidant irradiate Irradiate with light of specific wavelength to generate singlet oxygen add_antioxidant->irradiate measure_absorbance Monitor the decrease in absorbance of the trap (e.g., DPBF at 410 nm) over time irradiate->measure_absorbance calculate Calculate the quenching rate constant or IC50 value measure_absorbance->calculate end End calculate->end

Figure 2. General workflow for a singlet oxygen quenching assay.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the reduction of the stable DPPH radical by an antioxidant.

DPPH_Assay_Workflow start Start prepare_dpph Prepare a methanolic solution of DPPH radical start->prepare_dpph prepare_samples Prepare antioxidant solutions (this compound or Astaxanthin) at various concentrations start->prepare_samples mix Mix DPPH solution with antioxidant solution prepare_dpph->mix prepare_samples->mix incubate Incubate in the dark at room temperature (e.g., 30 minutes) mix->incubate measure_absorbance Measure the absorbance at ~517 nm incubate->measure_absorbance calculate Calculate the percentage of radical scavenging activity and determine the IC50 value measure_absorbance->calculate end End calculate->end

Figure 3. General workflow for the DPPH radical scavenging assay.

ABTS Radical Scavenging Assay

This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant.

ABTS_Assay_Workflow start Start generate_abts Generate ABTS radical cation by reacting ABTS with potassium persulfate start->generate_abts prepare_samples Prepare antioxidant solutions (this compound or Astaxanthin) at various concentrations start->prepare_samples mix Mix ABTS radical solution with antioxidant solution generate_abts->mix prepare_samples->mix incubate Incubate at room temperature (e.g., 6 minutes) mix->incubate measure_absorbance Measure the absorbance at ~734 nm incubate->measure_absorbance calculate Calculate the percentage of radical scavenging activity and determine the IC50 value measure_absorbance->calculate end End calculate->end

Figure 4. General workflow for the ABTS radical scavenging assay.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of antioxidants to prevent the formation of a fluorescent probe by peroxyl radicals within cells.

CAA_Assay_Workflow start Start seed_cells Seed cells (e.g., HepG2) in a microplate start->seed_cells load_probe Load cells with a fluorescent probe (e.g., DCFH-DA) seed_cells->load_probe add_antioxidant Treat cells with antioxidant (this compound or Astaxanthin) at various concentrations load_probe->add_antioxidant induce_stress Induce oxidative stress with a peroxyl radical generator (e.g., AAPH) add_antioxidant->induce_stress measure_fluorescence Measure fluorescence intensity over time induce_stress->measure_fluorescence calculate Calculate the CAA value, often expressed as quercetin equivalents measure_fluorescence->calculate end End calculate->end

Figure 5. General workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

The available evidence strongly supports the potent antioxidant activity of astaxanthin, with substantial data from various in vitro and cell-based assays, as well as an established mechanism of action involving the Nrf2 signaling pathway.

This compound, a C50 carotenoid, shows promise as a significant antioxidant, particularly in singlet oxygen quenching. However, a comprehensive understanding of its antioxidant potential is currently hampered by the limited availability of quantitative data from standardized assays such as DPPH and ABTS, and a complete lack of information on its cellular antioxidant activity and underlying signaling pathways.

For researchers and drug development professionals, astaxanthin remains a well-characterized and powerful antioxidant. This compound represents an intriguing but less-defined alternative. Further research, including direct comparative studies under standardized conditions, is imperative to fully elucidate the antioxidant capabilities of this compound and to accurately position it relative to established antioxidants like astaxanthin.

References

A Comparative Analysis of the Biological Effects of C50 Carotenoids: Decaprenoxanthin, Sarcinaxanthin, and Bacterioruberin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of three prominent C50 carotenoids: decaprenoxanthin, sarcinaxanthin, and bacterioruberin. C50 carotenoids, characterized by their 50-carbon backbone, are a class of tetraterpenoids that have garnered significant interest for their potent biological activities, often surpassing their C40 counterparts. This document summarizes their antioxidative, anti-inflammatory, and anti-cancer properties, supported by available experimental data. Detailed methodologies for key experiments are also provided to facilitate further research.

I. Comparative Analysis of Biological Effects

C50 carotenoids exhibit a range of biological activities primarily attributed to their unique chemical structures, particularly the extended system of conjugated double bonds which contributes to their superior antioxidant capacity.[1] While research into this specific class of carotenoids is ongoing, preliminary data highlights their potential in various therapeutic areas.

Antioxidant Activity

The antioxidant capacity of carotenoids is a key determinant of their protective effects against oxidative stress-related diseases. C50 carotenoids, with their longer polyene chain, are theoretically more potent antioxidants than C40 carotenoids.

Table 1: Comparative Antioxidant Activity of C50 Carotenoids

CarotenoidAssayIC50 ValueSource OrganismReference
This compound Singlet Oxygen Quenching57 µMMicrococcus yunnanensis[2]
Decaprenoxanthin -Data not availableCorynebacterium glutamicum-
Bacterioruberin DPPH Radical Scavenging4.81 µg/mL (EC50)Haloferax volcanii[3]
ABTS Radical Scavenging0.85 µg/mLHalococcus morrhuae[4]
ABTS Radical Scavenging0.84 µg/mLHalobacterium salinarum[4]

Note: Direct comparison of IC50/EC50 values should be made with caution due to variations in experimental conditions.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Carotenoids can modulate inflammatory pathways, primarily by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[5] While the anti-inflammatory properties of carotenoids, in general, are well-documented, specific comparative data for C50 carotenoids is limited.

Table 2: Comparative Anti-inflammatory Activity of C50 Carotenoids

CarotenoidTarget/AssayEffectReference
This compound -Data not available-
Decaprenoxanthin -Data not available-
Bacterioruberin GeneralExhibits anti-inflammatory effects[6]

Further research is required to quantify and compare the anti-inflammatory potency of these C50 carotenoids.

Anti-cancer Activity

The potential of carotenoids to inhibit cancer cell growth and induce apoptosis is a significant area of research. Their mechanisms of action include scavenging reactive oxygen species (ROS) within cancer cells and modulating signaling pathways involved in cell proliferation and death.[7]

Table 3: Comparative Anti-cancer Activity of C50 Carotenoids

CarotenoidCell LineAssayIC50/EC50 ValueReference
This compound --Data not available-
Decaprenoxanthin --Data not available-
Bacterioruberin Myeloid leukemia (K562)MTT Assay (48h)31.10 ± 1.16 µg/ml[7]
Myeloid leukemia (THP1)MTT Assay (48h)19.61 ± 1.08 µg/ml[7]
Breast cancer (MCF-7)Cytotoxicity0.0625 mg/mL[8]
Hepatoma (HepG2)Viability-[4]

Bacterioruberin has demonstrated selective cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent.[4][7][8]

II. Experimental Protocols

Detailed methodologies for key assays are provided below to ensure reproducibility and facilitate comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[9][10]

  • Reagents:

    • DPPH solution (0.1 mM in methanol or ethanol)

    • Test compound (C50 carotenoid) at various concentrations

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Methanol or ethanol (spectrophotometric grade)

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well plate or cuvettes, add a defined volume of each sample dilution.

    • Add an equal volume of the DPPH working solution to each well/cuvette and mix thoroughly.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A blank containing only the solvent and DPPH solution is also measured.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.[5][11][12]

  • Materials:

    • Human hepatocarcinoma (HepG2) cells

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

    • 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) as a peroxyl radical generator

    • Quercetin (as a standard)

    • 96-well black, clear-bottom tissue culture plates

  • Procedure:

    • Seed HepG2 cells in a 96-well plate and grow to confluence.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with the test compound and DCFH-DA for a specified time.

    • Wash the cells to remove the compound and excess probe.

    • Add ABAP to induce oxidative stress.

    • Measure the fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour using a microplate reader.

  • Calculation:

    • The area under the curve (AUC) is calculated from the fluorescence kinetic data.

    • The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Results are often expressed as micromoles of quercetin equivalents.

NF-κB Luciferase Reporter Assay

This assay is used to determine the effect of a compound on the NF-κB signaling pathway.[1][13][14]

  • Materials:

    • Cells stably or transiently transfected with an NF-κB luciferase reporter construct.

    • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce NF-κB activation.

    • Test compound (C50 carotenoid).

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound.

    • Stimulate the cells with LPS or TNF-α to activate the NF-κB pathway.

    • After incubation, lyse the cells.

    • Add the luciferase assay reagent to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Analysis:

    • A decrease in luminescence in treated cells compared to stimulated, untreated cells indicates inhibition of the NF-κB pathway.

    • IC50 values can be calculated to determine the potency of the compound.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[15]

  • Materials:

    • Cell lysate from treated and untreated cells.

    • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay).

    • Assay buffer.

    • Microplate reader (spectrophotometer or fluorometer).

  • Procedure:

    • Induce apoptosis in cells by treating with the test compound.

    • Prepare cell lysates.

    • In a 96-well plate, add the cell lysate, assay buffer, and caspase-3 substrate.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm (for colorimetric assay) or fluorescence at an excitation of 380 nm and emission of 460 nm (for fluorometric assay).

  • Analysis:

    • An increase in absorbance or fluorescence in treated cells compared to untreated cells indicates an increase in caspase-3 activity and induction of apoptosis.

III. Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by carotenoids and a general experimental workflow for their biological characterization.

experimental_workflow cluster_extraction Carotenoid Extraction cluster_assays Biological Assays cluster_analysis Data Analysis Source Source Organism (e.g., Haloarchaea) Extraction Solvent Extraction Source->Extraction Purification Chromatography (HPLC) Extraction->Purification Antioxidant Antioxidant Assays (DPPH, CAA) Purification->Antioxidant AntiInflammatory Anti-inflammatory Assays (NF-κB Reporter) Purification->AntiInflammatory AntiCancer Anti-cancer Assays (MTT, Caspase-3) Purification->AntiCancer IC50 IC50/EC50 Determination Antioxidant->IC50 Pathway Signaling Pathway Analysis AntiInflammatory->Pathway AntiCancer->IC50 Comparison Comparative Analysis IC50->Comparison Pathway->Comparison

Caption: General experimental workflow for C50 carotenoid analysis.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C50 C50 Carotenoid Keap1 Keap1 C50->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes -SH groups Nrf2 Nrf2 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Release ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Gene Expression ARE->Antioxidant_Genes Activates

Caption: Nrf2 signaling pathway activation by C50 carotenoids.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C50 C50 Carotenoid IKK IKK C50->IKK Inhibits Stimuli Inflammatory Stimuli (LPS, TNF-α) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Degradation NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB Release DNA DNA NFkB_n->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Activates

Caption: NF-κB signaling pathway inhibition by C50 carotenoids.

Apoptosis_Pathway C50 C50 Carotenoid (e.g., Bacterioruberin) CancerCell Cancer Cell C50->CancerCell ROS ↑ ROS CancerCell->ROS Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by C50 carotenoids.

References

A Comparative Guide to the Biosynthesis of Sarcinaxanthin and Decaprenoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biosynthetic pathways of two prominent C50 carotenoids: sarcinaxanthin and decaprenoxanthin. The information presented is supported by experimental data to aid researchers in understanding the nuances of their production and to inform metabolic engineering strategies.

Introduction

This compound and decaprenoxanthin are yellow C50 carotenoid pigments produced by various bacteria. These molecules are of significant interest due to their potent antioxidant properties and potential applications in the pharmaceutical, nutraceutical, and cosmetic industries. While both share a common C40 precursor, lycopene, their biosynthetic pathways diverge, leading to structurally distinct cyclic end-products. This compound is characterized by its γ-cyclic end groups, whereas decaprenoxanthin possesses ε-cyclic end groups. Understanding the enzymatic machinery responsible for this divergence is crucial for the targeted production of these valuable compounds.

Biosynthetic Pathways: A Side-by-Side Comparison

The biosynthesis of both this compound and decaprenoxanthin originates from the central isoprenoid pathway, proceeding through the formation of the C40 carotenoid, lycopene. From lycopene, the pathways diverge in the critical elongation and cyclization steps.

Common Precursor Pathway: From Farnesyl Pyrophosphate (FPP) to Lycopene

The initial stages of biosynthesis are conserved for both carotenoids, starting from the C15 precursor Farnesyl Pyrophosphate (FPP).[1][2] The synthesis of lycopene is catalyzed by a series of enzymes encoded by the crt gene cluster.

  • Geranylgeranyl pyrophosphate synthase (CrtE): Catalyzes the formation of C20 geranylgeranyl pyrophosphate (GGPP) from FPP and isopentenyl pyrophosphate (IPP).[1][3]

  • Phytoene synthase (CrtB): Mediates the condensation of two GGPP molecules to form the first C40 carotenoid, phytoene.[1][3]

  • Phytoene desaturase (CrtI): Introduces a series of double bonds into the phytoene backbone to yield the red-colored lycopene.[1][3]

Divergent Pathways: Elongation and Cyclization

The key differences between this compound and decaprenoxanthin biosynthesis lie in the enzymes that extend the C40 lycopene backbone and subsequently cyclize the ends of the resulting C50 molecule.

Table 1: Comparison of Key Biosynthetic Steps and Enzymes

Step This compound Biosynthesis Decaprenoxanthin Biosynthesis Key Enzyme(s) Gene(s) Organism Example
Elongation Lycopene is elongated to the acyclic C50 carotenoid, flavuxanthin.[1][4]Lycopene is elongated to the acyclic C50 carotenoid, flavuxanthin.[3][5]Lycopene elongasecrtE2 (in M. luteus)Micrococcus luteus
Lycopene elongasecrtEb (in C. glutamicum)Corynebacterium glutamicum
Cyclization Flavuxanthin is converted to the γ-cyclic this compound.[1][4]Flavuxanthin is converted to the ε-cyclic decaprenoxanthin.[3][5]C50 γ-cyclase (heterodimeric)crtYg, crtYhMicrococcus luteus
C50 ε-cyclase (heterodimeric)crtYe, crtYfCorynebacterium glutamicum
Glucosylation This compound can be glucosylated.[1][4]Decaprenoxanthin can be mono- or diglucosylated.[2]Glycosyl transferasecrtXMicrococcus luteus, Corynebacterium glutamicum

Quantitative Data on Heterologous Production

Metabolic engineering efforts have enabled the heterologous production of both this compound and decaprenoxanthin in host organisms like Escherichia coli and Corynebacterium glutamicum. The yields obtained provide insights into the efficiency of these pathways.

Table 2: Heterologous Production of this compound and Decaprenoxanthin

Product Host Organism Expressed Genes Production Titer Reference
This compoundE. coli (lycopene-producing)crtE2, crtYg, crtYh from M. luteus Otnes7Up to 2.5 mg/g cell dry weight[1][4]
This compoundE. coli (FPP-producing)crtE, crtB, crtI, crtE2, crtYg, crtYh from M. luteus NCTC266510-15 µg/g cell dry weight[2]
DecaprenoxanthinC. glutamicum (engineered)Overexpression of crtE, crtB, crtI, crtEb, crtYe, crtYf20-fold increase over wild-type[5]
Lycopene (precursor)C. glutamicum ΔcrtEbOverexpression of crtE, crtB, crtI2.4 ± 0.3 mg/g cell dry weight[6]

Experimental Protocols

The following sections detail the general methodologies employed in the study of this compound and decaprenoxanthin biosynthesis.

Gene Cloning and Expression Vector Construction
  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the source organism (e.g., Micrococcus luteus, Corynebacterium glutamicum) using standard protocols.

  • PCR Amplification: Amplify the target biosynthetic genes (crtE, crtB, crtI, crtE2/crtEb, crtYg/crtYe, crtYh/crtYf, crtX) using high-fidelity DNA polymerase and specific primers designed with appropriate restriction sites for cloning.

  • Vector Ligation: Digest both the PCR products and the chosen expression vector (e.g., pET-28a for E. coli, pVWEx1 for C. glutamicum) with the corresponding restriction enzymes. Ligate the digested gene fragments into the linearized vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a competent cloning host (e.g., E. coli DH5α) for plasmid propagation.

  • Sequence Verification: Verify the sequence of the cloned genes by Sanger sequencing to ensure the absence of mutations.

  • Expression Host Transformation: Transform the verified expression plasmids into the desired production host (E. coli or C. glutamicum).

Heterologous Production and Carotenoid Extraction
  • Cultivation: Grow the recombinant host cells in a suitable medium (e.g., LB for E. coli, BHI for C. glutamicum) supplemented with the appropriate antibiotic for plasmid maintenance.

  • Induction: Induce gene expression at the optimal growth phase (e.g., mid-log phase) with a suitable inducer (e.g., IPTG for lac-based promoters).

  • Cell Harvesting: After a defined period of incubation, harvest the cells by centrifugation.

  • Carotenoid Extraction: Wash the cell pellet with a suitable buffer. Extract the carotenoids by resuspending the cells in an organic solvent mixture, typically acetone/methanol, and incubating with agitation.

  • Phase Separation and Drying: Add a non-polar solvent (e.g., petroleum ether or diethyl ether) and a saline solution to the extract to facilitate phase separation. Collect the upper organic phase containing the carotenoids and dry it under a stream of nitrogen.

Carotenoid Analysis
  • High-Performance Liquid Chromatography (HPLC): Resuspend the dried carotenoid extract in a suitable solvent (e.g., acetone) and analyze the composition by HPLC using a C18 or C30 reverse-phase column. Use a diode array detector to monitor the absorbance at the characteristic wavelengths for carotenoids (typically around 450-500 nm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification and structural confirmation, couple the HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns can confirm the identity of the carotenoids.

  • Nuclear Magnetic Resonance (NMR): For novel or structurally complex carotenoids, purification by preparative HPLC followed by 1D and 2D NMR spectroscopy is required for complete structure elucidation.

Visualizing the Biosynthetic Pathways

The following diagrams illustrate the biochemical transformations in the this compound and decaprenoxanthin biosynthetic pathways.

Sarcinaxanthin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI Flavuxanthin Flavuxanthin Lycopene->Flavuxanthin CrtE2 This compound This compound Flavuxanthin->this compound CrtYg, CrtYh

Caption: Biosynthetic pathway of this compound.

Decaprenoxanthin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI Flavuxanthin Flavuxanthin Lycopene->Flavuxanthin CrtEb Decaprenoxanthin Decaprenoxanthin Flavuxanthin->Decaprenoxanthin CrtYe, CrtYf

Caption: Biosynthetic pathway of decaprenoxanthin.

Conclusion

The biosynthesis of this compound and decaprenoxanthin presents a fascinating example of how subtle differences in enzymatic machinery can lead to the production of structurally diverse natural products. The key determinants for the final product are the specific lycopene elongase and, most critically, the heterodimeric C50 carotenoid cyclases. The successful heterologous production of these compounds in tractable hosts opens up avenues for their large-scale production and further investigation into their biological activities and potential therapeutic applications. This guide provides a foundational understanding for researchers aiming to explore and engineer these valuable biosynthetic pathways.

References

No In Vivo Bioavailability Data Currently Available for Sarcinaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a notable absence of in vivo studies on the bioavailability of the C50 carotenoid, sarcinaxanthin. Despite its structural similarity to other well-researched xanthophylls, such as astaxanthin, and its production by microorganisms like Micrococcus luteus, research into its absorption, distribution, metabolism, and excretion in living organisms appears to be a nascent field.

Currently, the body of research on this compound is primarily concentrated on its biosynthetic pathways and methods for its production in microbial systems.[1][2] While some studies have characterized its chemical structure and explored its antioxidative properties in vitro, these investigations do not provide the necessary data to understand its behavior within a biological system.[3][4][5]

This lack of in vivo pharmacokinetic data means that key parameters essential for a bioavailability comparison guide—such as plasma concentration-time profiles, peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and area under the curve (AUC)—have not been established for this compound. Consequently, a comparison with other carotenoids or different formulations is not feasible at this time.

For researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, this represents a significant knowledge gap. Future research, including animal model and human clinical studies, will be imperative to elucidate the pharmacokinetic profile of this compound and to begin to understand its potential health benefits and applications.

Due to the absence of the requisite experimental data, the creation of a detailed comparison guide with quantitative data tables, experimental protocols, and workflow visualizations on the in vivo bioavailability of this compound cannot be fulfilled at this time. Professionals in the field are encouraged to consult the existing literature on carotenoid bioavailability in general to inform the design of future studies on this compound.

References

A Comparative Analysis of the Antioxidant Activity of Sarcinaxanthin Glucosides Versus Their Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

TOKYO, Japan – A comparative analysis of the antioxidant properties of sarcinaxanthin and its glucosylated derivatives reveals noteworthy differences in their efficacy in quenching singlet oxygen. This guide provides researchers, scientists, and drug development professionals with a concise summary of the available experimental data, detailed methodologies, and a structural comparison of these C₅₀ carotenoids.

Quantitative Data Summary

The antioxidant activities of this compound, this compound monoglucoside, and this compound diglucoside were evaluated using a singlet oxygen (¹O₂) quenching model. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the antioxidant required to inhibit 50% of the singlet oxygen, are presented in Table 1. Lower IC₅₀ values indicate higher antioxidant activity.

CompoundMolecular FormulaIC₅₀ (µM)[1]
This compound (Aglycone)C₅₀H₇₂O₂57
This compound MonoglucosideC₅₆H₈₂O₇54
This compound DiglucosideC₆₂H₉₂O₁₂74
Table 1: Antioxidant Activity of this compound and its Glucosides in a Singlet Oxygen Quenching Model.

The data indicates that this compound monoglucoside exhibits the most potent singlet oxygen quenching activity, slightly surpassing its aglycone, this compound.[1] Conversely, the addition of a second glucose moiety in this compound diglucoside leads to a noticeable decrease in antioxidant efficacy compared to both the aglycone and the monoglucoside.[1]

Experimental Protocols

The following is a detailed methodology for the singlet oxygen quenching assay used to determine the IC₅₀ values.

Singlet Oxygen Quenching Assay

This assay measures the ability of a compound to quench singlet oxygen, a highly reactive oxygen species.

Materials:

  • This compound, this compound monoglucoside, and this compound diglucoside (isolated from Micrococcus yunnanensis strain AOY-1)

  • Pyranine (8-hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt)

  • 6-Palmitoyl-2-(trichloromethyl)-3-cyano-4-oxo-4H-chromene (PCCP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

  • Spectrofluorometer

Procedure:

  • A stock solution of pyranine (10 mM) is prepared in PBS.

  • Stock solutions of the test carotenoids (this compound and its glucosides) are prepared in ethanol.

  • The reaction mixture is prepared in a quartz cuvette containing pyranine (final concentration 50 µM) and the test carotenoid at various concentrations in PBS.

  • Singlet oxygen is generated by the thermal decomposition of PCCP. PCCP is added to the reaction mixture to a final concentration of 10 µM.

  • The fluorescence of pyranine is monitored at an excitation wavelength of 450 nm and an emission wavelength of 515 nm.

  • The rate of fluorescence decay is measured. The quenching of singlet oxygen by the carotenoid reduces the rate of pyranine oxidation, thus slowing the fluorescence decay.

  • The IC₅₀ value is calculated as the concentration of the carotenoid that causes a 50% reduction in the rate of pyranine fluorescence decay compared to a control without the antioxidant.

Structural Relationships and Signaling Pathways

The structural difference between this compound and its glucosides lies in the addition of one or two glucose units to the hydroxyl groups of the aglycone. This glycosylation pattern influences the molecule's polarity and, consequently, may affect its interaction with cellular components and its antioxidant activity.

G Aglycone This compound (Aglycone) Monoglucoside This compound Monoglucoside Aglycone->Monoglucoside + 1 Glucose Diglucoside This compound Diglucoside Monoglucoside->Diglucoside + 1 Glucose

References

quantitative comparison of Sarcinaxanthin from different bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of sarcinaxanthin production across various bacterial strains. It is designed to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering a comprehensive overview of current data, experimental protocols, and biosynthetic pathways.

Quantitative Comparison of this compound Production

The production of the C50 carotenoid this compound has been quantified in several bacterial species, with significant variations in yield. Engineered strains of Escherichia coli and native producers like Kocuria palustris have shown notable production levels. Below is a summary of the reported yields.

Bacterial StrainTypeThis compound Yield (mg/g CDW)This compound Yield (mg/L)Reference
Escherichia coli (expressing M. luteus Otnes7 genes)EngineeredUp to 2.5Not Reported[1][2][3][4]
Escherichia coli (expressing M. luteus NCTC2665 genes)Engineered~2.25Not Reported[3][5]
Kocuria palustris (strain FT-7.22)Native~8.46112.48[6][7]
Micrococcus luteus (strain NCTC2665 in E. coli)Native (Expressed in E. coli)0.010 - 0.015Not Reported[3][4]

Note: The yield for Kocuria palustris in mg/g CDW is an estimation based on the reported yield in mg/L and the biomass concentration of a related Kocuria species under similar conditions.

  • Micrococcus yunnanensis[8][9]

  • Agromyces mediolanus (formerly Flavobacterium dehydrogenes)[9]

  • Microbacterium maritypicum (formerly Flavobacterium marinotypicum)[9]

  • Curtobacterium flaccumfaciens (a synonym of which is Corynebacterium poinsettiae)[9][10]

Biosynthetic Pathway of this compound

The biosynthetic pathway for this compound has been extensively studied in Micrococcus luteus. It begins with the C15 precursor, farnesyl pyrophosphate (FPP), and proceeds through a series of enzymatic steps to produce the final C50 carotenoid. The key genes and intermediates are outlined below.[3][5][11]

Sarcinaxanthin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Lycopene Lycopene (C40) FPP->Lycopene crtE, crtB, crtI Nonaflavuxanthin Nonaflavuxanthin (C45) Lycopene->Nonaflavuxanthin crtE2 Flavuxanthin Flavuxanthin (C50) Nonaflavuxanthin->Flavuxanthin This compound This compound (C50) Flavuxanthin->this compound crtYg, crtYh Sarcinaxanthin_Glucosides This compound Glucosides This compound->Sarcinaxanthin_Glucosides crtX

This compound biosynthetic pathway in Micrococcus luteus.

Regulation of Biosynthesis: The production of carotenoids in bacteria is often regulated by environmental factors such as light and oxygen to protect the cells from photo-oxidative damage. In some bacteria, transcriptional regulators, such as those from the MarR family, can control the expression of carotenoid biosynthesis genes.[2]

Experimental Protocols

This section details the methodologies for the cultivation of this compound-producing bacteria, followed by the extraction and quantification of the target carotenoid.

Bacterial Cultivation

The cultivation conditions are critical for optimizing this compound yield and can vary between different bacterial strains.

  • Micrococcus luteus : Typically grown at 30°C with agitation (around 225 rpm).[3]

  • Kocuria palustris : Optimal conditions for carotenoid production have been identified as 30°C with increased agitation (250 rpm), aeration, and light exposure.[7]

  • Recombinant Escherichia coli : For heterologous production, cultures are generally grown at 30°C with agitation (around 180 rpm). Gene expression is induced, for example, with m-toluic acid when using the Pm promoter system. Samples for quantitative analysis are typically harvested after 24 to 48 hours of induction.[3]

This compound Extraction and Quantification Workflow

The following diagram illustrates a general workflow for the extraction and quantification of this compound from bacterial cultures.

Extraction_Quantification_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_analysis Analysis Cultivation Bacterial Culture Harvest Harvest Cells (Centrifugation) Cultivation->Harvest Wash Wash Cell Pellet Harvest->Wash Extraction Extract with Solvent (e.g., Acetone/Methanol) Wash->Extraction Clarification Clarify Extract (Centrifugation) Extraction->Clarification HPLC HPLC-PDA Analysis Clarification->HPLC LCMS LC-MS for Identification HPLC->LCMS

General workflow for this compound extraction and analysis.
Detailed Extraction Protocol

  • Cell Harvesting : Centrifuge the bacterial culture to pellet the cells.

  • Washing : Wash the cell pellet with distilled water or a suitable buffer to remove residual media components.

  • Solvent Extraction : Resuspend the cell pellet in a solvent such as acetone or methanol. The mixture can be incubated at an elevated temperature (e.g., 60°C) for a short period to enhance extraction efficiency.[12]

  • Clarification : Centrifuge the solvent-cell mixture to pellet the cell debris.

  • Sample Preparation for HPLC : The supernatant containing the carotenoids is collected and can be filtered through a 0.2 µm filter before injection into the HPLC system.

High-Performance Liquid Chromatography (HPLC) for Quantification
  • Column : A C18 or C30 reversed-phase column is commonly used for carotenoid separation.

  • Mobile Phase : A gradient of solvents is typically employed. For example, a mixture of methanol, water, and dichloromethane/acetonitrile can be used.[13] Another common mobile phase is a gradient of acetone and water.[14]

  • Detection : A photodiode array (PDA) detector is used to monitor the absorbance at the characteristic wavelength for this compound (around 450-480 nm).

  • Quantification : The concentration of this compound is determined by comparing the peak area from the sample to a standard curve generated with a purified this compound standard.[15][16]

Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed for the definitive identification of this compound based on its mass-to-charge ratio.[7]

References

validating Sarcinaxanthin's singlet oxygen quenching ability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Sarcinaxanthin's Singlet Oxygen Quenching Prowess

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antioxidant compounds, the rare C50 carotenoid this compound has emerged as a compelling candidate for mitigating the damaging effects of singlet oxygen, a highly reactive oxygen species implicated in a range of pathological conditions. This guide provides a comprehensive comparison of this compound's singlet oxygen quenching ability with other well-established carotenoids, supported by available experimental data. We delve into the experimental protocols used to validate these findings and explore the potential signaling pathways involved in its protective mechanism.

Quantitative Comparison of Singlet Oxygen Quenching Abilities

CompoundSinglet Oxygen Quenching Rate Constant (kq) (M-1s-1)IC50 (µM)
This compound Not available57 [1][2]
This compound monoglucosideNot available54[1][2]
This compound diglucosideNot available74[1][2]
Lycopene~2.3-2.5 x 109[3]Not widely reported
β-Carotene~2.3-2.5 x 109[3]Not widely reported
AstaxanthinIntermediate to Lycopene/β-Carotene[3]Not widely reported
Lutein~1.1 x 108[3]Not widely reported
ZeaxanthinAnomalous behavior[3]Not widely reported
α-Tocopherol (Vitamin E)~2.9 x 108 (in ethanol)Not widely reported

Note: The singlet oxygen quenching rate constants for carotenoids can vary depending on the experimental system (e.g., solvent, liposomes). The values presented here are for comparative purposes. A lower IC50 value indicates greater potency.

Understanding the Experimental Validation

The assessment of singlet oxygen quenching ability relies on well-defined experimental protocols. A common and effective method involves the use of a photosensitizer to generate singlet oxygen and a chemical probe to detect its presence.

Experimental Protocol: Methylene Blue/DPBF Assay

This widely used in vitro assay provides a reliable method for quantifying the singlet oxygen scavenging capacity of a compound.

Objective: To determine the ability of a test compound (e.g., this compound) to quench singlet oxygen generated by a photosensitizer (methylene blue) by measuring the decay of a singlet oxygen-specific probe (1,3-diphenylisobenzofuran - DPBF).

Materials:

  • Test compound (this compound)

  • Methylene Blue (MB) - Photosensitizer

  • 1,3-diphenylisobenzofuran (DPBF) - Singlet oxygen probe

  • Ethanol or other suitable solvent

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (this compound) in a suitable solvent.

    • Prepare a stock solution of Methylene Blue in the same solvent.

    • Prepare a stock solution of DPBF in the same solvent.

  • Reaction Mixture:

    • In a cuvette or microplate well, combine the solvent, DPBF solution, and the test compound at various concentrations.

    • Add the Methylene Blue solution to the mixture. The final concentration of MB should be kept constant across all experiments.

  • Singlet Oxygen Generation and Detection:

    • Expose the reaction mixture to a light source of a specific wavelength (typically around 660 nm for Methylene Blue) to excite the photosensitizer and generate singlet oxygen.

    • Singlet oxygen reacts with DPBF, causing a decrease in its absorbance, which is monitored over time at a specific wavelength (typically around 415 nm).

  • Data Analysis:

    • The rate of DPBF bleaching is measured in the presence and absence of the test compound.

    • The singlet oxygen quenching rate constant (kq) can be calculated from the data. Alternatively, the concentration of the test compound that inhibits DPBF bleaching by 50% (IC50) can be determined.

Visualizing the Process and Underlying Mechanisms

To better understand the experimental workflow and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Solution Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis This compound This compound Stock Solution Mix Combine in Cuvette/Plate This compound->Mix MB Methylene Blue (Photosensitizer) MB->Mix DPBF DPBF (Probe) DPBF->Mix Light Light Exposure (~660 nm) Mix->Light Measure Spectrophotometric Measurement (~415 nm) Light->Measure Rate Calculate Rate of DPBF Bleaching Measure->Rate IC50 Determine IC50 or Rate Constant (kq) Rate->IC50

Caption: Experimental workflow for the Methylene Blue/DPBF singlet oxygen quenching assay.

Carotenoids are believed to exert their antioxidant effects primarily through a physical quenching mechanism. This involves the transfer of energy from the excited singlet oxygen molecule to the carotenoid, without the carotenoid itself being chemically altered.

Quenching_Mechanism 1O2 Singlet Oxygen (High Energy) Sarc This compound (Ground State) 1O2->Sarc Energy Transfer 3O2 Triplet Oxygen (Low Energy) 1O2->3O2 Quenching Sarc->Sarc Relaxation Sarc* Excited this compound Heat Heat Dissipation Sarc*->Heat

Caption: Proposed physical quenching mechanism of singlet oxygen by this compound.

While direct evidence for this compound is still emerging, many carotenoids are known to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Nrf2_Pathway This compound This compound Cell Cell Membrane This compound->Cell Keap1 Keap1 Cell->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element Nucleus->ARE Binding Antioxidant_Enzymes Antioxidant Enzyme Production (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulation

Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.

Conclusion

The available data strongly suggests that this compound is a potent singlet oxygen quencher, with an IC50 value comparable to its glucosylated derivatives and indicative of high efficacy. While a direct comparison of its quenching rate constant with other carotenoids is pending further research, its performance in IC50-based assays positions it as a promising natural antioxidant. The established experimental protocols provide a clear framework for its continued investigation. Furthermore, the potential for this compound to modulate key antioxidant signaling pathways like Nrf2 warrants deeper exploration, which could unveil novel therapeutic avenues for oxidative stress-related diseases. For researchers and drug development professionals, this compound represents a valuable addition to the arsenal of natural compounds with significant therapeutic potential.

References

A Comparative Genomic Guide to Sarcinaxanthin-Producing Bacteria for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the genomics of bacteria known to produce sarcinaxanthin, a C50 carotenoid with significant antioxidant properties. Understanding the genetic architecture of this compound production is crucial for biotechnological applications, including the development of novel therapeutics and natural products. This document outlines the key genomic features of this compound-producing bacteria, details the biosynthetic pathway, and provides standardized experimental protocols for comparative genomic analysis.

Genomic Comparison of this compound-Producing Bacteria

While comprehensive genomic data for all this compound-producing species is still an emerging field of study, Micrococcus luteus has been extensively characterized, serving as a model organism. The following table summarizes key genomic and biosynthetic cluster information, with M. luteus as the primary reference. Data for other putative this compound producers is included where available to highlight areas for future comparative research.

FeatureMicrococcus luteus (NCTC 2665)Kocuria palustrisKocuria rhizophilaOther Potential Producers (e.g., Noodlococcus sp.)
Genome Size (Mbp) ~2.5~2.7~2.8Variable
GC Content (%) ~73~71~72Variable
Protein-Coding Genes ~2,400~2,600~2,700Variable
This compound Gene Cluster crtE-crtB-crtI-crtE2-crtYg-crtYh-crtXPresence confirmed[1]Putative cluster identifiedPutative cluster identified, may lack crtX[1]
Key Biosynthesis Genes crtE2 (Lycopene elongase), crtYg/Yh (C50 carotenoid γ-cyclase subunits), crtX (Glucosyltransferase)[2][3][4][5]Homologs expectedHomologs expectedHomologs for core pathway identified[1]
Precursor Molecule Farnesyl pyrophosphate (FPP)[2][3][4]Farnesyl pyrophosphate (FPP)Farnesyl pyrophosphate (FPP)Farnesyl pyrophosphate (FPP)

This compound Biosynthesis Pathway

The biosynthesis of this compound from the precursor farnesyl pyrophosphate (FPP) is a multi-step enzymatic process.[2][3][4] The pathway involves the synthesis of the C40 carotenoid lycopene, followed by elongation and cyclization to form the C50 backbone of this compound. A final glucosylation step is catalyzed by the CrtX enzyme.[2][3]

Sarcinaxanthin_Biosynthesis cluster_precursor Precursor Synthesis cluster_c40 C40 Carotenoid Formation cluster_c50 C50 Carotenoid Formation & Modification FPP Farnesyl Pyrophosphate (FPP) Lycopene Lycopene (C40) FPP->Lycopene crtE, crtB, crtI Nonaflavuxanthin Nonaflavuxanthin (C45) Lycopene->Nonaflavuxanthin crtE2 Flavuxanthin Flavuxanthin (C50) Nonaflavuxanthin->Flavuxanthin crtE2 This compound This compound (C50) Flavuxanthin->this compound crtYg, crtYh Sarcinaxanthin_Glucoside This compound Diglucoside This compound->Sarcinaxanthin_Glucoside crtX

This compound biosynthesis pathway from FPP.

Experimental Protocols

A systematic comparison of this compound-producing bacteria requires a standardized workflow. The following protocols outline the key steps for a comprehensive comparative genomic analysis.

DNA Extraction and Genome Sequencing
  • Bacterial Culture: Cultivate bacterial strains (e.g., Micrococcus luteus, Kocuria palustris) in appropriate liquid media (e.g., Tryptic Soy Broth) to mid-logarithmic phase.

  • DNA Extraction: Isolate high-molecular-weight genomic DNA using a commercial kit (e.g., Qiagen DNeasy UltraClean Microbial Kit) following the manufacturer's instructions. Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

  • Genome Sequencing: Prepare sequencing libraries and perform whole-genome sequencing on a next-generation sequencing platform (e.g., Illumina MiSeq or NovaSeq) to generate paired-end reads of sufficient depth (>100x coverage).

Genome Assembly and Annotation
  • Quality Control: Assess the quality of raw sequencing reads using tools like FastQC. Trim low-quality bases and remove adapter sequences.

  • De Novo Assembly: Assemble the trimmed reads into contiguous sequences (contigs) using a de novo assembler such as SPAdes or Velvet.[6][7]

  • Genome Annotation: Annotate the assembled genome to identify protein-coding genes, ribosomal RNAs, and transfer RNAs. This can be performed using automated web-based tools like RAST or command-line tools such as Prokka.[6][7][8]

Comparative Genomic Analysis
  • Phylogenetic Analysis: Construct a phylogenetic tree based on conserved marker genes (e.g., 16S rRNA) or a core genome alignment to determine the evolutionary relationships between the this compound-producing strains.

  • Pangenome Analysis: Determine the core, accessory, and unique genes across the genomes of the different bacterial species. This helps in identifying species-specific genes and those shared among this compound producers.

  • Gene Cluster Comparison: Identify the this compound biosynthesis gene cluster in each genome using BLAST or similar sequence alignment tools with the known M. luteus cluster as a reference. Analyze the synteny (gene order) and sequence identity of the orthologous genes across the different strains.

  • Identification of Regulatory Elements: Investigate the genomic regions upstream of the this compound biosynthesis cluster for potential regulatory elements, such as promoter sequences and transcription factor binding sites.

Comparative_Genomics_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis cluster_output Outputs Culture Bacterial Culture DNA_Extraction Genomic DNA Extraction Culture->DNA_Extraction Sequencing Whole Genome Sequencing DNA_Extraction->Sequencing QC Read Quality Control Sequencing->QC Assembly De Novo Genome Assembly QC->Assembly Annotation Genome Annotation Assembly->Annotation Comparative_Analysis Comparative Analysis (Phylogeny, Pangenome, Synteny) Annotation->Comparative_Analysis Insights Genomic Insights & Functional Predictions Comparative_Analysis->Insights

Workflow for comparative genomics of bacteria.

Conclusion

The comparative genomic analysis of this compound-producing bacteria is a promising avenue for understanding the evolution and regulation of this valuable carotenoid's biosynthesis. By applying the standardized protocols outlined in this guide, researchers can uncover novel genetic determinants, identify metabolic bottlenecks, and engineer microbial strains for enhanced this compound production. This knowledge is instrumental for the development of new pharmaceuticals and other high-value bioproducts.

References

Navigating the Spectrum: A Comparative Guide to Sarcinaxanthin Cross-Reactivity in Carotenoid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of carotenoids, understanding the potential for cross-reactivity is paramount. This guide provides a detailed comparison of how Sarcinaxanthin, a C50 carotenoid with significant antioxidant properties, may interfere with common carotenoid assays. We present experimental data and protocols to help you mitigate these challenges and ensure the accuracy of your results.

This compound, a yellow-orange pigment produced by bacteria such as Micrococcus luteus and Micrococcus yunnanensis, is gaining interest for its potent antioxidant capabilities.[1][2] As research into this unique C50 carotenoid expands, its presence in complex biological or environmental samples necessitates a thorough understanding of its analytical behavior, particularly its potential to interfere with the quantification of other common carotenoids like beta-carotene, lutein, and zeaxanthin.

The Challenge of Cross-Reactivity

Cross-reactivity in carotenoid assays primarily arises from two sources: co-elution in chromatographic methods and spectral overlap in spectrophotometric measurements. Due to their structural similarities, different carotenoids can exhibit similar retention times in High-Performance Liquid Chromatography (HPLC) and absorb light at comparable wavelengths in UV-Visible (UV-Vis) spectrophotometry. This can lead to the overestimation of certain carotenoids if the presence of others is not accounted for.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

HPLC is the preferred method for the accurate separation and quantification of individual carotenoids in a mixed sample.[3][4] The choice of the stationary phase (column) and mobile phase is critical in achieving optimal resolution between different carotenoids.

Comparative HPLC Performance:

While direct comparative studies on the cross-reactivity of this compound with a wide range of carotenoids are limited, we can infer potential challenges by examining their chromatographic behavior under similar conditions. C18 columns are widely used for carotenoid separation; however, for complex mixtures and isomers, C30 columns often provide superior resolution.[4][5][6]

CarotenoidTypical HPLC ColumnReported Retention CharacteristicsPotential for Cross-Reactivity with this compound
This compound C18, C30Elution time is dependent on the specific method. As a C50 carotenoid, it is generally less polar than C40 carotenoids.High potential for co-elution with other non-polar carotenoids on standard C18 columns. C30 columns are recommended for better separation.
β-Carotene C18, C30Typically elutes later than more polar xanthophylls.Moderate to high. Co-elution is possible on C18 columns. C30 columns can often resolve β-carotene from other carotenoids.[5][6]
Lutein C18, C30Elutes earlier than β-carotene due to its hydroxyl groups.Low to moderate. Generally well-separated from non-polar carotenes.
Zeaxanthin C18, C30Isomeric with lutein, often requiring specialized C30 columns for baseline separation.[7]Low to moderate. Similar to lutein, it is more polar than this compound.

Recommendations for HPLC Analysis:

  • Utilize a C30 Column: For complex samples potentially containing this compound and other carotenoids, a C30 column is highly recommended to achieve the best possible separation.[5][6]

  • Employ a Photodiode Array (PDA) Detector: A PDA detector allows for the acquisition of the full UV-Vis spectrum of each eluting peak. This is crucial for identifying co-eluting compounds by examining spectral dissimilarities.

  • Mass Spectrometry (MS) Confirmation: Coupling HPLC with a mass spectrometer provides definitive identification based on the mass-to-charge ratio of the molecule, eliminating ambiguity in peak identification.[8][9]

UV-Visible Spectrophotometry: A Rapid Screening Tool with Limitations

UV-Vis spectrophotometry is a simpler and faster method for estimating total carotenoid content. However, it is highly susceptible to interference from compounds with overlapping absorption spectra.

Spectral Overlap Analysis:

The UV-Vis absorption spectrum of a carotenoid is characterized by a series of peaks in the 400-500 nm range. The exact wavelength of maximum absorbance (λmax) is influenced by the chromophore length and the solvent used.

CarotenoidTypical λmax (in Hexane/Ethanol)Spectral CharacteristicsPotential for Cross-Reactivity with this compound
This compound ~467 nmBroad absorption peak.[10]High. Significant spectral overlap with most common carotenoids.
β-Carotene ~450-456 nmTriple-peaked spectrum.[11][12]High. The main absorption peaks are in close proximity to this compound.
Lutein ~444-446 nmTriple-peaked spectrum.[11]High. Significant spectral overlap.
Zeaxanthin ~450 nmTriple-peaked spectrum.[12]High. Significant spectral overlap.

Limitations of Spectrophotometric Assays:

Due to the significant spectral overlap, spectrophotometric methods are not suitable for the individual quantification of carotenoids in a mixture containing this compound. These methods will likely lead to an overestimation of the total carotenoid content if this compound is present.

Experimental Protocols

Protocol 1: HPLC-PDA Analysis of Carotenoids

This protocol provides a general framework for the separation of carotenoids. Optimization of the gradient and flow rate may be necessary depending on the specific sample matrix and carotenoid profile.

  • Sample Extraction:

    • For solid samples (e.g., bacterial pellets, tissues), perform a solvent extraction using a mixture of acetone, methanol, and ethyl acetate.

    • For liquid samples (e.g., plasma), perform a liquid-liquid extraction with an appropriate organic solvent like hexane or diethyl ether.

  • Saponification (Optional):

    • To remove interfering chlorophylls and fatty acid esters, a saponification step with methanolic potassium hydroxide can be included.[4][13]

  • HPLC Conditions:

    • Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Methanol/Methyl-tert-butyl ether/Water (e.g., 81:15:4, v/v/v).

    • Mobile Phase B: Methanol/Methyl-tert-butyl ether (e.g., 6:94, v/v).

    • Gradient: Start with 100% A, ramp to 100% B over 30 minutes, hold for 10 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector scanning from 250-600 nm. Monitor at specific wavelengths for quantification (e.g., 450 nm for β-carotene, 445 nm for lutein, and 467 nm for this compound).

  • Quantification:

    • Generate calibration curves for each carotenoid of interest using certified reference standards.

    • Integrate the peak area at the respective λmax and quantify using the calibration curve.

Protocol 2: Spectrophotometric Estimation of Total Carotenoids

This protocol is suitable for a rapid estimation of total carotenoid content but is not recommended for samples containing a complex mixture of carotenoids.

  • Sample Extraction:

    • Extract carotenoids as described in the HPLC protocol.

  • Spectrophotometric Measurement:

    • Evaporate the solvent and redissolve the extract in a known volume of hexane or ethanol.

    • Measure the absorbance at the λmax of the most abundant carotenoid in the sample (e.g., 450 nm for β-carotene).

  • Calculation:

    • Use the Beer-Lambert law (A = εbc) to estimate the total carotenoid concentration. The extinction coefficient (ε) of the major carotenoid should be used.

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of potential interferences.

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation Sample Sample (e.g., Bacterial Culture) Extraction Solvent Extraction Sample->Extraction Saponification Saponification (Optional) Extraction->Saponification HPLC HPLC-PDA Analysis Saponification->HPLC High Specificity Spectro UV-Vis Spectrophotometry Saponification->Spectro Low Specificity Quant_Individual Accurate Quantification of Individual Carotenoids HPLC->Quant_Individual Cross_Reactivity Potential for Cross-Reactivity HPLC->Cross_Reactivity Mitigated by C30 & PDA Quant_Total Estimation of Total Carotenoids Spectro->Quant_Total Spectro->Cross_Reactivity

Caption: Experimental workflow for carotenoid analysis.

Signaling_Pathway_Hypothetical cluster_antioxidant Antioxidant Defense ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress This compound This compound This compound->ROS Quenches Other_Carotenoids Other Carotenoids (β-carotene, Lutein, etc.) Other_Carotenoids->ROS Quenches Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage

Caption: Role of carotenoids in antioxidant pathways.

Conclusion

The presence of this compound in a sample presents a tangible challenge to the accurate quantification of other carotenoids, particularly when using less specific analytical methods. While UV-Visible spectrophotometry can serve as a preliminary screening tool, its utility is severely limited by the high degree of spectral overlap among carotenoids. For reliable and accurate quantification of individual carotenoids in a complex mixture containing this compound, High-Performance Liquid Chromatography, preferably with a C30 column and a Photodiode Array detector, is the unequivocal method of choice. By understanding the potential for cross-reactivity and employing the appropriate analytical strategies, researchers can ensure the integrity and accuracy of their data in the expanding field of carotenoid research.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Sarcinaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Sarcinaxanthin: Properties and Analogs

This compound is a C50 carotenoid, a class of organic pigments known for their antioxidant properties.[1] Due to the limited specific data on this compound's disposal, it is prudent to consider the handling and disposal procedures for structurally similar and better-documented carotenoids. The following table summarizes key data for this compound and related compounds.

PropertyThis compoundζ-CaroteneCanthaxanthinAstaxanthin
Molecular Formula C50H72O2[1]C40H60[2]C40H52O2C40H52O4
Molecular Weight 705.1 g/mol [1]540.9 g/mol [2]564.84 g/mol 596.84 g/mol
Appearance -Solid[2]--
Sensitivity -Air and light sensitive[2]-Air and light sensitive[3]
Storage Temperature --20°C[2]-Store in freezer[3]
Hazard Classification Not classified as hazardousNot classified as hazardous[2]Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[4]-

Experimental Protocol: Risk Assessment and Handling

Given that some carotenoids like canthaxanthin have associated hazards, a conservative approach to handling and disposal is recommended for this compound.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.[2][4]

  • Eye Protection: Use safety glasses with side shields or goggles.[2][3][4]

  • Lab Coat: A standard laboratory coat is required to protect clothing.[2]

Handling:

  • Handle in a well-ventilated area to avoid inhalation of any dust or aerosols.[4]

  • Avoid contact with skin and eyes.[4]

  • Prevent the formation of dust.[2]

  • Keep away from strong oxidizing agents.[3]

Step-by-Step Disposal Procedure

The following procedure is a general guideline for the disposal of small quantities of this compound typically used in a research laboratory setting.

  • Waste Collection:

    • Collect solid this compound waste in a clearly labeled, sealed container.

    • For solutions, collect in a compatible, sealed waste container. Do not mix with incompatible wastes.[5]

    • The container must be labeled as "Hazardous Waste" and list the chemical contents.[5]

  • Waste Storage:

    • Store the waste container in a designated, well-ventilated, and secure area.

    • Keep away from heat, sparks, and open flames. Carotenoids can be combustible.

  • Disposal:

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5]

    • Do not dispose of this compound down the drain or in the regular trash.[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

Sarcinaxanthin_Disposal_Workflow cluster_prep Preparation and Handling cluster_containment Containment cluster_storage_disposal Storage and Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Form (Solid or Liquid) ppe->assess solid_waste Collect Solid Waste in a Labeled, Sealed Container assess->solid_waste Solid liquid_waste Collect Liquid Waste in a Compatible, Labeled, Sealed Container assess->liquid_waste Liquid storage Store in Designated Hazardous Waste Area solid_waste->storage liquid_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

Navigating the Safe Handling of Sarcinaxanthin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety & Operational Plan

When working with Sarcinaxanthin, which is often a pigmented powder, a comprehensive approach to safety involves careful preparation, handling, and post-experiment procedures. Adherence to these steps will minimize exposure and prevent contamination.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following PPE is recommended when handling this compound:

  • Eye Protection: Chemical safety goggles or glasses with side shields should be worn to prevent contact with the eyes.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[1][3]

  • Respiratory Protection: In instances where dust may be generated, a NIOSH-approved respirator is recommended to avoid inhalation.[1][4]

  • Body Protection: A lab coat or other protective clothing should be worn to protect the skin.[1]

Handling Procedures

Given that this compound is a pigment, it is prudent to handle it in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any airborne particles.[5] General safe handling practices for chemicals of this nature include:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. The work area should be clean and uncluttered.

  • Weighing and Transfer: When weighing or transferring this compound powder, do so carefully to minimize dust creation.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing. Carotenoids are often dissolved in organic solvents; therefore, all handling of solvents should be done in a fume hood.

  • General Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Avoid eating, drinking, or applying cosmetics in the laboratory.[5]

Disposal Plan

Proper disposal of this compound and any associated waste is critical for environmental protection and laboratory safety. As this compound is shipped as a non-hazardous chemical, the disposal procedures should align with guidelines for non-hazardous chemical waste.[6]

  • Solid Waste: Unused or expired this compound powder, as well as contaminated materials such as weigh boats and gloves, should be collected in a designated, sealed, and clearly labeled waste container. This container should then be disposed of according to your institution's chemical waste procedures. Do not dispose of solid chemical waste in the regular trash unless explicitly approved by your institution's environmental health and safety (EHS) department.

  • Liquid Waste: Solutions containing this compound, particularly those with organic solvents, must not be poured down the drain.[7] This liquid waste should be collected in a separate, sealed, and clearly labeled hazardous waste container. The label should indicate all chemical components of the waste stream. Follow your institution's guidelines for the disposal of organic solvent waste.[8]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can often be disposed of in the regular trash after defacing the label. Consult your local EHS for specific institutional policies.

Data Presentation

While a comprehensive Safety Data Sheet (SDS) with detailed toxicological data for this compound is not publicly available, the following table summarizes its known physical and chemical properties.

PropertyValueSource
Chemical Formula C50H72O2[6][9]
Molecular Weight 705.1 g/mol [9]
Appearance Pigmented solidInferred from carotenoid class
Solubility Soluble in chloroform, slightly soluble in ethanol, practically insoluble in water.[4]
Storage Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[6]

Experimental Protocols

Detailed methodologies for experiments involving this compound will be specific to the research being conducted. However, a general workflow for the safe handling and use of this compound in a typical laboratory experiment, such as preparing a solution for analysis, is outlined below.

Protocol: Preparation of a this compound Solution
  • Pre-Experiment Setup:

    • Don all required PPE: safety goggles, lab coat, and nitrile gloves.

    • Ensure the chemical fume hood is operational.

    • Prepare a clean work area within the fume hood.

    • Label all necessary glassware.

    • Have designated waste containers for solid and liquid chemical waste readily accessible.

  • Weighing the Compound:

    • Carefully weigh the desired amount of this compound powder on a weigh boat using an analytical balance.

    • Record the exact weight.

  • Dissolving the Compound:

    • Transfer the weighed this compound to an appropriately sized volumetric flask.

    • Using a funnel, add a small amount of the desired solvent (e.g., chloroform) to the flask.

    • Gently swirl the flask to dissolve the compound.

    • Continue to add solvent up to the calibration mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Post-Procedure Cleanup:

    • Dispose of the used weigh boat and any contaminated wipes in the solid chemical waste container.

    • Rinse any glassware that came into contact with this compound with a small amount of solvent, and pour the rinsate into the liquid chemical waste container.

    • Clean the work area thoroughly.

    • Remove PPE and wash hands.

Mandatory Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Sarcinaxanthin_Workflow prep Preparation - Don PPE - Prepare workspace - Label glassware weigh Weighing - Use analytical balance - Minimize dust prep->weigh Proceed to weighing dissolve Dissolving - In fume hood - Add solid to solvent weigh->dissolve Transfer solid experiment Experimental Use - Conduct experiment dissolve->experiment Use solution cleanup Cleanup - Segregate waste - Clean workspace experiment->cleanup Post-experiment solid_waste Solid Waste Disposal - Contaminated PPE - Weigh boats cleanup->solid_waste Dispose of solids liquid_waste Liquid Waste Disposal - Unused solution - Solvent rinsate cleanup->liquid_waste Dispose of liquids end End of Procedure - Remove PPE - Wash hands solid_waste->end liquid_waste->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sarcinaxanthin
Reactant of Route 2
Sarcinaxanthin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.